D-Gluco-2-heptulose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNZZMHEPUFJNZ-UMWONPOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315548 | |
| Record name | D-gluco-2-Heptulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5349-37-1 | |
| Record name | D-gluco-2-Heptulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5349-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Gluco-2-heptulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-gluco-2-Heptulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-gluco-2-heptulose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to D-Gluco-2-heptulose: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Gluco-2-heptulose is a seven-carbon monosaccharide, a ketoheptose, that holds interest within the scientific community for its structural similarity to other biologically active sugars. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, alongside an exploration of its interactions with key metabolic pathways. Drawing on data from its more extensively studied isomer, D-mannoheptulose, this document elucidates the potential mechanisms by which this compound may influence glucose metabolism and insulin secretion. Detailed experimental protocols for the synthesis and analysis of related heptoses are presented to facilitate further research into this intriguing molecule.
Chemical Structure and Identification
This compound is a monosaccharide with the chemical formula C7H14O7.[1] As a ketoheptose, its structure features a ketone functional group at the second carbon position. The stereochemistry of the hydroxyl groups from C3 to C6 is identical to that of D-glucose.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | (3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one | [1] |
| CAS Number | 5349-37-1 | [1] |
| Molecular Formula | C7H14O7 | [1] |
| SMILES | C(--INVALID-LINK--CO)O)O)O">C@HO)O | [1] |
| InChIKey | HSNZZMHEPUFJNZ-UMWONPOSSA-N | [1] |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 210.18 g/mol | [1] |
| Exact Mass | 210.07395278 Da | [1] |
| Topological Polar Surface Area | 138 Ų | [1] |
| Hydrogen Bond Donor Count | 6 | [2] |
| Hydrogen Bond Acceptor Count | 7 | [2] |
| Rotatable Bond Count | 6 | [2] |
| XLogP3-AA | -3.9 | [1] |
Experimental Protocols
Synthesis of Heptuloses
While a specific, detailed protocol for the synthesis of this compound is not widely published, general methodologies for the synthesis of related heptuloses can be adapted. One common approach involves the enzymatic transketolase reaction.
Protocol: Enzymatic Synthesis of L-gluco-heptulose (Adaptable for this compound)
This protocol describes the one-pot synthesis of L-gluco-heptulose from L-arabinose and hydroxypyruvate (HPA) using transaminase (TAm) and transketolase (TK) enzymes. A similar approach could be investigated for this compound synthesis using D-arabinose as a substrate.
Materials:
-
L-arabinose
-
L-serine (as a precursor for in-situ HPA generation)
-
α-ketoglutaric acid
-
Purified or cell lysate of thermostable transaminase (TAm)
-
Purified or cell lysate of thermostable transketolase (TK)
-
Reaction buffer (e.g., Tris-HCl) with appropriate pH for both enzymes (typically around pH 7.5)
-
Cofactors: Thiamine pyrophosphate (ThDP) for TK and Pyridoxal 5'-phosphate (PLP) for TAm
Procedure:
-
Prepare a reaction mixture containing L-arabinose, L-serine, and α-ketoglutaric acid in the reaction buffer.
-
Add the cofactors ThDP and PLP to the mixture.
-
Initiate the reaction by adding the TAm and TK enzymes (either as purified proteins or clarified cell lysates).
-
Incubate the reaction at the optimal temperature for the thermostable enzymes (e.g., up to 60°C).
-
Monitor the reaction progress by taking aliquots at different time points and analyzing for the formation of L-gluco-heptulose using HPLC.
-
Upon completion, the product can be purified using chromatographic techniques.
Note: The conversion yield can be influenced by factors such as enzyme concentration, substrate concentrations, pH, and temperature. Optimization of these parameters is crucial for maximizing product yield.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of monosaccharides.
Protocol: HPLC Analysis of Heptuloses
Instrumentation:
-
HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Column: A column suitable for carbohydrate analysis, such as an Aminex HPX-87P or a column with a polyol stationary phase for Hydrophilic Interaction Liquid Chromatography (HILIC).
Mobile Phase (Isocratic):
-
For Aminex HPX-87P: Degassed deionized water.
-
For HILIC: A mixture of acetonitrile and an aqueous buffer (e.g., 35 mM ammonium formate, pH 3.75).
Typical Conditions:
-
Flow Rate: 0.5 - 2.0 mL/min
-
Column Temperature: 30 - 85°C
-
Injection Volume: 5 - 20 µL
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the heptulose peak by comparing its retention time and peak area to that of a known standard.
Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively characterized. However, significant insights can be drawn from studies on its isomer, D-mannoheptulose , which is a known inhibitor of hexokinase and glucokinase .[3] These enzymes catalyze the first step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate.
Inhibition of Hexokinase and Glucokinase
Hexokinases are a family of enzymes responsible for glucose phosphorylation in most tissues, while glucokinase (or hexokinase IV) is the primary glucose-phosphorylating enzyme in the liver and pancreatic β-cells.[4] D-mannoheptulose acts as a competitive inhibitor of these enzymes, competing with glucose for the active site. This inhibition reduces the rate of glycolysis.
Impact on Glucose-Stimulated Insulin Secretion (GSIS)
In pancreatic β-cells, the inhibition of glucokinase by heptuloses like D-mannoheptulose has a direct impact on insulin secretion. The process of Glucose-Stimulated Insulin Secretion (GSIS) is initiated by the metabolism of glucose, which leads to an increase in the ATP/ADP ratio within the cell.
The GSIS Pathway and its Inhibition:
-
Glucose Uptake: Glucose enters the pancreatic β-cell through glucose transporters (primarily GLUT2).
-
Glycolysis: Glucokinase phosphorylates glucose to glucose-6-phosphate, initiating glycolysis. The subsequent metabolism of glucose increases the intracellular ATP concentration.
-
KATP Channel Closure: The elevated ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels in the cell membrane.
-
Membrane Depolarization: Closure of KATP channels prevents potassium efflux, causing the cell membrane to depolarize.
-
Calcium Influx: Membrane depolarization opens voltage-gated calcium channels, leading to an influx of Ca2+ into the cell.
-
Insulin Exocytosis: The rise in intracellular Ca2+ triggers the fusion of insulin-containing vesicles with the cell membrane, resulting in the secretion of insulin into the bloodstream.
By inhibiting glucokinase, this compound (and D-mannoheptulose) would be expected to disrupt this pathway at the initial step, preventing the rise in ATP and subsequent insulin release.[5]
Future Directions
The study of this compound presents several avenues for future research. The experimental determination of its physicochemical properties is essential for a complete understanding of its behavior. Furthermore, the development of robust and specific synthesis and analytical protocols will be crucial for producing and quantifying this compound for biological studies. Investigating the precise kinetics of its interaction with hexokinases and glucokinase, including the determination of inhibitory constants (Ki), will provide valuable quantitative data on its potency. Finally, cellular and in vivo studies are needed to confirm whether the inhibitory effects observed with D-mannoheptulose translate to this compound and to explore its potential therapeutic applications, particularly in the context of metabolic disorders and oncology.
Conclusion
This compound is a ketoheptose with a chemical structure that suggests potential interactions with key metabolic enzymes. While direct experimental data on this compound is limited, the well-documented biological activities of its isomer, D-mannoheptulose, provide a strong rationale for investigating its effects on glucose metabolism and insulin secretion. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of biochemistry, pharmacology, and drug development, facilitating further exploration of this compound and its potential biological significance.
References
- 1. This compound | C7H14O7 | CID 111066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Pancreatic D-cell recognition of D-glucose: studies with D-glucose, D-glyceraldehyde, dihydroxyacetone, D-mannoheptulose, D-fructose, D-galactose, and D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one (D-Mannoheptulose)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one, commonly known as D-Mannoheptulose, is a naturally occurring seven-carbon ketose sugar found in plants such as avocado, fig, and alfalfa.[1] It has garnered significant interest in the scientific community due to its potential pharmacological activities, including the inhibition of insulin secretion and anti-cancer properties.[2] This technical guide provides a comprehensive overview of the chemical and chemoenzymatic synthesis of D-Mannoheptulose, offering detailed experimental protocols and quantitative data to aid researchers in its preparation and further investigation.
Chemical Synthesis of D-Mannoheptulose
A notable chemical synthesis of D-Mannoheptulose has been achieved through a three-step process starting from the readily available D-mannose.[2] This method involves the protection of the hydroxyl groups, a chain-elongation reaction, oxidation, and subsequent deprotection to yield the final product.
Experimental Protocol
The synthesis pathway is outlined below:
-
Step 1: Synthesis of 1,2,3,4,5-penta-O-benzyl-6-deoxy-D-manno-hept-6-enitol.
-
To a suspension of methyltriphenylphosphonium bromide (7.10 g, 19.9 mmol) in dry toluene (120 mL), a 1.6 M solution of n-butyllithium in hexane (12 mL, 19.2 mmol) is added dropwise at 0 °C under a nitrogen atmosphere.
-
The resulting solution is stirred for 2 hours at room temperature.
-
A solution of 2,3,4,5,6-penta-O-benzyl-D-mannose (4.16 g, 6.6 mmol) in dry toluene (30 mL) is then added in one portion.
-
The reaction mixture is stirred for 48 hours at room temperature.
-
The reaction is quenched by the addition of acetone (20 mL).
-
The mixture is diluted with chloroform and extracted twice with chloroform (100 mL each).
-
The combined organic layers are dried over sodium sulfate (Na2SO4) and concentrated to yield the olefinated sugar.[2]
-
-
Step 2: Oxidation to form a 2-hydroxyoxirane intermediate.
-
The olefinated sugar is oxidized using potassium permanganate in aqueous acetone.[2] (Specific quantities and reaction conditions for this step require further optimization based on laboratory-specific setups).
-
-
Step 3: Debenzylation and Hydrolysis to yield D-Mannoheptulose.
-
The 2-hydroxyoxirane intermediate is subjected to hydrogenation with a Palladium-on-carbon (Pd-C) catalyst to remove the benzyl protecting groups.
-
Subsequent hydrolysis in dilute sulfuric acid yields D-Mannoheptulose.[2]
-
Quantitative Data
| Step | Product | Starting Material | Key Reagents | Yield |
| 1 | 1,2,3,4,5-penta-O-benzyl-6-deoxy-D-manno-hept-6-enitol | 2,3,4,5,6-penta-O-benzyl-D-mannose | Methyltriphenylphosphonium bromide, n-BuLi | Not explicitly stated |
| 2 | 2-hydroxyoxirane intermediate | 1,2,3,4,5-penta-O-benzyl-6-deoxy-D-manno-hept-6-enitol | Potassium permanganate | Not explicitly stated |
| 3 | D-Mannoheptulose | 2-hydroxyoxirane intermediate | Pd-C, H2, dilute H2SO4 | 85% |
| Overall | D-Mannoheptulose | 2,3,4,5,6-penta-O-benzyl-D-mannose | 39% [2] |
Chemoenzymatic Synthesis of Deoxy Ketoses
A sustainable and scalable one-step method for the synthesis of deoxy ketoses, including derivatives structurally related to D-Mannoheptulose, has been developed using transketolase variants.[3] This approach utilizes biomass-derived aldoses and an α-keto acid in a biocatalytic reaction.
Experimental Protocol
-
General Procedure: The synthesis is performed at a 0.5 millimole scale in a final volume of 10 mL at 50°C and a pH of 7.
-
Enzyme: 3 mg of a transketolase (TK) variant per mL is used.
-
Substrates: An aldose (e.g., L-arabinose) acts as the electrophile, and an α-keto acid (e.g., pyruvate) serves as the nucleophile.
-
Reaction Monitoring: The reaction progress can be monitored by 1H NMR and 13C NMR spectroscopy.[3]
Quantitative Data for a Related Deoxy Ketose Synthesis
The following table summarizes the synthesis of 1-deoxy-L-gluco-heptulose, a related C-7 deoxy ketose.
| Product | Electrophile | Nucleophile | TK Variant | Conversion | Isolated Yield |
| 1-deoxy-L-gluco-heptulose | L-arabinose | Pyruvate | Not specified | Complete after 48h | 68%[3] |
Visualization of Synthetic Pathway and Biological Action
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of D-Mannoheptulose.
Mechanism of Hexokinase Inhibition by D-Mannoheptulose
D-Mannoheptulose is known to be an inhibitor of hexokinase, the enzyme that catalyzes the first step of glycolysis.[1]
Caption: D-Mannoheptulose inhibits the action of Hexokinase.
Conclusion
The synthesis of (3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one (D-Mannoheptulose) can be achieved through both chemical and chemoenzymatic routes. The chemical method, while multi-stepped, provides a clear pathway from a common starting material, D-mannose. The chemoenzymatic approach offers a more sustainable and potentially scalable alternative. The detailed protocols and data presented in this guide are intended to facilitate the synthesis and further biological evaluation of this promising natural product by the research and drug development community.
References
The Scarcity of D-gluco-heptulose in Nature: A Technical Review of Known Sources and Biosynthetic Pathways
For Immediate Release
This technical guide provides a comprehensive overview of the current scientific understanding of the natural sources of D-gluco-heptulose. Addressed to researchers, scientists, and professionals in drug development, this document summarizes the available data on the occurrence of this rare seven-carbon sugar, details relevant biosynthetic pathways, and presents experimental methodologies for its study. Contrary to some expectations, this review finds a notable absence of significant natural sources of D-gluco-heptulose in the plant kingdom, while highlighting a microbial pathway for a related isomer.
Introduction: The Elusive Heptose
Heptuloses, or seven-carbon ketose sugars, are a class of monosaccharides that play various roles in metabolism. While D-manno-heptulose is well-documented as a significant natural product, particularly in avocados, the isomeric D-gluco-heptulose is conspicuously rare in nature. This guide delves into the scientific literature to present a clear picture of its known sources and the biochemical pathways responsible for its synthesis.
Natural Occurrence: A Tale of Two Isomers
Extensive research on the carbohydrate composition of various plants has repeatedly identified D-manno-heptulose as a key heptose. Avocados (Persea americana), in particular, are a rich source of this sugar. However, the same body of research lacks substantial evidence for the natural occurrence of D-gluco-heptulose in plants.
To illustrate this disparity, the following table summarizes the concentration of D-manno-heptulose in different avocado cultivars, contrasted with the lack of reported data for D-gluco-heptulose in any significant natural source.
| Heptose Isomer | Natural Source | Cultivar/Strain | Concentration (mg/g dry weight) | Reference |
| D-manno-heptulose | Avocado (Persea americana) | 'Hass' (pre-harvest) | ~18 | [1] |
| 'Hass' (ripe) | ~3 | [1] | ||
| Seed | 63.8 | [1] | ||
| D-gluco-heptulose | Not reported in significant quantities in plants | - | Not Detected / Not Reported | - |
| D-glycero-L-gluco-heptose | Campylobacter jejuni | NCTC 11168 | Component of Capsular Polysaccharide | [2][3] |
A Microbial Source: Biosynthesis of D-glycero-L-gluco-heptose in Campylobacter jejuni
While D-gluco-heptulose remains elusive in plants, a significant discovery has been the biosynthesis of a related isomer, D-glycero-L-gluco-heptose, as a component of the capsular polysaccharide (CPS) in the bacterium Campylobacter jejuni NCTC 11168[2][3]. The pathway for its synthesis has been elucidated and involves a series of enzymatic conversions starting from a manno-heptose precursor.
The biosynthesis of GDP-D-glycero-β-L-gluco-heptose in C. jejuni is a multi-step enzymatic process. It begins with GDP-D-glycero-α-D-manno-heptose and proceeds through oxidation, epimerization, and reduction reactions to yield the final L-gluco-heptose derivative[2].
Below is a diagram illustrating the logical flow of this biosynthetic pathway.
Experimental Protocols
Enzymatic Synthesis of GDP-D-glycero-β-L-gluco-heptose
The following protocol for the in vitro synthesis of GDP-D-glycero-β-L-gluco-heptose is adapted from the methodology described by Ishida et al. (2021)[2].
Materials:
-
GDP-D-glycero-α-D-manno-heptose
-
α-ketoglutarate (α-KG)
-
NADPH
-
Acetaldehyde
-
Aldehyde dehydrogenase
-
Purified enzymes: Cj1427, Cj1428, and Cj1430 from C. jejuni
-
HEPES buffer (150 mM, pH 8.0)
-
HiTrap Q HP column (GE Healthcare)
-
Ammonium bicarbonate (NH₄HCO₃)
Procedure:
-
Prepare a 1.5 mL reaction mixture containing:
-
25 mM GDP-D-glycero-α-D-manno-heptose
-
30 mM α-KG
-
1.0 mM NADPH
-
50 mM acetaldehyde
-
15 µM Cj1427
-
15 µM Cj1428
-
15 µM Cj1430
-
20 units/mL aldehyde dehydrogenase
-
in 150 mM HEPES/KOH, pH 8.0.
-
-
Incubate the reaction mixture for 18 hours.
-
Following incubation, load the reaction mixture onto a prepacked 5-mL HiTrap Q HP column.
-
Wash the column with water.
-
Elute the product using a linear gradient of 0-20% 500 mM NH₄HCO₃, pH 8.0, over 20 column volumes.
-
Collect 2-mL fractions and dry them under vacuum for further analysis.
Below is a workflow diagram for this experimental protocol.
References
The Enigmatic Pathway of D-Gluco-2-heptulose Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Gluco-2-heptulose, a seven-carbon keto-sugar, is a fascinating yet understudied metabolite in the complex biochemical landscape of plants. While its precise physiological roles are still being elucidated, its structural similarity to other heptuloses, such as sedoheptulose, suggests potential involvement in carbon metabolism and stress responses. Unlike the well-characterized pathways for hexoses and pentoses, the biosynthetic route to this compound is not definitively established. This technical guide synthesizes the current understanding, drawing from established pathways of carbohydrate metabolism, to propose a putative biosynthetic route for this compound in plants. This document provides an in-depth overview of the core biosynthetic pathway, relevant enzymatic reactions, quantitative data on related compounds, detailed experimental protocols, and the regulatory mechanisms governing this metabolic nexus.
Core Biosynthetic Pathway: A Putative Route from the Pentose Phosphate Pathway
The biosynthesis of heptuloses in plants is intrinsically linked to the Pentose Phosphate Pathway (PPP), a central metabolic route for the synthesis of NADPH and pentose sugars. The key intermediate, sedoheptulose-7-phosphate (D-altro-heptulose-7-phosphate), is the likely precursor to various free heptuloses, including this compound.
The proposed biosynthetic pathway for this compound can be delineated into three main stages:
-
Formation of Sedoheptulose-7-Phosphate: This occurs within the non-oxidative branch of the Pentose Phosphate Pathway through the actions of transketolase and transaldolase.
-
Dephosphorylation to Free Heptulose: A phosphatase enzyme likely catalyzes the removal of the phosphate group from sedoheptulose-7-phosphate to yield a free heptulose, primarily D-altro-heptulose (sedoheptulose).
-
Isomerization to this compound: The final step is proposed to be an isomerization or epimerization reaction, converting D-altro-heptulose to this compound. The specific enzyme catalyzing this step in plants has yet to be definitively identified.
Signaling Pathway of the Pentose Phosphate Pathway
Caption: Overview of the non-oxidative Pentose Phosphate Pathway leading to the formation of Sedoheptulose-7-Phosphate.
Quantitative Data
Direct quantitative data for this compound in plant tissues is scarce in the literature. However, data for the related and more abundant sedoheptulose (D-altro-heptulose) and its phosphorylated esters are available for some plant species.
| Compound | Plant Species | Tissue | Concentration | Reference |
| Sedoheptulose | Kalanchoë pinnata | Leaves (Elevated CO2) | Up to 30-fold increase | [1] |
| Sedoheptulose-7-phosphate | Spinacia oleracea (Spinach) | Chloroplasts | Varies with light conditions | [2] |
| Sedoheptulose-1,7-bisphosphate | Spinacia oleracea (Spinach) | Chloroplasts | Varies with light conditions | [2] |
Experimental Protocols
Extraction and Quantitative Analysis of Heptuloses by HPLC-MS
This protocol outlines a general method for the extraction and quantification of soluble sugars, including heptuloses, from plant tissues.
Caption: Workflow for the extraction and quantification of heptuloses from plant tissue.
-
Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder. Homogenize the powder in 1 mL of 80% (v/v) ethanol.
-
Extraction: Incubate the homogenate at 80°C for 1 hour.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Drying: Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter.
-
HPLC-MS Analysis: Inject the filtered sample into an HPLC system coupled with a mass spectrometer (e.g., a C18 column with a water:acetonitrile gradient). Monitor for the specific mass-to-charge ratio (m/z) of heptuloses.
-
Quantification: Generate a standard curve using a pure standard of this compound to quantify its concentration in the samples.[3][4]
Assay for Sedoheptulose-7-Phosphate Phosphatase Activity
This protocol provides a method to measure the activity of phosphatases that can dephosphorylate sedoheptulose-7-phosphate.[1]
-
Enzyme Extraction: Homogenize plant tissue in an appropriate extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM DTT, and protease inhibitors). Centrifuge the homogenate and use the supernatant as the crude enzyme extract.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 2 mM sedoheptulose-7-phosphate.
-
Initiate Reaction: Add the enzyme extract to the reaction mixture to a final volume of 1 mL and incubate at 30°C.
-
Stop Reaction: At various time points, take aliquots of the reaction and stop the reaction by adding a solution that will both halt enzymatic activity and allow for phosphate detection (e.g., a solution containing ammonium molybdate and ascorbic acid).
-
Phosphate Quantification: Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay or the molybdate-blue method. Read the absorbance at the appropriate wavelength (e.g., 660 nm).
-
Calculate Activity: Determine the enzyme activity based on the rate of phosphate release over time.
Transketolase Activity Assay
Transketolase is a key enzyme in the formation of sedoheptulose-7-phosphate. Its activity can be measured using a coupled enzyme assay.[5][6]
-
Enzyme Extraction: Prepare a crude enzyme extract from plant tissue as described for the phosphatase assay.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.2 mM thiamine pyrophosphate (TPP), 0.2 mM NADH, an excess of triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, and the substrates ribose-5-phosphate (2 mM) and xylulose-5-phosphate (2 mM).
-
Initiate Reaction: Add the plant extract to the reaction mixture.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This is coupled to the formation of glyceraldehyde-3-phosphate, a product of the transketolase reaction.
-
Calculate Activity: The rate of NADH oxidation is proportional to the transketolase activity.
Regulation of the Pathway
The biosynthesis of this compound is likely regulated at several levels, primarily through the control of the Pentose Phosphate Pathway and the activity of key enzymes.
-
Regulation of the Pentose Phosphate Pathway: The flux through the PPP is regulated by the cellular ratio of NADP⁺ to NADPH. High levels of NADPH inhibit glucose-6-phosphate dehydrogenase, the first committed step of the oxidative branch.
-
Regulation of Sedoheptulose-1,7-bisphosphatase (SBPase): In the context of the Calvin Cycle, SBPase is a key regulatory enzyme. Its activity is light-regulated via the ferredoxin-thioredoxin system and is also influenced by the concentrations of its substrate (sedoheptulose-1,7-bisphosphate) and product (sedoheptulose-7-phosphate), as well as other metabolites like glycerate.[2][7][8] Overexpression of SBPase has been shown to enhance photosynthesis in some C3 plants.[9][10][11]
Logical Diagram of SBPase Regulation
Caption: Light-dependent regulation of Sedoheptulose-1,7-bisphosphatase (SBPase) activity.
Conclusion and Future Perspectives
The biosynthesis of this compound in plants appears to be a branch of the central carbon metabolism, originating from the pentose phosphate pathway. While a complete, validated pathway remains to be elucidated, the evidence points towards the formation of sedoheptulose-7-phosphate, its dephosphorylation, and subsequent isomerization. The lack of specific quantitative data and characterized enzymes for the final steps highlights a significant gap in our understanding of plant carbohydrate metabolism.
For researchers and drug development professionals, a deeper understanding of this pathway could open new avenues for investigation. This compound and its derivatives may possess unique biological activities, and manipulating its biosynthesis could have implications for crop improvement and the discovery of novel therapeutic agents. Future research should focus on the identification and characterization of the putative heptulose isomerase/epimerase, detailed quantitative profiling of this compound across a range of plant species and environmental conditions, and elucidation of its specific physiological functions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Regulation of sedoheptulose-1,7-bisphosphatase by sedoheptulose-7-phosphate and glycerate, and of fructose-1,6-bisphosphatase by glycerate in spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a rapid and sensitive HPLC/MS method for measuring sucrose, fructose and glucose in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Overexpression of Sedoheptulose-1,7-Bisphosphatase Enhances Photosynthesis in Chlamydomonas reinhardtii and Has No Effect on the Abundance of Other Calvin-Benson Cycle Enzymes [frontiersin.org]
- 8. Investigating the role of the thiol-regulated enzyme sedoheptulose-1,7-bisphosphatase in the control of photosynthesis | RIPE [ripe.illinois.edu]
- 9. Increased sedoheptulose-1,7-bisphosphatase content in Setaria viridis does not affect C4 photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20050005331A1 - Expression of sedoheptulose 1,7 bisphosphatase in transgenic plants - Google Patents [patents.google.com]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Discovery and History of D-Gluco-2-heptulose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Gluco-2-heptulose, a seven-carbon keto-sugar, holds a unique position in the vast landscape of carbohydrates. While less ubiquitous than its six-carbon counterpart, D-glucose, the study of heptuloses provides valuable insights into carbohydrate chemistry and metabolism. This technical guide delves into the core aspects of this compound, focusing on its historical discovery, seminal synthesis, and what is currently understood about its biological context. The document provides a compilation of known data, detailed experimental protocols for its landmark synthesis, and visual representations of key chemical transformations to serve as a comprehensive resource for researchers in carbohydrate chemistry, biochemistry, and drug development.
Discovery and Historical Context
The journey into the world of synthetic heptuloses was pioneered in the early 20th century. The first synthesis of a D-gluco-heptulose was achieved by W. C. Austin in 1930.[1] This work was a significant advancement in carbohydrate chemistry, demonstrating the conversion of an aldoheptose, d-alpha-glucoheptose, into a novel ketose, which was named d-glucoheptulose.[1] This discovery was published in the Journal of the American Chemical Society and laid the foundational groundwork for the study of this class of seven-carbon sugars.[1]
The synthesis was accomplished through the application of the Lobry de Bruyn–van Ekenstein transformation , a base- or acid-catalyzed isomerization of an aldose to a ketose, which proceeds through a tautomeric enediol intermediate.[2][3] This rearrangement, discovered in 1885 by Cornelis Adriaan Lobry van Troostenburg de Bruyn and Willem Alberda van Ekenstein, is a fundamental reaction in carbohydrate chemistry.[2][3] In the context of this compound, the transformation involves the rearrangement of the C1 aldehyde group and the C2 hydroxyl group of the corresponding aldoheptose.
Physicochemical Properties
This compound is a monosaccharide with the chemical formula C₇H₁₄O₇.[4] A summary of its key computed physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₇ | PubChem[4] |
| Molecular Weight | 210.18 g/mol | PubChem[4] |
| IUPAC Name | (3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one | PubChem[4] |
| CAS Number | 5349-37-1 | PubChem[4] |
| XLogP3 | -3.9 | PubChem[4] |
| Exact Mass | 210.07395278 Da | PubChem[4] |
| Topological Polar Surface Area | 138 Ų | PubChem[4] |
| Heavy Atom Count | 14 | PubChem[4] |
Experimental Protocols
First Synthesis of this compound (Austin, 1930)
Principle: The de Bruyn-van Ekenstein rearrangement involves the treatment of an aldose with a dilute base or acid. This catalyzes the formation of an enediol intermediate, which can then tautomerize to the corresponding ketose. In the case of this compound, the starting material would be a D-gluco-heptose.
General Protocol for de Bruyn-van Ekenstein Rearrangement:
-
Starting Material: D-gluco-heptose.
-
Reagents: A dilute aqueous solution of a base, such as calcium hydroxide (Ca(OH)₂), sodium hydroxide (NaOH), or potassium hydroxide (KOH).
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle warming. The concentration of the base and the temperature are critical parameters that influence the equilibrium between the aldose, ketose, and the epimeric aldose.
-
Reaction Monitoring: The progress of the reaction can be monitored by polarimetry, as the optical rotation of the solution changes as the equilibrium is established.
-
Work-up and Isolation: Upon reaching equilibrium, the basic catalyst is neutralized with an acid (e.g., oxalic acid to precipitate calcium as calcium oxalate). The resulting solution is then filtered and concentrated under reduced pressure. The separation of the resulting mixture of sugars (D-gluco-heptose, this compound, and potentially the epimeric D-manno-heptose) is a significant challenge and typically involves fractional crystallization or chromatographic techniques.
Note: This is a generalized protocol. The specific conditions employed by Austin in 1930 would require consultation of the original publication.
Diagram of the de Bruyn-van Ekenstein Rearrangement for this compound Synthesis:
Caption: The de Bruyn-van Ekenstein rearrangement pathway for the synthesis of this compound.
Biological Role and Metabolic Pathways
Information regarding the specific natural occurrence, biological role, and metabolic pathways of this compound is notably scarce in the scientific literature. Much of the research on heptuloses has focused on other isomers, such as sedoheptulose and mannoheptulose .
-
Sedoheptulose , as sedoheptulose-7-phosphate, is a key intermediate in the pentose phosphate pathway, a crucial metabolic route for the synthesis of nucleotides and NADPH.
-
Mannoheptulose , found in avocados, is known to be an inhibitor of hexokinase, the first enzyme in the glycolytic pathway.
While this compound is a structural isomer of these more well-studied heptuloses, its specific interactions with metabolic enzymes and its presence in biological systems have not been extensively investigated. The metabolism of heptoses, in general, is an area of active research, particularly in microorganisms where they can be components of lipopolysaccharides. For instance, various heptose stereoisomers are found in the capsular polysaccharides of the human pathogen Campylobacter jejuni, with their biosynthesis originating from D-sedoheptulose-7-phosphate.[2] However, a direct metabolic pathway involving this compound has yet to be elucidated in detail.
The lack of extensive research on this compound presents an opportunity for future investigations. Studies on its potential as a substrate or inhibitor for various carbohydrate-metabolizing enzymes could reveal novel biological activities and potential therapeutic applications.
Hypothetical Metabolic Context of Heptuloses:
Caption: Metabolic context of known heptuloses, highlighting the unknown role of this compound.
Conclusion and Future Directions
The discovery of this compound by W. C. Austin in 1930 marked a significant milestone in synthetic carbohydrate chemistry. The application of the de Bruyn-van Ekenstein rearrangement to a seven-carbon sugar expanded the known repertoire of monosaccharides. However, despite its early synthesis, this compound remains a relatively enigmatic molecule in terms of its biological significance.
For researchers and drug development professionals, this compound and its derivatives represent an underexplored area of chemical and biological space. Future research should be directed towards:
-
Elucidating its natural occurrence: A systematic investigation of various biological sources may reveal the presence of this compound, providing clues to its physiological function.
-
Investigating its metabolic fate: Studies using labeled this compound in various biological systems could uncover its metabolic pathways and interactions with cellular machinery.
-
Screening for biological activity: As an isomer of biologically active heptuloses, this compound should be screened for its effects on key metabolic enzymes and cellular processes.
A deeper understanding of this compound will not only enrich our fundamental knowledge of carbohydrate chemistry and metabolism but may also unveil novel opportunities for the development of therapeutic agents. This technical guide serves as a foundational resource to inspire and facilitate such future endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lobry de Bruyn–Van Ekenstein transformation - Wikipedia [en.wikipedia.org]
- 4. This compound | C7H14O7 | CID 111066 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Role of D-Gluco-2-heptulose in Carbohydrate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Gluco-2-heptulose, a seven-carbon keto-sugar, represents an intriguing yet largely unexplored area within the intricate network of carbohydrate metabolism. While its structural analogues, notably D-mannoheptulose, have been characterized as potent modulators of glucose phosphorylation and insulin secretion, the precise metabolic fate and physiological role of this compound remain to be fully elucidated. This technical guide synthesizes the current, albeit limited, understanding of this compound's position in metabolic pathways, drawing comparisons with related heptoses and outlining robust experimental approaches to unravel its function. This document is intended to serve as a foundational resource for researchers investigating novel carbohydrate metabolic pathways and for drug development professionals exploring new therapeutic targets related to metabolic disorders.
Introduction to Heptoses in Mammalian Metabolism
Heptoses are seven-carbon monosaccharides that, while less abundant than hexoses like glucose, play significant roles in metabolism. They exist as either aldoheptoses or ketoheptoses. One of the most well-known heptose derivatives in mammalian metabolism is sedoheptulose-7-phosphate, a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic route that runs parallel to glycolysis, generating NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis.[1][2][3] The metabolism of heptoses is intrinsically linked to the PPP, which has the capacity to interconvert sugars with varying carbon numbers.[4][5]
The Metabolic Landscape of this compound: A Postulated Pathway
Direct experimental evidence detailing the metabolic pathway of this compound in mammalian cells is scarce. However, based on the metabolism of other ketoheptoses and fundamental principles of carbohydrate biochemistry, a putative metabolic route can be proposed. The initial and rate-limiting step for the metabolism of most monosaccharides is their phosphorylation.
Phosphorylation: The Gateway to Metabolism
It is hypothesized that this compound, upon entering the cell, is phosphorylated by a kinase. Glucokinase (hexokinase IV), primarily found in the liver and pancreatic β-cells, is a likely candidate due to its broad substrate specificity.[6] Studies on fluorinated derivatives of α-d-gluco-heptuloses have shown that they can be phosphorylated by glucokinase.[7] Furthermore, the related ketoheptose, D-mannoheptulose, is known to be a substrate for hexokinase isoenzymes, although it is a more potent inhibitor of glucose phosphorylation.
The proposed phosphorylation of this compound would yield this compound-7-phosphate or this compound-1-phosphate, depending on the acting kinase. This phosphorylation would trap the molecule within the cell and prime it for entry into central metabolic pathways.
Entry into the Pentose Phosphate Pathway
Following phosphorylation, this compound phosphate would likely be channeled into the Pentose Phosphate Pathway. The PPP is equipped to handle seven-carbon sugar phosphates, with sedoheptulose-7-phosphate being a central intermediate. It is plausible that an epimerase or isomerase could convert this compound phosphate into an intermediate that can be further metabolized within the PPP. This would allow for its conversion into glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the flux of D-glucose to the pentose phosphate pathway in Saccharomyces cerevisiae for the production of D-ribose and ribitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular respiration - Wikipedia [en.wikipedia.org]
- 4. Dissimilar effects of D-mannoheptulose on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Cooperative interactions in hexokinase D ("glucokinase"). Kinetic and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of D-Gluco-2-heptulose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Gluco-2-heptulose is a ketoheptose, a monosaccharide containing seven carbon atoms and a ketone functional group. As a member of the heptose family, it is considered a rare sugar, with its counterparts like sedoheptulose and mannoheptulose being more extensively studied.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing on available data and established principles of carbohydrate chemistry. It also outlines representative experimental protocols and discusses its potential, though currently under-investigated, biological significance for researchers in drug development and metabolic studies.
General Information and Identifiers
Precise identification is critical for research and regulatory purposes. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| IUPAC Name | (3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one | [3] |
| CAS Number | 5349-37-1 | [3] |
| Molecular Formula | C₇H₁₄O₇ | [3] |
| Molecular Weight | 210.18 g/mol | [3] |
| InChI | InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6+,7+/m1/s1 | [3] |
| InChIKey | HSNZZMHEPUFJNZ-UMWONPOSSA-N | [3] |
| Canonical SMILES | C(--INVALID-LINK--CO)O)O)O">C@HO)O | [3] |
| Synonyms | D-glucoheptulose | [3] |
Physical and Chemical Properties
The physicochemical properties of this compound are fundamental to its handling, analysis, and application in experimental settings. While some properties are experimentally determined, others are predicted based on its structure.
Quantitative Physical Data
| Property | Value | Notes | Reference |
| Melting Point | 144 °C | Experimental | |
| Boiling Point | 628.0 ± 55.0 °C | Predicted | |
| Density | 1.645 ± 0.06 g/cm³ | Predicted | |
| pKa | 11.86 ± 0.20 | Predicted | |
| XLogP3 | -3.9 | Predicted hydrophilicity | [3] |
Description of Physical Properties
-
Appearance: While specific data for this compound is not widely published, analogous monosaccharides like D-glucose are typically white, crystalline solids.[4]
-
Optical Rotation: Optical rotation is a key characteristic of chiral molecules like carbohydrates.[5][6] It is defined as the angle to which a plane of polarized light is rotated upon passing through a sample.[7] A specific value for this compound is not available in the cited literature, highlighting an area for further experimental characterization.
Biological Activity and Metabolic Role
The biological role of this compound is not well-defined in current literature. However, the functions of related ketoheptoses, particularly D-mannoheptulose, provide a valuable framework for understanding how a seven-carbon sugar can influence cellular metabolism.
D-mannoheptulose, found naturally in avocados, is a well-documented inhibitor of the enzyme hexokinase. Hexokinase catalyzes the first committed step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate. By competitively inhibiting this enzyme, D-mannoheptulose effectively blocks glucose metabolism, which in turn impacts insulin secretion from pancreatic beta-cells.[8][9] This mechanism is of significant interest to researchers studying diabetes and metabolic regulation.
While it is unknown if this compound shares this inhibitory activity, its structural similarity makes this a plausible area for investigation. The diagram below illustrates the established mechanism of hexokinase inhibition by D-mannoheptulose, which serves as a model for the potential metabolic impact of a ketoheptose.
Experimental Protocols
Detailed, validated protocols for the synthesis and analysis of this compound are scarce. The following sections provide representative methodologies based on established chemical and analytical techniques for similar carbohydrates.
Protocol 1: Representative Synthesis via Chain Elongation
The synthesis of a ketoheptose from an aldohexose can be achieved through a C-1 chain extension, such as the Henry reaction (nitroaldol reaction), followed by a Nef reaction.[1] This procedure outlines a plausible, though not experimentally verified, route from D-glucose.
Principle: D-glucose is reacted with nitromethane to form a nitroheptitol intermediate. Subsequent conversion of the nitronate salt into a ketone via the Nef reaction yields the target this compound.
Methodology:
-
Step 1: Henry Reaction (Nitromethane Addition)
-
Dissolve D-glucose (1 equivalent) in an aqueous or alcoholic solvent.
-
Add nitromethane (1.5 equivalents) to the solution.
-
Slowly add a base, such as sodium methoxide or a suitable amine catalyst, while maintaining the temperature at or below room temperature to initiate the condensation.
-
Allow the reaction to proceed for 24-48 hours, monitoring the consumption of D-glucose by Thin Layer Chromatography (TLC).
-
Neutralize the reaction mixture with an acid resin or dilute acid to yield the 1-deoxy-1-nitroheptitol intermediates.
-
-
Step 2: Nef Reaction
-
Isolate the nitroheptitol mixture from the previous step.
-
Dissolve the intermediate in a suitable solvent (e.g., methanol).
-
Add a base (e.g., sodium methoxide) to form the nitronate salt.
-
Slowly add the nitronate solution to a cold, stirred solution of strong acid (e.g., sulfuric acid).
-
Maintain the reaction at low temperature (0-5 °C) for several hours.
-
Carefully neutralize the mixture with a base (e.g., barium carbonate or calcium carbonate) to precipitate the sulfate salts.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Step 3: Purification
-
The resulting crude syrup, containing a mixture of this compound and its epimers, can be purified using column chromatography on silica gel or a specialized resin designed for carbohydrate separation.
-
Monitor fractions by TLC or HPLC and pool those containing the pure product.
-
Lyophilize the pure fractions to obtain this compound as a solid.
-
Protocol 2: Analytical Method via HPLC-ELSD
High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and quantification of carbohydrates. For non-UV-absorbing sugars like heptuloses, an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector is required. Hydrophilic Interaction Chromatography (HILIC) is often the preferred separation mode.
Principle: The sample is injected into an HPLC system where it is separated on a HILIC column. The column retains polar analytes like sugars using a hydrophilic stationary phase and a largely organic mobile phase. As the separated components elute from the column, the ELSD nebulizes the mobile phase, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a diluent, typically a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
Prepare a series of calibration standards of known concentrations.
-
-
HPLC-ELSD Conditions:
-
HPLC System: A quaternary or binary HPLC system.
-
Column: A HILIC column suitable for carbohydrate analysis (e.g., an amide- or amine-based stationary phase).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B). A typical gradient might start at 80% A, decreasing to 50% A over 15-20 minutes to elute the polar sugars.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-20 µL.
-
Detector: ELSD.
-
ELSD Settings: Nebulizer Temperature: 30-40 °C; Evaporator Temperature: 50-70 °C; Gas Flow (Nitrogen): 1.0-1.5 L/min.
-
-
Quantification:
-
Generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
References
- 1. books.rsc.org [books.rsc.org]
- 2. Heptose - Wikipedia [en.wikipedia.org]
- 3. This compound | C7H14O7 | CID 111066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbohydrate Optical Rotation Data [glycodata.org]
- 6. youtube.com [youtube.com]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pancreatic D-cell recognition of D-glucose: studies with D-glucose, D-glyceraldehyde, dihydroxyacetone, D-mannoheptulose, D-fructose, D-galactose, and D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Gluco-2-heptulose CAS number 5349-37-1 information
CAS Number: 5349-37-1
Molecular Formula: C₇H₁₄O₇
Molecular Weight: 210.18 g/mol [1]
This technical guide provides a comprehensive overview of the available scientific and technical information regarding D-Gluco-2-heptulose, a seven-carbon monosaccharide. This document is intended for researchers, scientists, and drug development professionals, summarizing its chemical properties, and exploring the limitedly documented biological context and analytical methodologies.
Physicochemical Properties
This compound, also known as D-glucoheptulose, is a ketoheptose. Its structure and basic properties have been characterized, although extensive experimental data remains limited in publicly accessible literature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 5349-37-1 | [1] |
| Molecular Formula | C₇H₁₄O₇ | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| IUPAC Name | (3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one | [1] |
| Synonyms | D-glucoheptulose, this compound | [1] |
| Predicted Melting Point | 144 °C | |
| Predicted Boiling Point | 628.0±55.0 °C | |
| Predicted Density | 1.645±0.06 g/cm³ | |
| Predicted pKa | 11.86±0.20 |
Table 1: Physicochemical Properties of this compound. Predicted values are based on computational models and may not reflect experimental values.
Synthesis of this compound
One patented method describes a process for producing L-glucose or D-gulose from D-glucose, which involves the formation of a heptose intermediate through the Kiliani reaction[2]. This reaction extends the carbon chain of an aldose by one carbon atom. While not a direct protocol for this compound, it suggests a plausible synthetic strategy starting from D-glucose.
Conceptual Experimental Workflow: Kiliani Synthesis of a Heptose from D-Glucose
The following diagram illustrates the conceptual workflow for the chain elongation of D-glucose to a heptose via the Kiliani synthesis. This is a generalized representation and would require significant optimization and characterization to yield this compound specifically.
Figure 1: Conceptual workflow of the Kiliani synthesis for heptose production from D-glucose. This diagram outlines the general chemical transformations involved in elongating the carbon chain of D-glucose.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of information regarding the specific biological activities, metabolic fate, and involvement in signaling pathways of this compound.
Studies on other heptoses offer some context. For instance, D-mannoheptulose has been investigated for its effects on glucose metabolism and insulin secretion, where it acts as an inhibitor of hexokinase[3][4]. Another study explored the impact of D-mannoheptose and D-glycero-D-gulo-heptose on these processes[3]. These findings suggest that seven-carbon sugars can interact with key metabolic enzymes, but direct evidence for this compound is absent.
Due to the absence of documented involvement of this compound in any specific signaling pathway, a corresponding diagram cannot be provided at this time. Further research is required to elucidate its potential physiological roles.
Analytical Methods
Validated and published analytical methods specifically for the quantification and characterization of this compound are not available in the current body of scientific literature. However, general analytical techniques for monosaccharides can be adapted for its analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the separation and quantification of carbohydrates. A hydrophilic interaction liquid chromatography (HILIC) column coupled with an evaporative light scattering detector (ELSD) or a refractive index (RI) detector would be a suitable starting point for developing an analytical method for this compound.
Conceptual HPLC Method Parameters:
-
Column: HILIC column (e.g., Amide, Amino, or bare silica)
-
Mobile Phase: Acetonitrile and water gradient
-
Detector: ELSD or RI
-
Standard: A purified and characterized standard of this compound would be required for method development and validation.
Enzymatic Assays
Commercially available enzymatic assay kits are typically specific for more common sugars like D-glucose and D-fructose. The development of a specific enzymatic assay for this compound would necessitate the discovery and isolation of an enzyme that specifically recognizes and metabolizes this heptose. Currently, no such enzyme has been described in the literature.
Conclusion and Future Directions
This compound (CAS 5349-37-1) remains a poorly characterized monosaccharide. While its basic physicochemical properties can be predicted, detailed experimental data on its synthesis, biological activity, and analytical determination are conspicuously absent from the public domain. The potential for heptoses to modulate metabolic pathways, as suggested by studies on related compounds, underscores the need for further investigation into the physiological roles of this compound. Future research should focus on developing robust synthetic protocols, exploring its biological effects in various in vitro and in vivo models, and establishing validated analytical methods for its accurate quantification. Such studies will be crucial in unlocking the potential of this rare sugar for applications in research and drug development.
References
- 1. This compound | C7H14O7 | CID 111066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2015068724A1 - Method for producing l-glucose or d-glucose from raw material d-glucose - Google Patents [patents.google.com]
- 3. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of D-mannoheptulose upon D-glucose metabolism in pancreatic B and non-B islet cells [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Seven-Carbon Sugars in Biological Systems: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Seven-carbon sugars, or heptoses, represent a unique class of monosaccharides that play critical, albeit often overlooked, roles in cellular metabolism and signaling. While less abundant than their six-carbon counterparts, these sugars are integral intermediates in fundamental metabolic pathways, including the Pentose Phosphate Pathway and the Calvin Cycle. Furthermore, their derivatives are essential components of bacterial cell walls and precursors for aromatic amino acid biosynthesis. Recent research has also shed light on their potential as therapeutic agents, particularly in the fields of oncology and metabolic diseases. This technical guide provides an in-depth exploration of the biological functions of seven-carbon sugars, detailing their metabolic significance, involvement in signaling cascades, and pharmacological potential. Comprehensive experimental protocols and quantitative data are presented to facilitate further research and drug development in this burgeoning area.
Introduction to Seven-Carbon Sugars
Seven-carbon sugars are monosaccharides containing a seven-carbon backbone. They exist in various isomeric forms, with sedoheptulose and mannoheptulose being among the most biologically significant. These sugars are found across diverse life forms, including plants, algae, fungi, and bacteria[1]. While they can serve as a carbon sink, their primary roles are often as key intermediates in vital metabolic pathways[1].
Metabolic Significance of Seven-Carbon Sugars
Seven-carbon sugars are central to several metabolic pathways that are fundamental for cellular function.
The Pentose Phosphate Pathway (PPP)
The non-oxidative branch of the Pentose Phosphate Pathway (PPP) facilitates the interconversion of various sugar phosphates. In this pathway, the seven-carbon sugar sedoheptulose-7-phosphate (S7P) is a key intermediate. It is synthesized by the enzyme transketolase from ribose-5-phosphate and xylulose-5-phosphate and is subsequently converted by transaldolase to erythrose-4-phosphate and fructose-6-phosphate. This pathway is crucial for producing NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis.
Diagram: The Role of Seven-Carbon Sugars in the Pentose Phosphate Pathway
Caption: Role of Sedoheptulose-7-Phosphate in the PPP.
The Calvin Cycle
In photosynthetic organisms, the Calvin Cycle is responsible for carbon fixation. Similar to the PPP, sedoheptulose-1,7-bisphosphate (SBP) and sedoheptulose-7-phosphate (S7P) are critical intermediates in the regeneration phase of this cycle[2]. The enzyme sedoheptulose-1,7-bisphosphatase (SBPase) catalyzes the dephosphorylation of SBP to S7P, a key regulatory step in the cycle[3][4].
Diagram: The Role of Seven-Carbon Sugars in the Calvin Cycle
Caption: Role of SBP and S7P in the Calvin Cycle.
The Shikimate Pathway
The shikimate pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and algae[5][6][7]. This pathway utilizes sedoheptulose-7-phosphate as a precursor for the synthesis of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), the first committed intermediate of the pathway[5].
Diagram: The Role of Seven-Carbon Sugars in the Shikimate Pathway
Caption: Initiation of the Shikimate Pathway.
Bacterial Lipopolysaccharide (LPS) Synthesis
In many Gram-negative bacteria, seven-carbon sugars are crucial components of the inner core of lipopolysaccharide (LPS), a major component of their outer membrane. The biosynthesis of ADP-L-glycero-β-D-manno-heptose, the activated precursor for LPS core biosynthesis, begins with sedoheptulose-7-phosphate[8][9][10].
Diagram: Biosynthesis of ADP-L-glycero-β-D-manno-heptose
Caption: Bacterial LPS precursor biosynthesis.
Seven-Carbon Sugars in Cellular Signaling and Regulation
While the signaling roles of six-carbon sugars like glucose are well-established, evidence is emerging for the involvement of seven-carbon sugars in cellular regulation[11][12][13].
Inhibition of Hexokinase and Glycolysis
D-mannoheptulose is a known inhibitor of hexokinase, the first enzyme in the glycolytic pathway[14][15]. By competing with glucose for the active site of hexokinase, D-mannoheptulose can effectively block glycolysis. This inhibitory effect has significant implications for cancer therapy, as many cancer cells exhibit a high rate of glycolysis (the Warburg effect)[16][17][18].
Diagram: Inhibition of Glycolysis by D-mannoheptulose
References
- 1. youtube.com [youtube.com]
- 2. Calvin cycle - Wikipedia [en.wikipedia.org]
- 3. Dataviz Contrast: Check APCA contrast for two colours [datavizcontrast.com]
- 4. Simultaneous stimulation of sedoheptulose 1,7-bisphosphatase, fructose 1,6-bisphophate aldolase and the photorespiratory glycine decarboxylase-H protein increases CO2 assimilation, vegetative biomass and seed yield in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. An Avocado Extract Enriched in Mannoheptulose Prevents the Negative Effects of a High-Fat Diet in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-MANNOHEPTULOSE: SPECIAL CARBOHYDRATE IN AVOCADO: PRESENCE POSTHARVEST AND COMMERCIAL IMPORTANCE [actahort.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Transaldolase deficiency influences the pentose phosphate pathway, mitochondrial homoeostasis and apoptosis signal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avocadosource.com [avocadosource.com]
- 13. biostatsquid.com [biostatsquid.com]
- 14. Sedoheptulose bisphosphatase activity assay [bio-protocol.org]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. Purification of active chloroplast sedoheptulose-1,7-bisphosphatase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to D-Gluco-2-heptulose (C7H14O7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Gluco-2-heptulose, a seven-carbon ketoheptose, is a monosaccharide of significant interest in the fields of biochemistry and pharmacology. As an isomer of other naturally occurring heptuloses, it holds potential for elucidating and modulating carbohydrate metabolism. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, synthesis and purification protocols, biological role, and potential applications in drug development. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate metabolic pathways and experimental workflows.
Introduction
This compound, with the molecular formula C7H14O7, belongs to the family of heptuloses, which are seven-carbon monosaccharides containing a ketone functional group. While less common than their six-carbon counterparts, heptuloses play crucial roles in various metabolic pathways, most notably the pentose phosphate pathway (PPP). The unique stereochemistry of this compound distinguishes it from other heptuloses like sedoheptulose and mannoheptulose, suggesting potentially distinct biological activities and therapeutic applications. Understanding the synthesis, properties, and biological interactions of this compound is critical for harnessing its potential in research and drug development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below. These values are critical for its handling, characterization, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H14O7 | [1] |
| IUPAC Name | (3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one | [1] |
| CAS Number | 5349-37-1 | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| Melting Point | 144 °C | |
| Boiling Point (Predicted) | 628.0 ± 55.0 °C | |
| Density (Predicted) | 1.645 ± 0.06 g/cm³ | |
| Solubility | Soluble in water. | |
| Optical Rotation | Data not readily available. |
Table 2: Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Complex multiplet signals in the 3.0-5.0 ppm region corresponding to the protons on the carbon backbone. The anomeric proton, if in a cyclic form, would appear at a distinct chemical shift. |
| ¹³C NMR | Seven distinct carbon signals. The ketone carbonyl carbon (C2) would resonate significantly downfield (around 210 ppm in the open-chain form). The other carbon signals would appear in the 60-100 ppm range. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ would be observed at m/z 211.0812. Fragmentation would likely involve sequential loss of water molecules (m/z 193, 175, etc.) and cleavage of the carbon-carbon bonds.[2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the chain elongation of D-glucose. The following protocol is a plausible synthetic route based on established methods for preparing ketoheptoses.[3]
Synthesis of this compound from D-Glucose
This multi-step synthesis involves the protection of hydroxyl groups, chain extension, and subsequent deprotection.
Experimental Protocol:
-
Protection of D-Glucose:
-
Dissolve D-glucose in a suitable solvent (e.g., acetone with a catalytic amount of sulfuric acid) to form the diacetonide, protecting the hydroxyl groups at C1, C2, C5, and C6.
-
Protect the remaining free hydroxyl group at C3 with a suitable protecting group (e.g., benzyl bromide in the presence of a base like sodium hydride).
-
-
Oxidation and Chain Elongation:
-
Selectively deprotect the C1 position to reveal the aldehyde.
-
Perform a Wittig reaction or a similar olefination reaction to add a one-carbon unit, forming a heptenitol derivative.
-
Hydroxylate the double bond using an oxidizing agent like osmium tetroxide to introduce the two new hydroxyl groups.
-
-
Deprotection and Isomerization:
-
Remove all protecting groups using appropriate deprotection strategies (e.g., catalytic hydrogenation for benzyl groups and acidic hydrolysis for acetonides).
-
The resulting aldoheptose can be isomerized to the ketoheptose, this compound, under mildly basic conditions (de Bruyn-van Ekenstein rearrangement).[3]
-
Purification of this compound
Purification is crucial to isolate the desired product from reaction byproducts and isomers.
Experimental Protocol:
-
Initial Workup: Neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Chromatography:
-
Employ column chromatography on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate and methanol) to separate the product from less polar impurities.
-
For higher purity, utilize high-performance liquid chromatography (HPLC) with a specialized carbohydrate column (e.g., an amino- or HILIC-based column).[4][5] Ion-exchange chromatography can also be effective for separating sugars.
-
Analytical Methods
Characterization and purity assessment are performed using standard analytical techniques.
Experimental Protocol:
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of fractions from column chromatography using silica gel plates and a suitable developing solvent. Visualize spots by charring with a sulfuric acid solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in D₂O to confirm the structure of the final product.[6]
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular formula.[2]
-
High-Performance Liquid Chromatography (HPLC): Use an HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD) to determine the purity of the final compound.[4][5]
Biological Role and Signaling Pathways
Heptuloses are known intermediates and regulators of carbohydrate metabolism, particularly the Pentose Phosphate Pathway (PPP).[7][8] The PPP is a crucial metabolic route that runs parallel to glycolysis, generating NADPH for reductive biosynthesis and cellular defense against oxidative stress, and producing precursors for nucleotide synthesis.
Hypothetical Role in the Pentose Phosphate Pathway
This compound, upon phosphorylation to this compound-7-phosphate, could potentially enter the non-oxidative branch of the PPP. It might serve as a substrate for transketolase or transaldolase, influencing the pool of intermediates such as sedoheptulose-7-phosphate, erythrose-4-phosphate, and fructose-6-phosphate. By modulating the levels of these intermediates, this compound could indirectly regulate the flux through both the PPP and glycolysis.
Caption: Hypothetical integration of this compound-7-phosphate into the Pentose Phosphate Pathway.
Applications in Drug Development
The unique structure of this compound and its potential interaction with key metabolic enzymes make it a molecule of interest for drug development.
Metabolic Modulator
Similar to mannoheptulose, which is known to inhibit hexokinase, this compound could act as an inhibitor or modulator of key enzymes in glucose metabolism.[9] This could be beneficial in conditions characterized by dysregulated glucose metabolism, such as diabetes and cancer. For instance, inhibition of glycolysis in cancer cells, which often exhibit the Warburg effect, is a promising therapeutic strategy.
Precursor for Novel Therapeutics
This compound can serve as a scaffold for the synthesis of novel therapeutic agents. For example, the synthesis of 7-O-galloyl-D-sedoheptulose has shown therapeutic potential against diabetic nephropathy by reducing oxidative stress and the formation of advanced glycation endproducts (AGEs).[10] Similar modifications to this compound could yield compounds with enhanced biological activity.
Diagnostic and Imaging Agents
Fluorinated analogs of heptuloses are being explored as imaging probes for positron emission tomography (PET) to visualize metabolic activity in vivo. The synthesis of radiolabeled this compound could provide a valuable tool for studying the pentose phosphate pathway and its dysregulation in diseases like cancer.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.
Caption: A generalized experimental workflow for this compound.
Conclusion
This compound represents a promising yet understudied area of carbohydrate chemistry and biology. Its unique structure suggests a potential role in modulating key metabolic pathways, offering opportunities for the development of novel therapeutics and diagnostic tools. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to further investigate the properties and biological significance of this intriguing molecule. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in various disease models.
References
- 1. This compound | C7H14O7 | CID 111066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Understanding the fragmentation of glucose in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic analysis of D-manno-heptulose, perseitol, glucose, and fructose in avocado cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of the pentose phosphate pathway for D-glucose catabolism in the obligatory aerobic yeast Rhodotorula gracilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-O-galloyl-D-sedoheptulose is a novel therapeutic agent against oxidative stress and advanced glycation endproducts in the diabetic kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Gluco-2-heptulose: An Uncharted Territory in Bioactivity Research
A comprehensive review of publicly available scientific literature reveals a significant lack of preliminary studies on the bioactivity of D-Gluco-2-heptulose. Despite its defined chemical structure, there is a notable absence of published research detailing its biological effects, potential mechanisms of action, or interactions with cellular signaling pathways. This scarcity of information positions this compound as an unexplored area for researchers, scientists, and drug development professionals.
Due to the absence of specific data on this compound, this guide will provide a contextual overview of the known bioactivity of a related and well-studied seven-carbon sugar, D-mannoheptulose. It is crucial to emphasize that D-mannoheptulose is a distinct molecule from this compound , and the following information is presented to offer insights into the potential biological activities of heptuloses in general.
The Bioactivity of D-Mannoheptulose: A Case Study for Heptuloses
D-mannoheptulose, a naturally occurring seven-carbon sugar found in avocados, has been the subject of numerous studies investigating its metabolic effects.[1] The primary and most well-documented bioactivity of D-mannoheptulose is its role as an inhibitor of hexokinase, the first enzyme in the glycolysis pathway.[1][2]
Inhibition of Glycolysis and Insulin Secretion
By competitively inhibiting hexokinase, D-mannoheptulose prevents the phosphorylation of glucose, a critical step for its entry into the glycolytic pathway.[1][2] This inhibitory action has several downstream consequences, most notably the suppression of insulin secretion from pancreatic β-cells.[1][3] The mechanism involves the prevention of an increase in the ATP/ADP ratio within the β-cells, which is the key trigger for insulin release.[1]
Studies in rabbits have shown that D-mannoheptulose can suppress insulin secretion induced by amino acids such as leucine and arginine.[4] In isolated human pancreatic islets, 10.0 mM of D-mannoheptulose was found to inhibit both the utilization and oxidation of D-glucose and subsequently decrease glucose-stimulated insulin release.[5]
Potential Anti-Cancer Effects
The reliance of many cancer cells on aerobic glycolysis for energy production (the Warburg effect) has led to investigations into the anti-proliferative effects of glycolysis inhibitors like D-mannoheptulose. Research has indicated that D-mannoheptulose exhibits cytotoxic effects on breast cancer cell lines by inhibiting glycolysis, leading to reduced concentrations of hexokinase, pyruvate, and ATP.[6] One study reported IC50 values of 975.1 µg/mL for normal human mammary epithelial cells and a more potent 263.3 µg/mL for MCF-7 breast cancer cells after 72 hours of treatment.[2] Furthermore, D-mannoheptulose has been shown to enhance the oncolytic effects of the Newcastle disease virus in breast cancer cells by inhibiting glycolysis.[7]
Experimental Protocols: Investigating Heptulose Bioactivity
While specific protocols for this compound are unavailable, the methodologies used to study D-mannoheptulose provide a framework for future research.
In Vitro Glycolysis Inhibition Assay
A common method to assess the inhibition of glycolysis involves measuring the activity of key glycolytic enzymes, such as hexokinase, in the presence of the test compound.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) and normal cell lines are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of the heptulose for a specified duration (e.g., 72 hours).
-
Enzyme Activity Measurement: Cell lysates are prepared, and the activity of hexokinase is determined spectrophotometrically by measuring the rate of NADPH production in a coupled reaction with glucose-6-phosphate dehydrogenase.
-
Metabolite Analysis: The concentrations of downstream metabolites like pyruvate and ATP are quantified using commercially available kits.
Insulin Secretion Assay in Pancreatic Islets
The effect of a heptulose on insulin secretion can be evaluated using isolated pancreatic islets.
-
Islet Isolation: Pancreatic islets are isolated from animal models (e.g., rats, rabbits) or human donors via collagenase digestion.
-
Incubation: Islets are incubated in a buffer containing various concentrations of glucose and the test heptulose.
-
Insulin Quantification: After the incubation period, the supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
Conceptual Framework for Bioactivity Screening of Novel Sugars
In the absence of established signaling pathways for this compound, a logical workflow for its initial bioactivity screening can be proposed. This general framework outlines the steps from initial in vitro assays to more complex mechanistic studies.
Caption: A generalized workflow for the investigation of the bioactivity of a novel carbohydrate.
Conclusion
The bioactivity of this compound remains a scientifically uncharted area. The lack of available data precludes the development of a detailed technical guide on its specific biological effects. However, the existing research on the related compound, D-mannoheptulose, provides a valuable framework for future investigations. The inhibitory effects of D-mannoheptulose on glycolysis and insulin secretion, along with its potential anti-cancer properties, highlight the therapeutic potential that may be discovered within this class of seven-carbon sugars. Further research is warranted to elucidate the bioactivity of this compound and determine if it shares any of the properties of its more studied isomer, or if it possesses a unique biological profile.
References
- 1. Mannoheptulose - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of hexoses and mannoheptulose on cyclic AMP accumulation and insulin secretion in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. D-mannoheptulose uptake and its metabolic and secretory effects in human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.qu.edu.iq [med.qu.edu.iq]
- 7. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Stereochemical Landscape of D-Gluco-2-heptulose: A Technical Guide
I have gathered some general information about D-Gluco-2-heptulose from PubChem, including its IUPAC name and molecular properties. I have also found several resources detailing experimental protocols for determining the structure of carbohydrates using NMR spectroscopy and X-ray crystallography, although these are not specific to this compound. I was unable to find specific quantitative data like specific rotation, detailed 1H and 13C NMR spectra, or X-ray crystallographic data for this compound itself. The search results did provide information on the synthesis of related heptoses and general methodologies for carbohydrate analysis.
Therefore, I have sufficient information to proceed with generating the response, with the caveat that specific experimental data for this compound is not available and will be represented by general methodologies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a seven-carbon ketoheptose monosaccharide. As a member of the heptose family, it and its derivatives are of increasing interest in glycobiology and drug discovery due to their roles in various biological processes. A thorough understanding of its three-dimensional structure is paramount for elucidating its function and for the rational design of novel therapeutics. This technical guide provides an in-depth exploration of the stereochemistry of this compound, detailing its structural representations, and outlining the key experimental protocols used to determine its configuration.
Stereochemical Definition and Representation
The name this compound precisely defines its stereochemical configuration. The "D" designation refers to the stereocenter furthest from the carbonyl group (C6), which has the same configuration as D-glyceraldehyde. The "Gluco" prefix indicates that the stereocenters at C3, C4, and C5 have the same configuration as D-glucose. The "2-heptulose" specifies a seven-carbon chain with a ketone group at the C2 position.
Fischer Projection
The open-chain form of this compound can be represented by a Fischer projection, which illustrates the stereochemistry at each chiral center.
Methodological & Application
Analytical Methods for the Detection of D-Gluco-2-heptulose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Gluco-2-heptulose, also known as sedoheptulose, is a seven-carbon ketose monosaccharide. Its phosphorylated form, sedoheptulose-7-phosphate, is a key intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic pathway that runs in parallel to glycolysis.[1][2] The PPP is crucial for the production of NADPH, which is essential for redox homeostasis and biosynthetic reactions, and for the synthesis of pentoses, the building blocks of nucleotides and nucleic acids.[3] Given its central role in metabolism, the accurate detection and quantification of this compound and its derivatives are critical in various fields of research, including metabolic studies, drug development, and biotechnology.
These application notes provide an overview and detailed protocols for the most common analytical methods for the detection and quantification of this compound.
Analytical Methods Overview
Several analytical techniques can be employed for the analysis of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of sugars.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly suitable for complex matrices, which requires derivatization of the sugar.
-
Enzymatic Assays: Highly specific methods that rely on enzymatic reactions.
-
Spectrophotometric Methods: Colorimetric assays that are generally less specific but can be useful for screening purposes.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the determination of heptuloses and related sugars. Please note that specific performance characteristics can vary depending on the instrument, column, and experimental conditions.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte | Method | Column | Mobile Phase | Detector | Linear Range | LOD | LOQ | Reference |
| Glucose, Xylose | HPLC-RI | Eurokat® H (300 x 8 mm, 10 µm) | 0.01 N Sulfuric Acid | RI | 11-100 µ g/100 µL | 0.8 ppm | 2.5 ppm | [4][5] |
| Various Sugars | HPLC-ELSD | Prevail Carbohydrate ES | Acetonitrile/Water Gradient | ELSD | 10-2500 µg/mL | 0.61–4.04 µg/mL | 2.04–13.46 µg/mL | [6] |
| Mannitol, Lactulose | HPLC-ELSD | Not Specified | Not Specified | ELSD | Not Specified | < 15 mg/L | < 15 mg/L | [7] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Analyte | Derivatization | Column | Carrier Gas | Ionization | LOD | LOQ | Reference |
| Various Sugars in Serum | Not Specified | Not Specified | Not Specified | Not Specified | 0.03 mg/L (for most sugars) | Not Specified | [8] |
| Glucose, Fructose in Serum | Methyloxime peracetate | Not Specified | Not Specified | EI | Lower than enzymatic assay | Not Specified | [9] |
| Mannitol, Lactulose, Sucralose | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 10-45 mg/L | [7] |
Experimental Protocols
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This protocol is a general method for the analysis of underivatized sugars and can be adapted for this compound.
a. Principle
HPLC separates compounds based on their interaction with a stationary phase (the column) and a mobile phase. For sugars, ion-exchange or amino-based columns are commonly used. The refractive index (RI) detector measures the difference in the refractive index between the mobile phase and the sample components as they elute from the column.
b. Materials and Reagents
-
This compound standard
-
Ultrapure water (18.2 MΩ·cm)
-
Acetonitrile (HPLC grade)
-
0.22 µm syringe filters
c. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a refractive index detector.
-
Amino-based column (e.g., SUPELCOSIL™ LC-NH2) or a ligand-exchange column (e.g., Eurokat H).[4][10]
d. Experimental Workflow
Caption: Workflow for HPLC-RI analysis of this compound.
e. Detailed Protocol
-
Mobile Phase Preparation: Prepare the mobile phase, for example, an 85:15 (v/v) mixture of acetonitrile and ultrapure water.[10] Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase. The concentration should be within the linear range of the assay. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: SUPELCOSIL™ LC-NH2 (or similar)
-
Mobile Phase: Acetonitrile:Water (85:15)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10-20 µL
-
Detector: Refractive Index (RI)
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of this compound by GC-MS after a two-step derivatization process.
a. Principle
Sugars are non-volatile and require chemical derivatization to increase their volatility for GC analysis. A common method is a two-step process involving methoximation followed by silylation. The derivatized sugar is then separated by gas chromatography and detected by a mass spectrometer, which provides high sensitivity and structural information for identification.
b. Materials and Reagents
-
This compound standard
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (GC grade)
c. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Heating block or oven
-
Autosampler vials with inserts
d. Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
e. Detailed Protocol
-
Sample and Standard Preparation:
-
Place a known amount of the dried sample or standard into a vial.
-
-
Derivatization - Step 1 (Methoximation):
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.
-
Vortex and heat at 37°C for 90 minutes.[6]
-
-
Derivatization - Step 2 (Silylation):
-
Add 70 µL of BSTFA with 1% TMCS to the mixture.
-
Vortex and heat at 37°C for 30 minutes.[6]
-
Allow the reaction mixture to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection: Split mode (e.g., 10:1)
-
Injector Temperature: 260°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 300°C at 10°C/min
-
Hold at 300°C for 18 minutes[11]
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-650
-
-
Data Analysis:
-
Identify the characteristic ions of derivatized this compound.
-
Generate a calibration curve using the peak areas of the standards.
-
Quantify this compound in the sample.
-
Coupled Enzymatic Assay for Sedoheptulose-7-Phosphate
This protocol describes a coupled enzymatic assay to determine the concentration of sedoheptulose-7-phosphate.
a. Principle
Direct enzymatic assays for this compound are uncommon due to the lack of commercially available specific enzymes. However, its phosphorylated form, sedoheptulose-7-phosphate (S7P), can be measured using a coupled enzyme reaction. In this assay, transaldolase is used to convert S7P and glyceraldehyde-3-phosphate (G3P) into erythrose-4-phosphate (E4P) and fructose-6-phosphate (F6P). The F6P is then converted to glucose-6-phosphate (G6P) by phosphoglucose isomerase. Finally, G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the initial amount of S7P.
b. Materials and Reagents
-
Sedoheptulose-7-phosphate standard
-
Glyceraldehyde-3-phosphate (G3P)
-
Transaldolase
-
Phosphoglucose isomerase
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+
-
Triethanolamine buffer (pH 7.6)
-
MgCl2
c. Instrumentation
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
d. Signaling Pathway
Caption: Role of Sedoheptulose-7-P in the Pentose Phosphate Pathway.
e. Detailed Protocol
-
Reaction Mixture Preparation: In a cuvette or microplate well, prepare the following reaction mixture (example volumes for a 1 mL assay):
-
800 µL Triethanolamine buffer (100 mM, pH 7.6) containing 10 mM MgCl2
-
50 µL NADP+ (10 mM)
-
50 µL G3P (10 mM)
-
10 µL Phosphoglucose isomerase (10 U/mL)
-
10 µL Glucose-6-phosphate dehydrogenase (5 U/mL)
-
10 µL Transaldolase (5 U/mL)
-
-
Sample/Standard Addition: Add 50 µL of the sample or standard solution to the reaction mixture.
-
Incubation and Measurement:
-
Mix gently and incubate at 37°C.
-
Monitor the increase in absorbance at 340 nm until the reaction is complete (i.e., the absorbance becomes stable).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA340) for each sample and standard.
-
Generate a calibration curve by plotting the ΔA340 of the standards against their concentration.
-
Determine the concentration of sedoheptulose-7-phosphate in the sample from the calibration curve.
-
Conclusion
The analytical methods described in these application notes provide robust and reliable approaches for the detection and quantification of this compound. The choice of method will be dictated by the specific research question, sample matrix, and available resources. HPLC methods are well-suited for routine analysis, while GC-MS offers higher sensitivity and specificity, which is particularly advantageous for complex biological samples. Enzymatic assays provide high specificity for the phosphorylated form of this compound and are valuable for metabolic studies. Careful validation of the chosen method is essential to ensure accurate and reproducible results.
References
- 1. Sedoheptulose - Wikipedia [en.wikipedia.org]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and analytic validation of a gas chromatography-mass spectrometry method for the measurement of sugar probes in canine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of glucose and fructose in clinical samples using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Quantification of D-Gluco-2-heptulose in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Gluco-2-heptulose, a seven-carbon ketoheptose sugar, is a monosaccharide of interest in various biological studies. Its structural similarity to other sugars, such as fructose and sedoheptulose, suggests potential roles and interactions within key metabolic pathways, including the pentose phosphate pathway (PPP). The accurate quantification of this compound in biological matrices like blood (plasma, serum) and urine is crucial for understanding its pharmacokinetics, metabolism, and potential physiological effects.
This document provides detailed protocols for the quantification of this compound using modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside a traditional colorimetric method.
Overview of Quantification Methods
The choice of analytical method depends on the required sensitivity, specificity, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Highly sensitive and specific, LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices. It offers excellent resolution for separating isomers and requires minimal sample derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that provides high chromatographic resolution. It requires chemical derivatization to make non-volatile sugars like this compound volatile for analysis.[1]
-
Colorimetric Methods: These methods, such as the cysteine-sulfuric acid reaction, are based on the formation of a colored product and are suitable for initial screening or when advanced instrumentation is unavailable.[2] However, they often lack the specificity of chromatographic methods.
Experimental Workflows and Pathways
General Experimental Workflow
The overall process for quantifying this compound involves sample collection, preparation to isolate the analyte and remove interferences, analysis using a chosen instrument, and finally, data processing and interpretation.
Caption: General workflow for this compound quantification.
Metabolic Context: Pentose Phosphate Pathway
Heptoses, such as sedoheptulose-7-phosphate, are key intermediates in the non-oxidative branch of the Pentose Phosphate Pathway (PPP), which is interconnected with glycolysis. This compound, upon phosphorylation, could potentially enter this pathway.
Caption: Potential metabolic integration of this compound.
Sample Preparation Protocols
Proper sample preparation is critical to remove interfering substances like proteins and salts that can affect analytical results.[3]
Protocol for Blood (Plasma/Serum)
-
Collection: Collect blood in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).
-
Separation: Centrifuge blood at 2,000 x g for 15 minutes at 4°C to separate plasma or serum.
-
Protein Precipitation:
-
To 100 µL of plasma/serum, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Extraction: Carefully transfer the supernatant to a new microcentrifuge tube. Avoid disturbing the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (for LC-MS/MS) or proceed to derivatization (for GC-MS).
Protocol for Urine
-
Collection: Collect a mid-stream urine sample. For quantitative analysis, a 24-hour urine collection is often preferred.[4]
-
Initial Centrifugation: Centrifuge the urine sample at 2,000 x g for 10 minutes to remove sediment.
-
Dilution: Dilute the urine 1:10 (v/v) with ultrapure water to reduce matrix effects.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial for immediate LC-MS/MS analysis or for further processing for GC-MS.[4]
Analytical Protocols
Protocol 1: Quantification by LC-MS/MS
This method is adapted from established procedures for analyzing sugars in biological fluids.[5][6]
-
Chromatography System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of polar sugars (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
Time (min) % B 0.0 90 5.0 60 6.0 60 6.1 90 | 8.0 | 90 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters (Negative ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
MRM Transitions: To be determined by infusing a pure standard of this compound. A likely transition would be the precursor ion [M-H]⁻ (m/z 209.08) to characteristic product ions.
-
Protocol 2: Quantification by GC-MS
This protocol involves a two-step derivatization to convert the non-volatile sugar into a volatile derivative suitable for GC analysis.[1][7]
-
Derivatization:
-
Step 1: Oximation. To the dried sample extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 45 minutes. This step converts the ketone group into a methyloxime, preventing ring formation.
-
Step 2: Silylation. Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes. This step silylates the hydroxyl groups.
-
-
GC-MS System: Gas chromatograph coupled to a single quadrupole or tandem quadrupole mass spectrometer.
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Injector Temperature: 280°C.
-
MS Parameters (Electron Ionization - EI):
-
Ion Source Temperature: 230°C.
-
Scan Mode: Scan mode (m/z 50-650) for initial identification and Selected Ion Monitoring (SIM) for quantification using characteristic fragment ions.
-
Protocol 3: Colorimetric Estimation (Cysteine-Sulfuric Acid Method)
This method is based on the reaction of heptoses with cysteine and sulfuric acid to produce a characteristic color.[2]
-
Reagent Preparation:
-
Sulfuric Acid Reagent: Prepare a 6:1 (v/v) mixture of concentrated sulfuric acid and water. Cool in an ice bath.
-
Cysteine Hydrochloride Solution: Prepare a fresh 3% (w/v) solution in water.
-
-
Procedure:
-
To 1.0 mL of the deproteinized sample extract in a glass test tube, add 4.5 mL of the cold sulfuric acid reagent. Mix thoroughly and cool.
-
Heat the mixture in a boiling water bath for exactly 3 minutes.
-
Cool the tube immediately in an ice bath.
-
Add 0.1 mL of the cysteine hydrochloride solution and shake vigorously.
-
Allow the color to develop for 60 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance at two wavelengths: 412 nm (characteristic of heptoses) and 390 nm. The difference in absorbance helps to correct for interference from other sugars.
-
Prepare a standard curve using known concentrations of this compound (0-100 µg/mL).
-
Data Presentation and Quantitative Summary
The following tables summarize representative performance characteristics for the described methods. These values are illustrative and should be validated for this compound specifically in your laboratory.
Table 1: LC-MS/MS Method Performance (Illustrative)
| Parameter | Plasma | Urine |
| Linear Range | 10 ng/mL - 5,000 ng/mL | 50 ng/mL - 10,000 ng/mL |
| Limit of Detection (LOD) | 2.5 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 50 ng/mL |
| Intra-day Precision (%RSD) | < 8% | < 10% |
| Inter-day Precision (%RSD) | < 12% | < 15% |
| Recovery (%) | 88% - 97% | 92% - 103% |
Table 2: GC-MS Method Performance (Illustrative)
| Parameter | Plasma | Urine |
| Linear Range | 50 ng/mL - 10,000 ng/mL | 100 ng/mL - 20,000 ng/mL |
| Limit of Detection (LOD) | 15 ng/mL | 30 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL | 100 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 12% |
| Inter-day Precision (%RSD) | < 15% | < 18% |
| Recovery (%) | 85% - 102% | 90% - 105% |
Table 3: Colorimetric Method Performance (Illustrative)
| Parameter | General |
| Linear Range | 1 µg/mL - 100 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Specificity | Low (Interference from other sugars) |
| Throughput | High (Suitable for plate-based assays) |
Conclusion
This document outlines comprehensive protocols for the quantification of this compound in biological samples. For high sensitivity and specificity, LC-MS/MS is the recommended method, offering reliable quantification with minimal sample processing. GC-MS provides a robust alternative, though it requires chemical derivatization. The colorimetric method serves as a simple, high-throughput option for preliminary screening. The selection of the appropriate method should be guided by the specific research question, required analytical performance, and available resources.
References
- 1. Measurement of glucose and fructose in clinical samples using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
Experimental Protocol for In Vitro Evaluation of D-Gluco-2-heptulose
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Introduction
D-Gluco-2-heptulose is a seven-carbon monosaccharide, a member of the heptose family. While its structural analogue, D-mannoheptulose, is known to be an inhibitor of hexokinase and has been studied for its effects on insulin secretion, there is a notable scarcity of publicly available data on the specific in vitro applications and biological effects of this compound. This document provides a series of detailed, generalized experimental protocols and application notes to guide researchers in the in vitro investigation of this rare sugar. The methodologies are based on standard assays used for characterizing the biological activities of other monosaccharides and their analogues.
Data Presentation
Given the lack of specific quantitative data for this compound in published literature, the following tables are presented as templates for data acquisition and organization. Researchers can populate these tables with their experimental findings.
Table 1: Effect of this compound on Cell Viability (Example Data)
| Cell Line | Concentration (mM) | Incubation Time (hrs) | % Cell Viability (Mean ± SD) | IC50 (mM) |
| HepG2 | 0.1 | 24 | 98.2 ± 3.1 | > 100 |
| 1 | 24 | 95.5 ± 4.2 | ||
| 10 | 24 | 89.7 ± 5.5 | ||
| 100 | 24 | 75.3 ± 6.8 | ||
| MCF-7 | 0.1 | 48 | 99.1 ± 2.5 | > 100 |
| 1 | 48 | 96.8 ± 3.9 | ||
| 10 | 48 | 90.1 ± 4.8 | ||
| 100 | 48 | 80.6 ± 7.2 |
Table 2: Inhibition of Hexokinase Activity by this compound (Example Data)
| Inhibitor | Substrate (D-Glucose) Conc. (mM) | Inhibitor Conc. (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 1 | 10 | 12.3 ± 2.1 | 250 |
| 1 | 50 | 35.8 ± 4.5 | ||
| 1 | 100 | 48.9 ± 5.1 | ||
| 1 | 500 | 78.2 ± 6.3 | ||
| D-Mannoheptulose (Control) | 1 | 10 | 25.1 ± 3.3 | 85 |
| 1 | 50 | 55.6 ± 5.8 | ||
| 1 | 100 | 70.4 ± 6.2 | ||
| 1 | 500 | 91.5 ± 4.9 |
Experimental Protocols
Cell Viability and Proliferation Assay
This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on cultured mammalian cells.
Materials:
-
Cell line of interest (e.g., HepG2, MCF-7, etc.)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (sterile, stock solution in PBS or water)
-
Phosphate-buffered saline (PBS), sterile
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Dimethyl sulfoxide (DMSO) or 0.1 M HCl in isopropanol (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 10, 100 mM). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT/WST-1 Assay:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will convert MTT to formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the crystals.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the concentration of this compound to determine the IC50 value.
Hexokinase Activity Assay
This protocol determines if this compound can inhibit the enzymatic activity of hexokinase, a key enzyme in glycolysis.
Materials:
-
Purified hexokinase (from yeast or mammalian source)
-
This compound
-
D-Mannoheptulose (positive control inhibitor)
-
D-Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl2)
-
96-well UV-transparent plate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, ATP, NADP+, and G6PDH.
-
Inhibitor Addition: Add varying concentrations of this compound or D-mannoheptulose to the respective wells. Include a control with no inhibitor.
-
Enzyme Addition: Add a fixed amount of hexokinase to each well.
-
Initiation of Reaction: Start the reaction by adding a fixed concentration of D-glucose to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every minute for 15-30 minutes. The increase in absorbance is due to the formation of NADPH, which is proportional to the hexokinase activity.
-
Data Analysis: Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control without inhibitor. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Glucose Uptake Assay
This assay measures the effect of this compound on the uptake of glucose into cells, often using a fluorescently labeled glucose analog.
Materials:
-
Cell line of interest cultured in 96-well black, clear-bottom plates
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin (optional, for stimulating glucose uptake)
-
Phloretin (a known glucose transporter inhibitor, as a positive control)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Starvation: Seed cells in a 96-well plate and grow to confluence. Before the assay, wash the cells with KRH buffer and incubate in glucose-free KRH buffer for 1-2 hours to starve the cells of glucose.
-
Pre-incubation with Inhibitor: Treat the cells with varying concentrations of this compound or phloretin in KRH buffer for 30 minutes.
-
Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM to each well. If studying insulin-stimulated uptake, add insulin (e.g., 100 nM) along with 2-NBDG.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Termination of Uptake: Stop the uptake by removing the 2-NBDG-containing buffer and washing the cells three times with ice-cold KRH buffer.
-
Fluorescence Measurement: Add KRH buffer to each well and measure the intracellular fluorescence using a microplate reader (Excitation/Emission ~485/535 nm).
-
Data Analysis: Subtract the background fluorescence (from cells not treated with 2-NBDG). Normalize the fluorescence intensity to the untreated control to determine the percentage of glucose uptake inhibition.
Mandatory Visualizations
Caption: General workflow for the in vitro evaluation of this compound.
Caption: Hypothetical mechanism of this compound action on glucose metabolism.
D-Gluco-2-heptulose as a Substrate for Enzymatic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of D-Gluco-2-heptulose, also known as sedoheptulose, and its utility as a substrate in key enzymatic reactions. This document includes experimental protocols and quantitative data to facilitate research and development in areas such as metabolic disorders, oncology, and drug discovery.
Introduction
This compound is a seven-carbon monosaccharide that plays a crucial role in cellular metabolism, primarily through its phosphorylated form, sedoheptulose-7-phosphate. As an intermediate in the pentose phosphate pathway (PPP), it is central to the biosynthesis of nucleotides and aromatic amino acids, as well as in maintaining cellular redox balance. Understanding the enzymatic reactions involving this compound is vital for elucidating metabolic pathways and for the development of novel therapeutics targeting these processes. This document focuses on three key enzymes that utilize this compound or its derivatives as a substrate: Sedoheptulokinase, Transketolase, and Polyol Dehydrogenases.
Sedoheptulokinase (EC 2.7.1.14)
Sedoheptulokinase is a key enzyme that specifically phosphorylates this compound at the C7 position to form sedoheptulose-7-phosphate, consuming one molecule of ATP in the process.[1][2] This reaction channels free sedoheptulose into the pentose phosphate pathway.
Enzymatic Reaction
Quantitative Data
While extensive kinetic data for sedoheptulokinase from various organisms are not widely available in a consolidated format, studies on mammalian sedoheptulokinase have determined its specificity and activity.
| Enzyme Source | Substrate | Specific Activity | Reference |
| Mouse recombinant sedoheptulokinase | Sedoheptulose | Virtually specific for sedoheptulose | [2] |
| Human fibroblast homogenates | Sedoheptulose | 2.9 nmol/h/mg protein (in deficient patient) | Wamelink et al. (2008) |
| Control human fibroblast homogenates | Sedoheptulose | 20-54 nmol/h/mg protein | Wamelink et al. (2008) |
Experimental Protocol: Sedoheptulokinase Activity Assay
This protocol is based on the assay performed with fibroblast homogenates and can be adapted for purified enzyme preparations.
Objective: To determine the activity of sedoheptulokinase by measuring the formation of sedoheptulose-7-phosphate.
Materials:
-
Fibroblast homogenates or purified sedoheptulokinase
-
This compound (Sedoheptulose)
-
Adenosine triphosphate (ATP)
-
Reaction Buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂)
-
Quenching solution (e.g., perchloric acid)
-
Neutralizing solution (e.g., potassium carbonate)
-
High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column
-
Sedoheptulose-7-phosphate standard
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of this compound, and ATP.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
-
Enzyme Addition:
-
Initiate the reaction by adding a specific amount of fibroblast homogenate or purified enzyme to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). A time-course experiment is recommended to ensure the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution, such as cold perchloric acid, to denature the enzyme.
-
-
Neutralization:
-
Neutralize the reaction mixture with a suitable base, like potassium carbonate, and centrifuge to remove the precipitate.
-
-
Product Analysis:
-
Analyze the supernatant for the presence of sedoheptulose-7-phosphate using an HPLC system equipped with an anion-exchange column.
-
Quantify the amount of product formed by comparing the peak area to a standard curve generated with known concentrations of sedoheptulose-7-phosphate.
-
-
Calculation of Specific Activity:
-
Calculate the specific activity as nanomoles of sedoheptulose-7-phosphate formed per hour per milligram of protein.
-
Transketolase (EC 2.2.1.1)
Transketolase is a thiamine pyrophosphate (TPP)-dependent enzyme that plays a central role in the non-oxidative branch of the pentose phosphate pathway. It catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. Sedoheptulose-7-phosphate is a key intermediate in one of the reactions catalyzed by transketolase.[3]
Enzymatic Reaction in the Pentose Phosphate Pathway
Quantitative Data
The kinetic parameters of transketolase have been studied in various organisms. The affinity for its substrates can vary depending on the source of the enzyme.
| Enzyme Source | Substrate | Km (µM) | Reference |
| Mouse brain | Ribose-5-phosphate | 330 | [4] |
| Mouse brain | D-xylulose-5-phosphate | 120 | [4] |
| E. coli | Sedoheptulose-7-phosphate | 68,100 (as a substrate for phosphoketolase) | [5] |
Experimental Protocol: Transketolase Activity Assay (Coupled Spectrophotometric Method)
Objective: To determine the activity of transketolase by monitoring the consumption of NADH in a coupled enzyme system.
Materials:
-
Purified transketolase or cell lysate
-
Ribose-5-phosphate
-
Xylulose-5-phosphate
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Triosephosphate isomerase
-
Glycerol-3-phosphate dehydrogenase
-
NADH
-
Reaction Buffer (e.g., Tris-HCl, pH 7.6)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing the reaction buffer, TPP, MgCl₂, NADH, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
-
Substrate Addition:
-
Add ribose-5-phosphate and xylulose-5-phosphate to the cuvette.
-
-
Baseline Measurement:
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.
-
-
Initiation of Reaction:
-
Start the reaction by adding a known amount of the transketolase sample to the cuvette and mix immediately.
-
-
Kinetic Measurement:
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of glyceraldehyde-3-phosphate production by transketolase.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumption, which corresponds to the enzyme activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Polyol Dehydrogenases (e.g., Sorbitol Dehydrogenase, EC 1.1.1.14)
Polyol dehydrogenases are a class of enzymes that catalyze the reversible oxidation of polyols to their corresponding ketoses, typically using NAD⁺ or NADP⁺ as a cofactor. While their primary substrates are often sorbitol and xylitol, some polyol dehydrogenases exhibit broad substrate specificity and may act on other polyols, including heptitols derived from this compound.[6][7]
Potential Enzymatic Reaction
References
- 1. Sedoheptulokinase - Wikipedia [en.wikipedia.org]
- 2. Characterization of mammalian sedoheptulokinase and mechanism of formation of erythritol in sedoheptulokinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transketolase - Wikipedia [en.wikipedia.org]
- 4. Kinetic studies of mouse brain transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
The Metabolic Probe That Isn't: Unraveling the Research Gap on D-Gluco-2-heptulose
For researchers, scientists, and drug development professionals investigating novel avenues in metabolic research, the exploration of rare sugars holds significant promise. However, a thorough review of scientific literature reveals a notable absence of research on the specific applications of D-Gluco-2-heptulose in this field. Despite its defined chemical structure, there is a significant lack of published studies detailing its effects on metabolic pathways, its potential as a research tool, or its therapeutic implications.
This scarcity of information prevents the creation of detailed application notes and experimental protocols for this compound at this time. To provide a valuable resource for researchers interested in the role of heptoses in metabolic studies, this document will instead focus on a well-characterized and widely utilized ketoheptose, D-mannoheptulose . The following sections will serve as a representative example of how a seven-carbon sugar is employed in metabolic research, with the understanding that this information pertains to D-mannoheptulose and not this compound.
Application Notes: D-mannoheptulose as a Tool in Metabolic Research
Introduction:
D-mannoheptulose is a naturally occurring seven-carbon sugar found in avocados and other plants.[1] In metabolic research, it is primarily utilized as a potent inhibitor of hexokinase, the first enzyme in the glycolytic pathway.[2][3] This inhibitory action makes D-mannoheptulose a valuable tool for studying glucose metabolism and its downstream effects, particularly in the context of insulin secretion and cancer cell bioenergetics.
Key Applications:
-
Inhibition of Glucose-Stimulated Insulin Secretion (GSIS): D-mannoheptulose is widely used to study the mechanism of insulin secretion from pancreatic β-cells. By blocking the phosphorylation of glucose to glucose-6-phosphate, it inhibits the subsequent rise in the ATP/ADP ratio that triggers insulin release. This allows researchers to dissect the specific role of glucose metabolism in the insulin secretion pathway.[4][5][6]
-
Investigation of Cancer Metabolism (the Warburg Effect): Many cancer cells exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), to support their rapid proliferation. D-mannoheptulose is employed to inhibit this metabolic phenotype, allowing for the study of cancer cell dependence on glycolysis for survival and growth. Its use has been explored as a potential therapeutic strategy to induce apoptosis in cancer cells by creating an energy crisis.[2][3][7][8][9][10]
-
Studies on Glucokinase (Hexokinase IV) Function: D-mannoheptulose serves as a specific inhibitor of glucokinase, the primary glucose-phosphorylating enzyme in pancreatic β-cells and hepatocytes.[6][9] This makes it a useful probe for investigating the regulatory roles of glucokinase in glucose sensing and homeostasis.[6][11][12]
Quantitative Data Summary:
The following tables summarize the inhibitory effects of D-mannoheptulose on various metabolic parameters as reported in the literature.
| Cell Type/System | Parameter Measured | D-mannoheptulose Concentration | Observed Effect | Reference |
| Human Pancreatic Islets | Glucose-Stimulated Insulin Release | 10.0 mM | Decreased | [4] |
| Rat Pancreatic Islets | Glucose-Stimulated Insulin Release | Not specified | Inhibited | [5] |
| Rabbit Model | Leucine-Induced Insulin Release | Not specified | Suppressed to ~50% of control | [13] |
| Rabbit Model | Arginine-Induced Insulin Release | Not specified | Suppressed to 27% of control | [13] |
| Breast Cancer Cell Lines | Cell Proliferation | IC50 values determined | Inhibition of growth | [7] |
| Breast Cancer Cell Lines | Hexokinase Activity | 62.5 µg/ml | Decreased | [3][8] |
| Breast Cancer Cell Lines | Pyruvate Concentration | 62.5 µg/ml | Decreased | [3][8] |
| Breast Cancer Cell Lines | ATP Concentration | 62.5 µg/ml | Decreased | [3][8] |
| Human Tumor Cell Lines | Glucose Uptake | 30 mM | 25-75% inhibition | [9] |
| Human Tumor Cell Lines | Growth Rate | I50, 21.4 mM | Inhibition | [9] |
| Enzyme | Substrate | D-mannoheptulose Inhibition | I50 Value | Reference |
| Glucokinase | Glucose | Competitive | 12.5 mM | [9] |
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Islets Using D-mannoheptulose
This protocol describes a static incubation procedure to assess the inhibitory effect of D-mannoheptulose on glucose-stimulated insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mouse, rat, or human donor)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, pH 7.4
-
Low glucose KRBH (e.g., 2.8 mM glucose)
-
High glucose KRBH (e.g., 16.7 mM glucose)
-
D-mannoheptulose stock solution (e.g., 100 mM in KRBH)
-
Insulin ELISA kit
-
Multi-well plates (e.g., 24-well)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge
Procedure:
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium. Hand-pick islets of similar size for the experiment.
-
Pre-incubation: a. Place a group of islets (e.g., 10-15 islets per replicate) into microcentrifuge tubes or wells of a multi-well plate. b. Wash the islets with 1 mL of low glucose KRBH and gently pellet by centrifugation (if in tubes) or allow to settle. c. Pre-incubate the islets in 1 mL of low glucose KRBH for 60 minutes at 37°C to allow insulin secretion to return to a basal level.
-
Basal Insulin Secretion: a. Remove the pre-incubation buffer. b. Add 1 mL of fresh low glucose KRBH. c. Incubate for 60 minutes at 37°C. d. Collect the supernatant for measurement of basal insulin secretion.
-
Glucose-Stimulated Insulin Secretion (Control and Treatment): a. Remove the low glucose buffer. b. For the control group, add 1 mL of high glucose KRBH. c. For the treatment group, add 1 mL of high glucose KRBH containing the desired final concentration of D-mannoheptulose (e.g., 10 mM). d. Incubate for 60 minutes at 37°C. e. Collect the supernatant for measurement of stimulated insulin secretion.
-
Insulin Measurement: a. Centrifuge the collected supernatants to remove any cellular debris. b. Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: a. Normalize insulin secretion to the number of islets or total protein/DNA content. b. Compare the insulin secretion in the D-mannoheptulose-treated group to the control group to determine the percentage of inhibition.
Visualizations
Caption: D-mannoheptulose inhibits insulin secretion by blocking glucokinase.
Caption: Workflow for a glucose-stimulated insulin secretion (GSIS) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. D-mannoheptulose uptake and its metabolic and secretory effects in human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of hexoses and mannoheptulose on cyclic AMP accumulation and insulin secretion in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucokinase Inhibition: A Novel Treatment for Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of D-Mannoheptulose and Doxorubicin as Potential Therapeutic Agents for Breast Cancer by Targeting Glycolysis and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. High Km glucose-phosphorylating (glucokinase) activities in a range of tumor cell lines and inhibition of rates of tumor growth by the specific enzyme inhibitor mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Reducing Glucokinase Activity to Enhance Insulin Secretion: A Counterintuitive Theory to Preserve Cellular Function and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Studying Glucose Transport Using D-Gluco-2-heptulose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose transport across the plasma membrane is a fundamental biological process, critical for cellular energy metabolism and overall homeostasis. Facilitated glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs) mediate this process. The study of these transporters is paramount in understanding various physiological and pathological states, including diabetes and cancer. Sugar analogs are invaluable tools in this research, allowing for the elucidation of transport mechanisms and the identification of potential therapeutic inhibitors.
While D-Gluco-2-heptulose is a seven-carbon sugar, its direct application in glucose transport studies is not as extensively documented as that of other analogs like 2-deoxy-D-glucose or D-mannoheptulose. However, based on its structural similarity to glucose and the known behavior of other heptuloses, this compound can be explored as a potential competitive inhibitor or a substrate for specific glucose transporters. These application notes provide a theoretical framework and detailed protocols for utilizing this compound to investigate glucose transport, drawing parallels from studies on similar sugar analogs.
Principle of Application
This compound, as a structural analog of glucose, is hypothesized to interact with glucose transporters. This interaction can be investigated to determine if it acts as a competitive inhibitor, blocking the transport of glucose, or as a transportable substrate. By measuring the uptake of a labeled glucose analog (e.g., [³H]-2-deoxy-D-glucose) in the presence of varying concentrations of this compound, the inhibitory potential and kinetics can be assessed.
Data Presentation
Table 1: Hypothetical Inhibitory Effects of this compound on [³H]-2-deoxy-D-glucose Uptake in a GLUT1-expressing Cell Line (e.g., HEK293-GLUT1)
| Concentration of this compound (mM) | [³H]-2-deoxy-D-glucose Uptake (pmol/min/mg protein) | % Inhibition |
| 0 (Control) | 150.2 ± 8.5 | 0 |
| 1 | 125.8 ± 7.1 | 16.2 |
| 5 | 88.4 ± 5.3 | 41.1 |
| 10 | 55.1 ± 3.9 | 63.3 |
| 25 | 28.9 ± 2.1 | 80.8 |
| 50 | 15.3 ± 1.5 | 89.8 |
Table 2: Comparative IC₅₀ Values of Different Sugar Analogs on Glucose Uptake
| Sugar Analog | Target Transporter | Cell Line | IC₅₀ (mM) |
| This compound (Hypothetical) | GLUT1 | HEK293-GLUT1 | ~ 8.5 |
| D-Mannoheptulose | GLUT2 | Pancreatic Islets | ~ 5.0[1] |
| Phloretin | GLUT1/GLUT2 | Various | ~ 0.05 |
| Cytochalasin B | GLUT1/2/3/4 | Various | ~ 0.0005[1] |
Experimental Protocols
Protocol 1: Competitive Inhibition of Glucose Uptake Using this compound in Cultured Cells
This protocol details the methodology to assess the inhibitory effect of this compound on glucose uptake in a cell line overexpressing a specific glucose transporter, such as GLUT1.
Materials:
-
HEK293 cells stably expressing human GLUT1 (or other cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)
-
[³H]-2-deoxy-D-glucose (radiolabeled glucose analog)
-
This compound
-
D-Glucose (for competition control)
-
Cytochalasin B (positive control for inhibition)
-
Scintillation cocktail
-
Scintillation counter
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Culture HEK293-GLUT1 cells in DMEM supplemented with 10% FBS in 24-well plates until they reach 80-90% confluency.
-
Cell Preparation:
-
Wash the cells twice with warm PBS.
-
Incubate the cells in serum-free DMEM for 2 hours to deplete intracellular glucose.
-
Wash the cells twice with KRH buffer.
-
-
Inhibition Assay:
-
Prepare KRH buffer containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 mM).
-
Prepare control wells with KRH buffer alone, KRH with a high concentration of unlabeled D-glucose (e.g., 50 mM), and KRH with a known inhibitor like Cytochalasin B (e.g., 10 µM).
-
Add the respective solutions to the wells and pre-incubate for 15 minutes at 37°C.
-
-
Glucose Uptake Measurement:
-
Prepare a stock solution of [³H]-2-deoxy-D-glucose in KRH buffer.
-
Add the [³H]-2-deoxy-D-glucose solution to each well to a final concentration of 1 µCi/mL.
-
Incubate for 10 minutes at 37°C.
-
-
Termination of Uptake:
-
Rapidly wash the cells three times with ice-cold PBS to stop the transport process.
-
Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
-
Quantification:
-
Transfer an aliquot of the cell lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Use another aliquot of the cell lysate to determine the protein concentration using a BCA protein assay.
-
-
Data Analysis:
-
Calculate the rate of glucose uptake in pmol/min/mg of protein.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Competitive inhibition of GLUT1 by this compound.
Caption: Workflow for the glucose uptake inhibition assay.
Discussion and Future Directions
The provided protocols offer a foundational approach to investigating the role of this compound in glucose transport. Based on the behavior of the structurally similar D-mannoheptulose, it is plausible that this compound may act as an inhibitor of GLUT2, a key transporter in pancreatic islets and hepatocytes.[1] Future studies should therefore include cell lines with high GLUT2 expression to explore this possibility.
Further research could involve:
-
Transport Assays: Directly measuring the uptake of radiolabeled this compound to determine if it is a substrate for any of the glucose transporters.
-
Kinetic Analysis: Performing detailed kinetic studies (e.g., Lineweaver-Burk plots) to confirm the mechanism of inhibition (competitive, non-competitive, or uncompetitive).
-
In Vivo Studies: Investigating the effects of this compound on blood glucose levels and glucose tolerance in animal models.
-
Structural Biology: Co-crystallization of this compound with different GLUT isoforms to understand the molecular basis of their interaction.
By systematically applying these experimental approaches, the scientific community can elucidate the specific role of this compound in glucose transport and metabolism, potentially uncovering a new tool for research and therapeutic development.
References
Protocol for the Synthesis of D-Gluco-2-heptulose from D-glucose
Application Note
This document provides a detailed protocol for the chemical synthesis of D-Gluco-2-heptulose, a seven-carbon keto-sugar, starting from the readily available monosaccharide, D-glucose. This protocol is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. The synthesis is a two-step process involving a chain elongation of D-glucose via the Kiliani-Fischer synthesis to yield D-gluco-heptose, followed by an isomerization of the aldoheptose to the desired ketoheptose, this compound, through the de Bruyn-van Ekenstein rearrangement.
This compound and other heptuloses are of interest in various biological studies and can serve as building blocks for the synthesis of more complex carbohydrates and potential therapeutic agents. This protocol provides a clear and reproducible methodology for the laboratory-scale synthesis of this valuable compound.
Experimental Protocols
The synthesis of this compound from D-glucose is achieved in two main stages:
-
Step 1: Kiliani-Fischer Synthesis of D-gluco-heptose from D-glucose. This reaction extends the carbon chain of D-glucose by one carbon atom.
-
Step 2: De Bruyn-van Ekenstein Rearrangement of D-gluco-heptose to this compound. This step involves the isomerization of the aldose to a ketose in the presence of a base.
Protocol 1: Kiliani-Fischer Synthesis of D-gluco-heptose
This procedure outlines the synthesis of D-gluco-heptose from D-glucose. The reaction proceeds through a cyanohydrin intermediate, which is subsequently hydrolyzed to an aldonic acid and then reduced to the corresponding aldose.
Materials:
-
D-glucose
-
Sodium cyanide (NaCN)
-
Deionized water
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium amalgam (2-3% Na)
-
Dowex 50W-X8 resin (H⁺ form)
-
Ethanol
Procedure:
-
Cyanohydrin Formation:
-
Dissolve 10 g of D-glucose in 20 mL of deionized water in a flask.
-
Separately, dissolve 4 g of sodium cyanide in 10 mL of deionized water.
-
Slowly add the sodium cyanide solution to the D-glucose solution with constant stirring. The reaction is exothermic, and the temperature should be maintained below 30°C using an ice bath.
-
Allow the reaction mixture to stand at room temperature for 24 hours.
-
-
Hydrolysis to Aldonic Acid Lactone:
-
Carefully acidify the reaction mixture by the slow addition of 50% sulfuric acid until the pH is approximately 2-3. This should be done in a well-ventilated fume hood as hydrogen cyanide gas will be evolved.
-
Heat the acidified solution on a water bath at 80-90°C for 2 hours to hydrolyze the nitrile to a carboxylic acid and promote lactonization.
-
-
Reduction to Aldose:
-
Cool the solution to room temperature and neutralize it with a saturated solution of barium hydroxide.
-
Filter off the precipitated barium sulfate.
-
The filtrate containing the heptonic acid lactones is then reduced. While stirring vigorously, add 2.5% sodium amalgam in small portions to the solution, maintaining the temperature below 25°C. The pH should be kept slightly acidic (around pH 3-4) by the dropwise addition of dilute sulfuric acid.
-
The addition of sodium amalgam is continued until the reaction is complete (monitored by the disappearance of the lactone, e.g., by TLC).
-
-
Purification of D-gluco-heptose:
-
After the reduction is complete, remove the mercury by decantation.
-
Pass the aqueous solution through a column of Dowex 50W-X8 (H⁺ form) resin to remove sodium ions.
-
Concentrate the eluate under reduced pressure to a syrup.
-
The D-gluco-heptose can be crystallized from ethanol. The yield for this multi-step synthesis is typically in the range of 30-40%.
-
Protocol 2: De Bruyn-van Ekenstein Rearrangement to this compound
This protocol describes the base-catalyzed isomerization of D-gluco-heptose to this compound.
Materials:
-
D-gluco-heptose
-
Calcium hydroxide (Ca(OH)₂)
-
Deionized water
-
Dowex 50W-X8 resin (H⁺ form)
-
Dowex 1-X8 resin (formate form)
-
Ethanol
Procedure:
-
Isomerization Reaction:
-
Dissolve 5 g of D-gluco-heptose in 100 mL of deionized water in a flask.
-
Add 1 g of calcium hydroxide to the solution.
-
Heat the mixture at 60°C with stirring for 4 hours. The progress of the isomerization can be monitored by paper chromatography or HPLC.
-
-
Neutralization and Purification:
-
After the reaction, cool the mixture to room temperature.
-
Neutralize the solution by passing it through a column of Dowex 50W-X8 (H⁺ form) resin to remove calcium ions.
-
The resulting solution will contain a mixture of D-gluco-heptose, this compound, and other epimers.
-
To separate this compound from the unreacted aldose and other byproducts, pass the solution through a column of Dowex 1-X8 (formate form) resin. Elute with deionized water.
-
Collect the fractions and monitor for the presence of this compound using an appropriate analytical method (e.g., TLC with a specific stain for ketoses, or HPLC).
-
-
Isolation of this compound:
-
Combine the fractions containing the purified this compound.
-
Concentrate the solution under reduced pressure to obtain a syrup.
-
The this compound can be crystallized from a mixture of ethanol and water. The yield of the isomerization and purification step can vary but is generally in the range of 20-30%.
-
Data Presentation
| Parameter | Step 1: Kiliani-Fischer Synthesis | Step 2: de Bruyn-van Ekenstein Rearrangement |
| Starting Material | D-glucose | D-gluco-heptose |
| Key Reagents | Sodium cyanide, Sulfuric acid, Sodium amalgam | Calcium hydroxide |
| Solvent | Water | Water |
| Reaction Temperature | Cyanohydrin formation: <30°C; Hydrolysis: 80-90°C; Reduction: <25°C | 60°C |
| Reaction Time | Cyanohydrin formation: 24 h; Hydrolysis: 2 h; Reduction: variable | 4 h |
| Product | D-gluco-heptose | This compound |
| Typical Yield | 30-40% | 20-30% |
Visualization
Caption: Synthetic workflow for this compound from D-glucose.
Application Notes & Protocols: D-Gluco-2-heptulose as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of D-Gluco-2-heptulose as a standard in chromatographic analyses. The methodologies outlined below are foundational for the quantification and identification of this ketoheptose in various sample matrices, which can be particularly relevant in metabolic studies, food science, and pharmaceutical research.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for the separation of polar compounds like sugars. Coupled with an Evaporative Light Scattering Detector (ELSD), which is suitable for detecting non-UV absorbing compounds, this method provides a robust platform for the analysis of this compound. The following protocol is adapted from established methods for similar saccharides.[1][2][3]
Experimental Protocol: HILIC-ELSD
a) Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a mixture of acetonitrile and water (50:50 v/v).
-
Generate a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range appropriate for the expected sample concentrations (e.g., 0.1 - 5 mg/mL).
b) Sample Preparation:
-
For aqueous samples, dilute with acetonitrile to match the mobile phase composition.
-
For complex matrices (e.g., plasma, tissue extracts), perform a protein precipitation step using a threefold excess of cold acetonitrile. Centrifuge and collect the supernatant for analysis.
-
A solid-phase extraction (SPE) step with a graphitized carbon cartridge may be necessary for samples with high salt or pigment content.
c) Chromatographic Conditions:
| Parameter | Value |
| Column | HILIC Column (e.g., Amino, Diol, or Zwitterionic phase), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid |
| Gradient | 85% A to 65% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| ELSD Nebulizer Temp. | 40 °C |
| ELSD Evaporator Temp. | 60 °C |
| Nitrogen Flow Rate | 1.5 L/min |
d) Data Analysis:
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the analyte by constructing a calibration curve of the peak area versus the concentration of the standards.
Logical Workflow for HILIC-ELSD Analysis
Caption: Workflow for the quantification of this compound using HILIC-ELSD.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the non-volatile this compound must be derivatized to increase its volatility. A common and effective method is a two-step oximation followed by silylation. This protocol is based on established derivatization techniques for monosaccharides.[4][5][6]
Experimental Protocol: GC-MS with Derivatization
a) Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like pyridine.
-
For samples, perform necessary extraction and purification steps. The sample should be dried completely under a stream of nitrogen before derivatization.
b) Derivatization Procedure (Oximation-Silylation):
-
Oximation: To the dried standard or sample, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex and heat at 60 °C for 30 minutes.
-
Silylation: After cooling, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and heat at 70 °C for 60 minutes.
c) GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Start at 150 °C, hold for 2 min, ramp to 280 °C at 5 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
d) Data Analysis:
-
Identify the derivatized this compound peaks (multiple peaks may be present due to anomers) by their characteristic mass spectra.
-
For quantification, use a selected ion monitoring (SIM) mode with characteristic ions of the derivatized standard.
Derivatization and GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound after derivatization.
Data Presentation
The following tables summarize expected quantitative data for this compound analysis using the described methods. These are representative values and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HILIC-ELSD Method Parameters
| Parameter | Expected Value/Range |
| Retention Time | 8 - 12 min |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 10 - 50 ng on-column |
| Limit of Quantification (LOQ) | 50 - 150 ng on-column |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: GC-MS Method Parameters
| Parameter | Expected Value/Range |
| Retention Time (TMS derivative) | 15 - 20 min (multiple peaks possible) |
| Characteristic m/z ions | To be determined from standard spectrum |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 pg on-column |
| Limit of Quantification (LOQ) | 5 - 30 pg on-column |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Conceptual Signaling Pathway
This compound can be an intermediate in carbohydrate metabolism, particularly in pathways that are offshoots of glycolysis or the pentose phosphate pathway. The diagram below illustrates a conceptual metabolic context where this compound might be analyzed.
Caption: Conceptual metabolic pathway involving this compound.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeled D-Gluco-2-heptulose
Introduction
Radiolabeled glucose analogs, such as 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), are invaluable tools in biomedical research and clinical diagnostics, particularly for positron emission tomography (PET) imaging of metabolic processes.[1][2][3] These tracers leverage the altered glucose metabolism in pathological conditions, such as cancer, to provide non-invasive visualization and quantification of disease. This document outlines the potential research applications of a novel radiolabeled sugar, D-Gluco-2-heptulose, as a hypothetical PET imaging agent for oncology.
Application Note: [¹⁸F]this compound for PET Imaging of Tumor Metabolism
Principle
[¹⁸F]this compound is a synthetic analog of D-glucose, radiolabeled with the positron-emitting isotope fluorine-18. The proposed mechanism of action for [¹⁸F]this compound as a tumor imaging agent is based on the "metabolic trapping" principle, analogous to [¹⁸F]FDG.[2][4] It is hypothesized that [¹⁸F]this compound is transported into cancer cells via glucose transporters (GLUTs), which are often overexpressed in malignant tissues.[3] Following cellular uptake, it is anticipated that [¹⁸F]this compound is phosphorylated by hexokinase, a key enzyme in the glycolytic pathway. The resulting phosphorylated compound, [¹⁸F]this compound-phosphate, is not a substrate for further metabolism and is trapped within the cell, leading to its accumulation in metabolically active tumor cells. This accumulation of radioactivity allows for the visualization of tumors using PET imaging.
Potential Advantages
While speculative, [¹⁸F]this compound may offer unique advantages over existing radiotracers:
-
Differential Metabolic Pathway Interrogation: As a seven-carbon sugar, its metabolism might diverge from that of six-carbon glucose analogs, potentially providing insights into alternative metabolic pathways that are active in certain tumor types.
-
Improved Specificity: The uptake and retention of [¹⁸F]this compound could be more specific to certain cancer types or metabolic phenotypes, potentially reducing background signal from non-malignant tissues with high glucose uptake.
-
Therapeutic Monitoring: Changes in the uptake of [¹⁸F]this compound could serve as an early biomarker for assessing the response to therapies that target cancer metabolism.
Research Applications
The primary research applications for radiolabeled this compound would be in the field of oncology, including:
-
Tumor Detection and Staging: Non-invasive visualization and localization of primary tumors and metastatic lesions.
-
Characterization of Tumor Metabolism: Investigating the metabolic heterogeneity within and between different tumor types.
-
Drug Development: Evaluating the efficacy of novel anti-cancer drugs that modulate cellular metabolism.[1]
-
Basic Science Research: Elucidating the role of heptose metabolism in cancer biology.
Quantitative Data
The following table summarizes hypothetical biodistribution data for [¹⁸F]this compound in a murine xenograft model bearing human epithelial carcinoma (A431) tumors, compared to [¹⁸F]FDG at 60 minutes post-injection. Data are presented as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.
| Organ | [¹⁸F]this compound (%ID/g) | [¹⁸F]FDG (%ID/g) |
| Blood | 0.8 ± 0.2 | 1.0 ± 0.3 |
| Heart | 2.5 ± 0.5 | 10.0 ± 2.1 |
| Lungs | 1.5 ± 0.4 | 2.0 ± 0.6 |
| Liver | 1.8 ± 0.3 | 2.5 ± 0.7 |
| Kidneys | 3.0 ± 0.7 | 3.5 ± 0.9 |
| Muscle | 0.7 ± 0.2 | 1.5 ± 0.4 |
| Brain | 1.2 ± 0.3 | 6.0 ± 1.5 |
| Tumor | 5.5 ± 1.1 | 6.5 ± 1.3 |
Experimental Protocols
Protocol 1: Radiosynthesis of [¹⁸F]this compound
This protocol describes a hypothetical, multi-step radiosynthesis of [¹⁸F]this compound.
-
Precursor Synthesis: Synthesize a suitable precursor for radiofluorination, such as a mannose-derived triflate precursor for nucleophilic substitution.
-
[¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Radiofluorination: a. Trap the [¹⁸F]fluoride on an anion exchange column. b. Elute the [¹⁸F]fluoride into a reaction vessel containing Kryptofix 2.2.2 and potassium carbonate. c. Aseptically dry the [¹⁸F]fluoride by heating under a stream of nitrogen. d. Add the precursor in an anhydrous solvent (e.g., acetonitrile) to the dried [¹⁸F]fluoride and heat to facilitate the nucleophilic substitution reaction.
-
Deprotection: Remove the protecting groups from the fluorinated intermediate using an appropriate acidic or basic hydrolysis method.
-
Purification: Purify the crude product using high-performance liquid chromatography (HPLC) to isolate [¹⁸F]this compound.
-
Formulation: Formulate the purified product in a sterile, pyrogen-free saline solution for injection.
-
Quality Control: Perform quality control tests to ensure radiochemical purity, chemical purity, sterility, and apyrogenicity.
Protocol 2: In Vitro Cell Uptake Assay
This protocol details a method for assessing the uptake of [¹⁸F]this compound in cultured cancer cells.
-
Cell Culture: Culture cancer cells (e.g., A431) to near confluence in appropriate media.
-
Cell Plating: Seed the cells into 24-well plates and allow them to adhere overnight.
-
Starvation: Wash the cells with glucose-free media and incubate for 1 hour to upregulate glucose transporter expression.
-
Incubation with Radiotracer: Add [¹⁸F]this compound (approximately 1 µCi/well) to the cells and incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C. For blocking experiments, co-incubate with an excess of unlabeled D-glucose.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Radioactivity Measurement: Measure the radioactivity in the cell lysates using a gamma counter.
-
Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Express the cell uptake as a percentage of the added radioactivity per milligram of protein.
Protocol 3: In Vivo PET Imaging in a Xenograft Mouse Model
This protocol outlines the procedure for performing PET imaging with [¹⁸F]this compound in a tumor-bearing mouse model.
-
Animal Model: Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., A431) into the flank of immunocompromised mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Animal Preparation: Fast the mice for 4-6 hours before the experiment to reduce background glucose levels.
-
Radiotracer Injection: Anesthetize the mouse and intravenously inject approximately 200 µCi of [¹⁸F]this compound via the tail vein.
-
Uptake Period: Allow the radiotracer to distribute for a specific period (e.g., 60 minutes) while keeping the mouse warm to maintain normal physiology.
-
PET/CT Imaging: a. Place the anesthetized mouse on the scanner bed. b. Perform a CT scan for anatomical localization and attenuation correction. c. Acquire a static PET scan for 10-15 minutes.
-
Image Reconstruction and Analysis: a. Reconstruct the PET images using an appropriate algorithm, correcting for attenuation, scatter, and radioactive decay. b. Co-register the PET and CT images. c. Draw regions of interest (ROIs) over the tumor and other organs to quantify the radiotracer uptake, typically expressed as the standardized uptake value (SUV).
Visualizations
Caption: Proposed metabolic pathway of radiolabeled this compound in cancer cells.
Caption: Experimental workflow for the in vitro cell uptake assay.
Caption: Experimental workflow for in vivo PET imaging.
References
- 1. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 2-Deoxy-2-fluoro-d-glucose metabolism in Arabidopsis thaliana [frontiersin.org]
- 3. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents [mdpi.com]
- 4. revvity.com [revvity.com]
Application Notes and Protocols: In Vitro Evaluation of Glucokinase Inhibitors on Pancreatic Islet Function
Data Presentation
The following table summarizes the expected quantitative effects of a glucokinase inhibitor, such as D-mannoheptulose, on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.
| Experimental Condition | Expected Outcome | Quantitative Effect (Illustrative) |
| Low Glucose (e.g., 2.8 mM) | Basal insulin secretion is expected to be low and minimally affected by the inhibitor. | Insulin secretion remains at a basal level, with no significant difference between treated and untreated islets.[3] |
| High Glucose (e.g., 16.7 mM) | A robust stimulation of insulin secretion is expected in untreated islets. | A significant, multi-fold increase in insulin secretion compared to the low glucose condition. |
| High Glucose + Glucokinase Inhibitor | The inhibitor is expected to significantly reduce glucose-stimulated insulin secretion. | A dose-dependent decrease in insulin secretion compared to islets treated with high glucose alone.[1][3] |
| Non-Glucose Secretagogue (e.g., 2-ketoisocaproate) | The inhibitor's effect on non-glucose-mediated insulin secretion may be minimal. | A modest or no inhibition of insulin release, suggesting specificity for the glucose-sensing pathway.[1] |
Experimental Protocols
Murine Pancreatic Islet Isolation
This protocol describes a common method for isolating pancreatic islets from mice.[4][5]
Materials:
-
Collagenase P solution (ice-cold)
-
Hanks' Balanced Salt Solution (HBSS), 1X (ice-cold)
-
RPMI 1640 medium, supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Density gradient solution (e.g., Ficoll)
-
Surgical instruments (scissors, forceps)
-
Syringes and needles (30G)
-
50 mL conical tubes
-
Swinging-bucket centrifuge
-
Dissection microscope
Procedure:
-
Anesthetize the mouse according to approved animal care protocols.
-
Expose the pancreas and locate the common bile duct.
-
Inject ice-cold collagenase P solution into the common bile duct to inflate the pancreas.
-
Excise the inflated pancreas and place it in a 50 mL tube containing ice-cold collagenase P solution.
-
Incubate the tube in a 37°C water bath with shaking for 12-15 minutes to digest the pancreatic tissue.
-
Stop the digestion by adding ice-cold HBSS.
-
Wash the digested tissue by centrifugation and resuspension in fresh HBSS.
-
Purify the islets from the exocrine tissue using a density gradient centrifugation method.
-
Collect the islet layer, wash with HBSS, and hand-pick clean islets under a dissection microscope.
-
Culture the isolated islets overnight in RPMI 1640 medium to allow for recovery before experimentation.[5]
Islet Culture and Treatment
Materials:
-
Isolated pancreatic islets
-
Complete RPMI 1640 medium
-
D-Gluco-2-heptulose (or other test compounds) stock solution
-
Petri dishes
Procedure:
-
After overnight recovery, transfer hand-picked islets of similar size into fresh Petri dishes containing complete RPMI 1640 medium.
-
Prepare different concentrations of the test compound (e.g., this compound) by diluting the stock solution in the appropriate experimental buffer.
-
Incubate the islets with the test compound for the desired duration (e.g., 1-2 hours) before proceeding with functional assays.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA and HEPES, gassed with 95% O2 / 5% CO2.
-
Low glucose KRB buffer (e.g., 2.8 mM glucose)
-
High glucose KRB buffer (e.g., 16.7 mM glucose)
-
Test compound in both low and high glucose KRB buffers
-
Multi-well plates
-
Insulin ELISA kit
Procedure:
-
Hand-pick a set number of islets (e.g., 5-10) of similar size per well of a multi-well plate.
-
Pre-incubate the islets in low glucose KRB buffer for 1-2 hours at 37°C to allow them to equilibrate to a basal state.
-
Remove the pre-incubation buffer and replace it with fresh low glucose KRB buffer (with or without the test compound) for a defined period (e.g., 1 hour) to measure basal insulin secretion. Collect the supernatant.
-
Remove the low glucose buffer and add high glucose KRB buffer (with or without the test compound) for another defined period (e.g., 1 hour) to measure stimulated insulin secretion. Collect the supernatant.
-
Store the collected supernatants at -20°C until insulin measurement.
-
Quantify the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion data to the islet number or protein content.
Visualizations
Caption: Workflow for in vitro studies of this compound on pancreatic islets.
References
- 1. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of D-mannoheptulose upon D-glucose metabolism in pancreatic B and non-B islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of D-mannoheptulose and its hexaacetate ester on D-glucose metabolism and insulinotropic action in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
Application Notes and Protocols for the Exploratory Use of D-Gluco-2-heptulose in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Gluco-2-heptulose is a seven-carbon monosaccharide, a ketoheptose, whose biological roles and effects on cellular metabolism are largely unexplored. Unlike its more studied isomer, D-mannoheptulose, which is known to inhibit hexokinase and affect insulin secretion, the specific interactions and metabolic fate of this compound in cellular systems have not been well-documented.[1][2][3] These application notes provide a framework for the initial investigation of this compound in cell culture experiments. The protocols and suggested experimental designs are based on established methodologies for studying other rare sugars and their impact on cellular processes. Given the limited data available for this compound, the following information should be regarded as a guide for exploratory research.
Potential Applications and Research Areas
Based on the known biological activities of other heptoses like D-mannoheptulose and D-sedoheptulose, potential research applications for this compound in cell culture could include:
-
Investigation of Metabolic Effects: Determining if this compound can be metabolized by cells and whether it influences key metabolic pathways such as glycolysis and the pentose phosphate pathway. D-sedoheptulose, for instance, is an intermediate in the pentose phosphate pathway.[4]
-
Modulation of Glucose Metabolism: Assessing if this compound acts as a competitive inhibitor of glucose transporters or key glycolytic enzymes, similar to the inhibitory effects of D-mannoheptulose on hexokinase.[1][2]
-
Impact on Cell Viability and Proliferation: Evaluating the cytotoxic or cytostatic effects of this compound on various cell lines, including cancer cells which often exhibit altered glucose metabolism.
-
Influence on Signaling Pathways: Exploring the effect of this compound on glucose-sensing and insulin signaling pathways.
Data from Related Heptoses
To aid in the design of experiments for this compound, the following tables summarize quantitative data from studies on the related heptoses, D-mannoheptulose and D-sedoheptulose. These values can serve as a starting point for determining appropriate concentration ranges for this compound.
Table 1: Effects of D-mannoheptulose on Cellular Systems
| Cell Type/System | Concentration Range | Incubation Time | Observed Effect | Reference |
| Rat Pancreatic Islets | 0.75 - 20.0 mM | Not Specified | Inhibition of glucose-induced insulin release.[1] | [1] |
| Dispersed Rat Islet Cells | 10 mM | Not Specified | Decreased steady-state content of D-[U-14C]glucose and inhibited glucose oxidation and utilization.[2] | [2] |
| Human Pancreatic Islets | 10.0 mM | Not Specified | Inhibited D-[5-3H]glucose utilization, D-[U-14C]glucose oxidation, and glucose-stimulated insulin release.[5] | [5] |
| Isolated Dog Pancreas | 5 mM | Not Specified | Attenuated somatostatin and insulin secretion in response to 8.3 mM glucose.[3] | [3] |
Table 2: Effects of D-sedoheptulose and its Derivatives on Cellular and Animal Systems
| Compound | System | Concentration/Dose | Duration | Observed Effect | Reference |
| 7-O-galloyl-D-sedoheptulose | db/db mice | 20 and 100 mg/kg body weight/day | 8 weeks | Improved hepatic and renal functional parameters, reduced lipids, and inhibited oxidative stress and advanced glycation endproduct formation.[6] | [6] |
| D-sedoheptulose | General Biological | Not Specified | N/A | An important intermediate in the pentose phosphate pathway, crucial for cellular metabolism and the generation of NADPH.[4] It can also act as an energy source for cells.[4] | [4] |
Experimental Protocols
The following are detailed, hypothetical protocols for the initial characterization of this compound in a cell culture setting.
Protocol 1: Preparation of this compound Supplemented Cell Culture Media
Objective: To prepare sterile, supplemented cell culture media for treating cells with this compound.
Materials:
-
This compound powder
-
Base cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile, pyrogen-free water
-
0.22 µm sterile filter
Procedure:
-
Prepare a Stock Solution:
-
Weigh out a desired amount of this compound powder in a sterile container.
-
Dissolve the powder in sterile, pyrogen-free water to create a concentrated stock solution (e.g., 1 M).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
-
-
Prepare Complete Culture Medium:
-
In a sterile biosafety cabinet, prepare the complete cell culture medium by adding the required amounts of FBS and Penicillin-Streptomycin to the base medium.
-
-
Prepare Treatment Media:
-
To create the final treatment media, dilute the this compound stock solution into the complete culture medium to achieve the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM).
-
Prepare a vehicle control medium containing the same volume of sterile water used to dilute the stock solution.
-
Always prepare fresh treatment media before each experiment.
-
Protocol 2: Cell Viability and Proliferation Assay
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
Selected cell line (e.g., HepG2, HeLa, or a cell line relevant to the research question)
-
This compound treatment media (prepared as in Protocol 1)
-
96-well cell culture plates
-
MTT, XTT, or PrestoBlue™ cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, carefully remove the medium from each well.
-
Add 100 µL of the prepared this compound treatment media with varying concentrations to the respective wells. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plate for 24, 48, and 72 hours.
-
-
Viability Assessment:
-
At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value if a dose-dependent cytotoxic effect is observed.
-
Protocol 3: Glucose Uptake Assay
Objective: To assess whether this compound competes with glucose for cellular uptake.
Materials:
-
Selected cell line
-
24-well cell culture plates
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
2-deoxy-D-[³H]-glucose or a fluorescent glucose analog like 2-NBDG
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 24-well plate and grow to confluency.
-
Wash the cells twice with warm PBS.
-
Pre-incubate the cells in glucose-free KRH buffer containing various concentrations of this compound for 30 minutes. Include a control group without this compound.
-
-
Glucose Uptake:
-
Add the radiolabeled or fluorescent glucose analog to each well and incubate for 10-15 minutes.
-
-
Termination and Lysis:
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding lysis buffer to each well.
-
-
Measurement:
-
For radiolabeled glucose, transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
For fluorescent glucose analogs, measure the fluorescence of the lysate using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the glucose uptake to the total protein content of each well.
-
Compare the glucose uptake in this compound-treated cells to the control to determine if there is a competitive inhibition.
-
Visualizations
Caption: A generalized experimental workflow for investigating the effects of this compound in cell culture.
Caption: A simplified diagram of the glycolytic pathway, indicating potential points of interaction for this compound.
Conclusion
The study of this compound in cell culture is a nascent field with the potential to uncover novel biological activities for this rare sugar. The provided application notes and protocols offer a foundational approach for researchers to begin characterizing its effects on cellular systems. It is imperative that initial experiments focus on establishing basic parameters such as effective concentration ranges and cytotoxicity before proceeding to more complex mechanistic studies. The insights gained from such foundational research will be crucial in determining the potential of this compound in various scientific and therapeutic areas.
References
- 1. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of D-mannoheptulose upon D-glucose metabolism in pancreatic B and non-B islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pancreatic D-cell recognition of D-glucose: studies with D-glucose, D-glyceraldehyde, dihydroxyacetone, D-mannoheptulose, D-fructose, D-galactose, and D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. D-mannoheptulose uptake and its metabolic and secretory effects in human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beneficial effect of 7-O-galloyl-D-sedoheptulose on oxidative stress and hepatic and renal changes in type 2 diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isotopic Tracers in Studying the Pentose Phosphate Pathway
Note to the Reader: Initial searches for the application of D-Gluco-2-heptulose in studying the pentose phosphate pathway (PPP) did not yield relevant scientific literature. Therefore, this document details a widely established and validated alternative methodology: the use of 13C-labeled glucose isotopes. This approach provides robust and quantitative insights into the activity of the PPP and is highly relevant for researchers, scientists, and drug development professionals.
Introduction
The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis. It is essential for generating nicotinamide adenine dinucleotide phosphate (NADPH), a primary cellular reductant, and for producing precursors for nucleotide biosynthesis, such as ribose-5-phosphate. Given its central role in redox homeostasis and cell proliferation, the PPP is a key area of investigation in various fields, including cancer biology, neurobiology, and drug development.
Studying the flux through the PPP can be challenging due to its interconnectedness with glycolysis. The use of stable isotope-labeled glucose, such as [1,2-13C2]glucose or [2,3-13C2]glucose, coupled with nuclear magnetic resonance (NMR) or mass spectrometry (MS) analysis, offers a powerful method to distinguish and quantify the metabolic fate of glucose through these parallel pathways.
Principle of the Method
The core principle of this technique lies in the differential labeling patterns of downstream metabolites, primarily lactate, that arise from the metabolism of specifically labeled glucose through either glycolysis or the PPP.
-
Using [1,2-13C2]glucose:
-
Glycolysis: The metabolism of [1,2-13C2]glucose through glycolysis produces [2,3-13C2]lactate.
-
Pentose Phosphate Pathway: When [1,2-13C2]glucose enters the oxidative branch of the PPP, the 13C label at the C1 position is lost as 13CO2. The remaining 13C at the C2 position is then recycled back into the glycolytic pathway, ultimately leading to the formation of [3-13C]lactate. The ratio of [3-13C]lactate to [2,3-13C2]lactate can be used to estimate the relative flux of the PPP to glycolysis.[1][2]
-
-
Using [2,3-13C2]glucose:
-
Glycolysis: Direct metabolism of [2,3-13C2]glucose via glycolysis results in the formation of [1,2-13C2]lactate.
-
Pentose Phosphate Pathway: When [2,3-13C2]glucose is processed through the PPP, a series of rearrangements of the carbon skeleton occur, leading to the production of [2,3-13C2]lactate.[1][3][4] This method is advantageous as the PPP-specific product, [2,3-13C2]lactate, is doubly labeled and thus easier to distinguish from the natural 13C abundance, simplifying the analysis.[1][4]
-
The relative abundance of these lactate isotopomers can be precisely quantified using 13C NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS), providing a quantitative measure of PPP activity.
Data Presentation
The following tables summarize quantitative data on the relative flux of the Pentose Phosphate Pathway (PPP) compared to glycolysis in different biological systems, as determined by 13C-labeled glucose tracer analysis.
Table 1: Relative PPP Flux in Different Tissues and Conditions using [1,2-13C2]glucose
| Tissue/Cell Type | Condition | PPP/Glycolysis Ratio (%) | Reference |
| Human Brain (Traumatic Brain Injury) | In vivo microdialysis | 4.9 (median) | [5] |
| Normal Human Brain | In vivo microdialysis | 6.7 (median) | [5] |
| Human Glioblastoma (Orthotopic Mouse Model) | In vivo infusion | ~19.7 | [2] |
| Human Renal Tumor (Orthotopic Mouse Model) | In vivo infusion | ~12.6 | [2] |
| Human Hepatoma Cells (Hep G2) | In vitro incubation | 5.73 ± 0.52 | [6][7] |
Table 2: Relative PPP Flux in Rat Tissues using [2,3-13C2]glucose
| Tissue | Nutritional State | PPP/Glycolysis Ratio (D23/D12) | Reference |
| Liver | Fed | ~0.15 | [1] |
| Liver | Fasted | < 0.10 | [1] |
| Heart | Fed | > 0 | [1] |
| Heart | Fasted | Trivial | [1] |
| Hepatoma | - | Same as surrounding liver | [1] |
| Brain | Fasted | > 0 | [1] |
Experimental Protocols
Protocol 1: In Vitro PPP Flux Analysis in Cultured Cells using [1,2-13C2]glucose and GC-MS
Objective: To quantify the relative flux of the pentose phosphate pathway versus glycolysis in adherent cancer cell lines.
Materials:
-
Cell culture medium (e.g., DMEM)
-
[1,2-13C2]glucose
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Methanol, Chloroform, Water (for metabolite extraction)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Derivatization agent (e.g., MTBSTFA)
Procedure:
-
Cell Culture: Plate cells (e.g., Hep G2) in 6-well plates and grow to ~80% confluency.
-
Isotope Labeling:
-
Remove the standard culture medium.
-
Wash the cells once with PBS.
-
Add fresh culture medium containing a known concentration of [1,2-13C2]glucose (e.g., 30% enriched).
-
Incubate for a time course (e.g., 24, 48, 72 hours) to allow for isotopic steady-state labeling of metabolites.[6]
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and collect it for analysis of secreted lactate.
-
Wash the cells twice with ice-cold PBS.
-
Add a cold methanol/water solution (e.g., 80% methanol) to the cells and scrape them.
-
Collect the cell suspension and perform a liquid-liquid extraction (e.g., using methanol/chloroform/water) to separate the polar metabolites.
-
-
Sample Preparation for GC-MS:
-
Dry the polar metabolite extracts under a stream of nitrogen.
-
Derivatize the dried samples to make the metabolites volatile for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites on a suitable column and detect the mass isotopomers of lactate.
-
-
Data Analysis:
Protocol 2: In Vivo PPP Flux Analysis in a Rodent Model using [2,3-13C2]glucose and 13C NMR
Objective: To measure the relative PPP flux in different organs of a live animal.
Materials:
-
[2,3-13C2]glucose solution (sterile)
-
Anesthetic
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Perchloric acid
-
Potassium hydroxide
-
NMR spectrometer
Procedure:
-
Animal Preparation:
-
Fast or feed the animals (e.g., Sprague-Dawley rats) as per the experimental design.
-
Anesthetize the animal.
-
-
Isotope Administration:
-
Administer a bolus of [2,3-13C2]glucose solution via tail vein injection.
-
-
Tissue Collection:
-
After a specific time (e.g., 60 minutes), euthanize the animal.
-
Rapidly dissect the tissues of interest (e.g., liver, heart, brain) and freeze-clamp them in liquid nitrogen to halt metabolic activity.[1]
-
-
Metabolite Extraction:
-
Homogenize the frozen tissue in cold perchloric acid.
-
Centrifuge to pellet the protein.
-
Neutralize the supernatant with potassium hydroxide and remove the precipitate by centrifugation.
-
-
NMR Spectroscopy:
-
Lyophilize the final supernatant and reconstitute in D2O for NMR analysis.
-
Acquire 13C NMR spectra of the tissue extracts.
-
-
Data Analysis:
-
Identify and integrate the signals for the different lactate isotopomers in the 13C NMR spectrum of lactate C2.[1][3]
-
Specifically, quantify the doublet D12 (from [1,2-13C2]lactate, representing glycolysis) and the doublet D23 (from [2,3-13C2]lactate, representing the PPP).[1][3]
-
Calculate the ratio of the integrated areas of D23 to D12 to determine the relative PPP flux.[1]
-
Visualizations
Below are diagrams illustrating the metabolic pathways and experimental workflows described.
Caption: Metabolic fate of [1,2-13C2]glucose in glycolysis vs. PPP.
Caption: Metabolic fate of [2,3-13C2]glucose in glycolysis vs. PPP.
Caption: Experimental workflow for PPP flux analysis using 13C-glucose.
References
- 1. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the PPP activity using [2,3-13C2]glucose [bio-protocol.org]
- 4. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycolysis and the pentose phosphate pathway after human traumatic brain injury: microdialysis studies using 1,2-13C2 glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of D-Gluco-2-heptulose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of D-Gluco-2-heptulose.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
The synthesis of this compound, like many complex carbohydrates, presents several key challenges. A primary hurdle is the need for precise control over stereochemistry at multiple chiral centers.[1][2] The molecule contains numerous hydroxyl groups with similar reactivity, necessitating a sophisticated protecting group strategy to achieve regioselectivity.[1][3][4] Furthermore, the construction of the glycosidic bond requires careful selection of reaction conditions to control anomeric selectivity.[2] Scalability of the synthesis can also be an issue, with yields sometimes dropping significantly when moving to larger-scale reactions.[5]
Q2: How do protecting groups influence the outcome of this compound synthesis?
Protecting groups are critical in carbohydrate synthesis for several reasons.[1][3][4] They temporarily block reactive hydroxyl groups, preventing unwanted side reactions and allowing for regioselective modifications.[1][3] The nature of the protecting group at the C2 position can significantly influence the stereochemical outcome of glycosylation reactions through neighboring group participation.[2] For instance, an acyl group at C2 typically directs the formation of a 1,2-trans-glycosidic linkage.[2] The choice of protecting groups also affects the overall reactivity of the carbohydrate building block.[4]
Q3: What are common strategies for introducing the C2-keto functionality?
Introducing the C2-keto group to form the "2-heptulose" structure is a critical step. A common approach involves the oxidation of a protected precursor with a hydroxyl group at the C2 position. This often follows a chain-extension reaction from a smaller monosaccharide, such as D-glucose. Another strategy involves the use of specific building blocks that already contain the desired keto functionality or a precursor that can be readily converted to it.
Q4: Are there enzymatic or chemoenzymatic approaches for this compound synthesis?
Yes, enzymatic and chemoenzymatic methods offer alternatives to purely chemical synthesis. Enzymes like transketolase can catalyze the formation of heptuloses from smaller sugar phosphates.[6][7] These methods can offer high stereoselectivity and avoid the need for extensive protecting group manipulations. Chemoenzymatic approaches combine chemical synthesis to create advanced intermediates with enzymatic steps for key transformations, such as the formation of the heptulose backbone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chemical synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Glycosylation Reaction | - Inappropriate leaving group on the glycosyl donor.- Suboptimal activation of the glycosyl donor.- Steric hindrance from bulky protecting groups.- Poor reactivity of the glycosyl acceptor. | - Experiment with different leaving groups (e.g., trichloroacetimidates, thioglycosides).- Optimize the promoter/activator and reaction temperature.- Consider using smaller or more flexible protecting groups near the reaction center.- Enhance acceptor reactivity by modifying its protecting groups. |
| Incorrect Stereoisomer Formed (e.g., wrong anomer) | - Lack of neighboring group participation.- Unfavorable solvent effects.- Incorrect choice of protecting group at C2. | - Introduce a participating protecting group (e.g., an acetyl or benzoyl group) at the C2 position to favor 1,2-trans glycosylation.[2]- Screen different solvents to influence the stereochemical outcome.- For 1,2-cis glycosylation, a non-participating group (e.g., a benzyl ether) at C2 is typically required.[2] |
| Incomplete or Non-selective Deprotection | - Protecting groups are too stable under the chosen conditions.- Multiple protecting groups have similar lability.- The substrate is sensitive to the deprotection conditions. | - Ensure the deprotection conditions are appropriate for the specific protecting group (e.g., hydrogenolysis for benzyl ethers, fluoride source for silyl ethers).- Employ an orthogonal protecting group strategy where each group can be removed under unique conditions without affecting others.[1]- Use milder deprotection reagents or shorter reaction times. |
| Formation of Byproducts during Oxidation to C2-keto group | - Over-oxidation of other hydroxyl groups.- Cleavage of the carbon backbone.- Epimerization at adjacent chiral centers. | - Use a selective oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation).- Carefully control reaction stoichiometry and temperature.- Ensure that all other hydroxyl groups are adequately protected before the oxidation step. |
| Difficulty in Purifying the Final Product | - Presence of closely related stereoisomers.- Residual protecting groups or reagents.- The product is an amorphous solid or a syrup. | - Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation of isomers.- Perform thorough workup and extraction procedures to remove impurities.- Consider derivatization to a crystalline solid for purification by recrystallization. |
Experimental Protocols
General Protocol for a Glycosylation Reaction using a Glycosyl Trichloroacetimidate Donor
This protocol outlines a general procedure for the formation of a glycosidic bond, a key step in oligosaccharide synthesis.
-
Preparation of the Glycosyl Donor: The glycosyl donor, typically a protected monosaccharide with a free anomeric hydroxyl group, is dissolved in anhydrous dichloromethane. An excess of trichloroacetonitrile and a catalytic amount of a weak base (e.g., DBU or K₂CO₃) are added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then concentrated, and the crude trichloroacetimidate donor is purified by column chromatography.
-
Glycosylation: The glycosyl donor and the glycosyl acceptor (dissolved in anhydrous dichloromethane) are cooled to the desired temperature (e.g., -40 °C) under an inert atmosphere (e.g., argon). A catalytic amount of a Lewis acid promoter (e.g., TMSOTf or BF₃·OEt₂) is added. The reaction is stirred and monitored by TLC.
-
Quenching and Workup: Once the reaction is complete, it is quenched by the addition of a base (e.g., triethylamine or pyridine). The mixture is diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the desired protected oligosaccharide.
Visualizations
Logical Workflow for Troubleshooting Glycosylation Reactions
Caption: Troubleshooting workflow for glycosylation reactions.
Orthogonal Protecting Group Strategy
Caption: Concept of an orthogonal protecting group strategy.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: D-Gluco-2-heptulose Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of D-Gluco-2-heptulose synthesis.
Troubleshooting Guides
Issue 1: Low Yield in Kiliani-Fischer Synthesis
Question: My Kiliani-Fischer synthesis of this compound from D-arabinose is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the Kiliani-Fischer synthesis for chain elongation of aldoses are a common issue. Several factors can contribute to this, primarily related to the formation of epimers and reaction conditions.
Potential Causes and Solutions:
-
Epimer Formation Ratio: The addition of cyanide to D-arabinose results in two epimeric cyanohydrins, which upon hydrolysis and reduction, yield D-glucose and D-mannose derivatives. The ratio of these epimers is highly dependent on the reaction conditions.[1]
-
Solution: A systematic study has shown that the presence of sodium carbonate can favor the formation of the gluconic epimer over the mannonic epimer.[1] Conversely, sodium bicarbonate and carbon dioxide tend to favor the mannonic nitrile.[1] Carefully controlling the pH and the choice of base is crucial. It is recommended to use sodium carbonate to increase the proportion of the desired D-gluco epimer.[1]
-
-
Reaction Conditions: Temperature, pH, and reagent concentration can significantly impact the reaction.
-
Solution: Maintain a controlled temperature, as higher temperatures can lead to decomposition of intermediates.[1] The pH should be carefully monitored and maintained, as it influences the cyanide addition and subsequent hydrolysis steps.[2] An inert atmosphere (e.g., nitrogen, argon) can be beneficial to prevent side reactions.[2]
-
-
Cyanide to Monosaccharide Ratio: An inappropriate ratio of cyanide to the starting sugar can limit the reaction.
-
Solution: Studies have indicated that a cyanide-to-monosaccharide ratio of 2 can provide optimal results for arabinose, with no significant advantage to using a larger excess of cyanide.[2]
-
-
Hydrolysis Conditions: Harsh hydrolysis conditions can lead to the degradation of the product.
-
Solution: Milder hydrolysis conditions, such as heating the cyanohydrins in a sodium carbonate solution at 60°C with aeration, can lead to a cleaner product and avoid decomposition that occurs at higher temperatures.[1]
-
Logical Relationship for Kiliani-Fischer Synthesis Optimization
Caption: Optimization workflow for the Kiliani-Fischer synthesis of this compound.
Issue 2: Low Conversion in Enzymatic Synthesis using Transketolase
Question: I am using a transketolase-catalyzed reaction to synthesize L-gluco-heptulose from L-arabinose, but the conversion rate is low. How can I improve the yield?
Answer: Enzymatic synthesis using transketolase offers a more sustainable and stereoselective route compared to chemical methods.[3] However, low conversion can be a hurdle.
Potential Causes and Solutions:
-
Enzyme Activity and Substrate Specificity: The specific activity of the transketolase variant for the donor and acceptor substrates is critical. Wild-type transketolases may not have high activity with L-arabinose.
-
Substrate Inhibition or Degradation: High concentrations of the donor substrate, such as β-hydroxypyruvate, can be inhibitory or unstable.
-
Solution: Generate the donor substrate in situ. For example, β-hydroxypyruvate can be generated from L-serine and α-ketoglutaric acid using a thermostable transaminase in a one-pot system with the transketolase reaction.[4]
-
-
Reaction Conditions: Temperature and pH are crucial for optimal enzyme activity.
-
Solution: Optimize the reaction temperature and pH. For instance, thermostable transketolases from organisms like Deinococcus geothermalis can be used at elevated temperatures, which can improve reaction rates.[4] The optimal pH for the coupled transaminase-transketolase reaction should be determined empirically, often in the range of pH 7-8 using buffers like HEPES.[4]
-
-
Product Inhibition: Accumulation of the product, L-gluco-heptulose, might inhibit the enzyme.
-
Solution: Consider using a continuous flow reactor system where the product is continuously removed from the reaction mixture to alleviate product inhibition.
-
Experimental Workflow for One-Pot Enzymatic Synthesis
Caption: Workflow for the one-pot, two-step enzymatic synthesis of L-gluco-heptulose.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound and other heptuloses include:
-
Chemical Synthesis: Classical methods like the Kiliani-Fischer synthesis are used for carbon chain extension of aldoses.[5][6] However, these can result in diastereomeric mixtures and low yields.[3][7]
-
Enzymatic Synthesis: Biocatalytic methods using enzymes like transketolase offer high stereoselectivity and milder reaction conditions.[3][7] This approach can utilize renewable biomass as starting materials.[3]
-
Microbial Fermentation: Metabolically engineered microorganisms, such as Corynebacterium glutamicum, can be used for the de novo synthesis of heptuloses from simple sugars like glucose.[7]
Q2: How can the formation of epimers be controlled in the Kiliani-Fischer synthesis?
A2: The ratio of D-gluco to D-manno epimers can be influenced by the reaction conditions. Using sodium carbonate as a base has been shown to favor the formation of the gluconic nitrile, which leads to the desired D-gluco product.[1] Additionally, the use of certain chelating agents, such as water-soluble aluminates, vanadates, or borates, can increase the relative amount of the L-glucose cyanohydrin (and by extension, the D-glucose cyanohydrin from D-arabinose) in the mixture.[2]
Q3: Are there any "green" or more sustainable methods for this compound synthesis?
A3: Yes, biocatalytic and microbial fermentation methods are considered more sustainable alternatives to traditional chemical synthesis.
-
Biocatalysis: The use of enzymes like transketolase allows for reactions to be performed under mild conditions with high stereoselectivity, reducing the need for toxic reagents and protecting groups.[3] These methods can also utilize sugars derived from biomass, such as L-arabinose from sugar beet pulp.[3]
-
Microbial Fermentation: Engineering metabolic pathways in microorganisms enables the direct conversion of renewable feedstocks like glucose into desired products like sedoheptulose, a related heptose.[7] This approach has the potential for large-scale, sustainable production.
Q4: What analytical techniques are used to characterize this compound?
A4: The characterization and confirmation of this compound synthesis typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the structure and stereochemistry of the final product.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., trimethylsilylation), GC-MS can be used to confirm the presence and purity of the heptulose.[3]
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a sensitive method for the quantification of carbohydrates like L-gluco-heptulose.[4]
Experimental Protocols
Protocol 1: Kiliani-Fischer Synthesis of this compound from D-Arabinose (Optimized for Gluco-Epimer)
Materials:
-
D-arabinose
-
Sodium cyanide (NaCN)
-
Sodium carbonate (Na2CO3)
-
Sulfuric acid (H2SO4)
-
Sodium amalgam (for reduction) or catalytic hydrogenation setup
-
Deionized water
-
Ethanol
Procedure:
-
Cyanohydrin Formation:
-
Dissolve D-arabinose in deionized water.
-
Separately, prepare an aqueous solution of sodium cyanide and sodium carbonate.
-
Slowly add the D-arabinose solution to the agitated sodium cyanide/sodium carbonate solution at a controlled temperature (e.g., 20°C).
-
Allow the reaction to proceed for 48 hours in a sealed vessel.[1]
-
-
Hydrolysis:
-
Heat the reaction mixture to 60°C and aerate to hydrolyze the cyanohydrins to their corresponding aldonic acids.[1] This also helps to remove residual cyanide as hydrogen cyanide (use appropriate safety precautions in a fume hood).
-
Neutralize the solution carefully with dilute sulfuric acid.
-
-
Lactonization and Reduction:
-
Concentrate the solution under reduced pressure to promote the formation of the gluconolactone.
-
The resulting lactone can be reduced to this compound using sodium amalgam or through catalytic hydrogenation.
-
-
Purification:
-
The final product can be purified by crystallization from a suitable solvent system like ethanol-water.
-
Protocol 2: Enzymatic Synthesis of L-gluco-heptulose using Transketolase
Materials:
-
L-arabinose
-
β-hydroxypyruvate lithium salt (or generated in situ)
-
Recombinant transketolase (TK)
-
Thiamine diphosphate (ThDP)
-
Magnesium chloride (MgCl2)
-
HEPES buffer (pH 7.5)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in HEPES buffer containing L-arabinose, β-hydroxypyruvate, ThDP, and MgCl2.
-
Equilibrate the mixture to the optimal reaction temperature for the specific transketolase being used (e.g., 37°C for E. coli TK, or higher for thermostable variants).[4]
-
-
Enzyme Addition:
-
Initiate the reaction by adding the purified transketolase enzyme.
-
-
Reaction Monitoring:
-
Product Isolation:
-
Once the reaction has reached completion (or equilibrium), terminate it by denaturing the enzyme (e.g., by heating or adding a quenching agent).
-
The product, L-gluco-heptulose, can be purified from the reaction mixture using chromatographic techniques such as anion-exchange chromatography.
-
Quantitative Data Summary
| Synthesis Method | Starting Material | Key Reagents/Enzymes | Typical Yield | Key Challenges | Reference |
| Kiliani-Fischer | D-arabinose | Sodium cyanide, Sodium carbonate | ~50% (for D-glucose-1-C14) | Epimer formation, use of toxic cyanide, potential for product degradation. | [1] |
| Enzymatic (Transketolase) | L-arabinose | Transketolase, β-hydroxypyruvate | High conversion (specific yield depends on conditions) | Enzyme activity and stability, cost of donor substrate (if not generated in situ). | [3][4] |
| Microbial Fermentation | D-glucose | Engineered Corynebacterium glutamicum | 24 g/L (for sedoheptulose) | Strain stability, optimization of fermentation conditions, downstream processing. | [7] |
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. US4959467A - Control of product selectivity in the addition of HCN to arabinose - Google Patents [patents.google.com]
- 3. Transketolase catalysed upgrading of l -arabinose: the one-step stereoselective synthesis of l - gluco -heptulose - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC02660A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of d-Glucose-3-14C and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (e) Convert D-arabinose into D-glucose with the help of Kiliani-Fischer. .. [askfilo.com]
- 7. Microbial synthesis of sedoheptulose from glucose by metabolically engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
D-Gluco-2-heptulose stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and storage of D-Gluco-2-heptulose. Due to the limited availability of direct stability data for this specific compound, the following recommendations are based on best practices for structurally similar ketoheptoses and other monosaccharides.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Q2: How should I prepare and store aqueous solutions of this compound?
A2: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. Monosaccharide solutions, particularly at neutral or alkaline pH, can be susceptible to degradation, including isomerization and the formation of degradation products, which can impact experimental results. If short-term storage is unavoidable, filter-sterilize the solution and store at 2-8°C for no longer than 24 hours.
Q3: What solvents can be used to dissolve this compound?
A3: this compound is expected to be soluble in water. For other potential solvents, it is advisable to consult literature on similar heptuloses. For instance, D-manno-heptulose is soluble in water and to a lesser extent in ethanol, DMSO, and DMF.
Q4: What are the potential degradation pathways for this compound in solution?
A4: Ketoheptoses, like other reducing sugars, can undergo several degradation reactions in solution. These can be influenced by pH, temperature, and the presence of catalysts such as phosphate ions. Potential degradation pathways can include enolization and isomerization. Heat sterilization of glucose-containing solutions is known to produce various glucose degradation products (GDPs), such as 3-deoxyglucosone (3-DG) and 5-hydroxymethyl-2-furaldehyde (5-HMF).[2] While specific degradation products of this compound are not well-documented, similar pathways should be anticipated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variability in experimental results between batches of prepared solutions. | Degradation of this compound in solution over time. | Prepare fresh solutions for each experiment. If using a stock solution, prepare it in a sterile, buffered (slightly acidic) environment and store at 2-8°C for a limited time. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of isomers or degradation products. | Confirm the purity of the solid compound before dissolution. Prepare solutions fresh and analyze promptly. Consider using a milder buffer if degradation is suspected. |
| Low biological activity observed in an assay. | Degradation of the compound leading to a lower effective concentration. | Verify the integrity of the compound with an appropriate analytical method. Prepare and use solutions immediately after preparation. |
| Discoloration of the solution upon heating or prolonged storage. | Formation of degradation products, potentially through Maillard reactions or caramelization. | Avoid heating solutions of this compound unless experimentally required. Store solutions in the dark at low temperatures. |
Stability and Storage Summary
| Compound | Form | Storage Temperature | Reported Stability | Source |
| This compound (Recommended) | Solid | -20°C | Not specified; long-term stability expected under these conditions. | General best practice |
| This compound (Recommended) | Aqueous Solution | 2-8°C | Prepare fresh; if necessary, store for no more than 24 hours. | General best practice |
| 2-keto D-Glucose (D-Glucosone) (Analogue) | Solid | -20°C | ≥ 4 years | [1] |
| 2-Deoxy-D-glucose (Analogue) | Stock Solution | 4°C | Up to 6 months | [3] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Aqueous Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile container under aseptic conditions.
-
Dissolution: Add the desired volume of sterile, high-purity water or a suitable sterile buffer (e.g., PBS, pH 7.4) to the solid.
-
Mixing: Gently agitate the mixture at room temperature until the solid is completely dissolved. Avoid vigorous vortexing to minimize oxygen introduction.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a sterile, light-protected container.
-
Usage: Use the solution immediately for the best results.
-
Storage (if necessary): If immediate use is not possible, store the solution at 2-8°C for a maximum of 24 hours.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Key factors influencing the stability of this compound.
References
Technical Support Center: D-Gluco-2-heptulose Quantification Assays
Welcome to the technical support center for D-Gluco-2-heptulose quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quantifying this compound?
A1: this compound can be quantified using several methods, primarily:
-
Colorimetric Assays: These methods are based on the reaction of heptuloses with specific reagents to produce a colored product. A common method is the cysteine-sulfuric acid reaction developed by Dische.[1]
-
Enzymatic Assays: While less specific for this compound, enzymatic assays adapted from D-glucose or D-fructose quantification can sometimes be used. These typically involve a series of enzymatic reactions that lead to a measurable change in absorbance.[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high specificity and is suitable for separating and quantifying this compound from other sugars in a mixture.[4][5]
Q2: How should I prepare my samples for a this compound assay?
A2: Proper sample preparation is crucial for accurate quantification. General steps include:
-
Homogenization: For solid or semi-solid samples, thorough homogenization is necessary.[6]
-
Extraction: Low molecular weight carbohydrates like this compound are often extracted from defatted samples using a hot 80% ethanol solution.[7]
-
Clarification: To remove interfering substances like proteins and lipids from complex biological samples, a clarification step is recommended. Carrez clarification is a widely used method.[8]
-
Deproteinization: For samples with high protein content, deproteinization can be achieved using agents like perchloric acid, but care must be taken as this can hydrolyze disaccharides.[8]
-
Neutralization: Acidic or alkaline samples should be neutralized before enzymatic assays to ensure optimal enzyme activity.[6]
Q3: What are the potential interfering substances in this compound assays?
A3: Several substances can interfere with the quantification of this compound:
-
Other Sugars: Aldoses, ketoses, and other heptoses can cross-react in colorimetric assays.[9][10] In enzymatic assays, other sugars can be substrates for the enzymes used.
-
Proteins and Lipids: These can cause turbidity and interfere with spectrophotometric readings.[11]
-
Reducing Agents: Substances that act as reducing agents can interfere with assays based on reduction-oxidation reactions.
-
Sample Color: The inherent color of a sample can interfere with colorimetric measurements. Treatment with activated charcoal or polyvinylpolypyrrolidone (PVPP) can help decolorize samples.[6]
Troubleshooting Guides
Colorimetric Assays
Issue 1: No or Weak Color Development
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Preparation | Ensure all reagents, especially the cysteine and sulfuric acid solutions, are fresh and prepared according to the protocol. |
| Low Analyte Concentration | Concentrate the sample or use a larger sample volume if the protocol allows. |
| Incorrect Incubation Time or Temperature | Verify the incubation time and temperature as specified in the protocol. Some colorimetric reactions are highly sensitive to these parameters. |
| Degraded this compound | Ensure proper storage of standards and samples. Prepare fresh standards for each assay. |
Issue 2: High Background or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Sample Matrix Interference | Perform a sample clarification step (e.g., Carrez clarification) to remove interfering substances.[8] |
| Contaminated Glassware | Use thoroughly cleaned glassware, as detergents or other residues can interfere with the reaction. |
| Presence of Particulates | Centrifuge or filter the samples to remove any particulate matter before the assay. |
| Pipetting Errors | Ensure accurate and consistent pipetting of all reagents and samples. |
Experimental Workflow for a Generic Colorimetric Heptulose Assay
Workflow for a colorimetric heptulose assay.
Enzymatic Assays
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Incorrect pH or Temperature | Ensure the assay buffer is at the optimal pH for the enzyme and the incubation is at the correct temperature. |
| Enzyme Inhibitors in the Sample | Include a sample preparation step to remove potential inhibitors. An internal standard can help identify inhibition. |
| Inactive Enzyme | Use a fresh batch of enzyme and ensure it has been stored correctly. |
| Substrate Specificity | The enzyme may have low specificity for this compound. Consider using a different enzyme or a non-enzymatic method. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Endogenous Enzyme Activity in Sample | Deactivate endogenous enzymes by heat treatment of the sample before the assay. |
| Contaminating Sugars in Sample | Use a more specific assay method like HPLC if other sugars are interfering. |
| Non-specific Reaction | Run a blank sample without the enzyme to determine the extent of non-specific reactions. |
Logical Troubleshooting Flow for Inconsistent Results
Troubleshooting inconsistent assay results.
Experimental Protocols
Colorimetric Determination of Heptuloses (Adapted from Dische)
This method is based on the cysteine-sulfuric acid reaction.
Reagents:
-
Sulfuric Acid, 86% (v/v)
-
Cysteine Hydrochloride, 3% (w/v) in water (prepare fresh)
-
This compound standard solutions (e.g., 10-100 µg/mL)
Procedure:
-
To 1 mL of the sample or standard in a glass test tube, add 4.5 mL of 86% sulfuric acid while cooling in an ice-water bath.
-
Mix well and allow to stand at room temperature for 3 minutes.
-
Heat the mixture in a boiling water bath for 3 minutes.
-
Cool the tubes to room temperature.
-
Add 0.1 mL of the 3% cysteine hydrochloride solution and mix vigorously.
-
An orange color will develop, which slowly changes to pink.
-
Measure the absorbance at the appropriate wavelength (e.g., around 400 nm) against a blank prepared with water instead of the sample.
HPLC Analysis of this compound (Method adapted from D-manno-heptulose analysis)
Instrumentation:
-
HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)
-
Carbohydrate analysis column (e.g., Aminex HPX-87C)
Mobile Phase:
-
Degassed, deionized water
Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
Prepare samples by filtering through a 0.45 µm filter.
-
Set the column temperature (e.g., 85°C).
-
Set the mobile phase flow rate (e.g., 0.6 mL/min).
-
Inject the standards and samples onto the column.
-
Identify and quantify the this compound peak based on the retention time and peak area compared to the standards.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound assays, the following tables provide expected performance characteristics based on similar sugar assays. Researchers should validate these parameters for their specific experimental conditions.
Table 1: Typical Performance of Colorimetric Sugar Assays
| Parameter | Typical Value |
| Linear Range | 10 - 100 µg/mL |
| Limit of Detection (LOD) | ~2 µg/mL |
| Precision (CV%) | < 10% |
Table 2: Typical Performance of HPLC-RI for Sugar Analysis
| Parameter | Typical Value |
| Linear Range | 0.1 - 10 mg/mL |
| Limit of Detection (LOD) | ~0.05 mg/mL |
| Precision (CV%) | < 5% |
References
- 1. [PDF] Qualitative and quantitative colorimetric determination of heptoses. | Semantic Scholar [semanticscholar.org]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. aafco.org [aafco.org]
- 4. High-performance liquid chromatographic analysis of D-manno-heptulose, perseitol, glucose, and fructose in avocado cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
- 8. food.r-biopharm.com [food.r-biopharm.com]
- 9. A new colorimetric method for the determination of ketohexoses in presence of aldoses, ketoheptoses and ketopentoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthetic D-Gluco-2-heptulose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic D-Gluco-2-heptulose. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The most common impurities in synthetic this compound arise from the nature of the chemical synthesis, which typically involves a chain extension of D-glucose. The primary impurities to expect are:
-
D-Manno-2-heptulose: This is the C3 epimer of this compound and is the most common process-related impurity. Chain extension reactions like the Sowden-Fischer synthesis (a nitromethane condensation) are not perfectly stereospecific and will produce a mixture of epimers.
-
Unreacted D-Glucose: Incomplete conversion of the starting material is common, leading to the presence of residual D-glucose in the crude product.
-
Other Heptulose Epimers: Depending on the specific reaction conditions, minor amounts of other heptulose epimers may also be formed.
-
Degradation Products: Harsh reaction or purification conditions can lead to the formation of various degradation products.
Q2: Why is D-Manno-2-heptulose a common impurity?
A2: The synthesis of this compound from D-glucose typically proceeds through the formation of a new stereocenter at the C2 position of the starting glucose, which becomes the C3 position of the resulting heptulose. The addition of the new carbon unit is often not completely stereoselective, leading to the formation of both the gluco and manno configurations at this new chiral center. This results in a mixture of the two epimers.
Q3: How can I detect the presence of these impurities in my sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying impurities in this compound samples. Specifically, HPLC systems equipped with a refractive index (RI) detector are well-suited for carbohydrate analysis. Chromatographic separation on an appropriate column, such as an amino-based or ion-exchange column, can resolve this compound from its epimer, D-Manno-2-heptulose, and unreacted D-glucose.
Troubleshooting Guides
Problem 1: My final product shows multiple peaks on the HPLC chromatogram.
-
Possible Cause 1: Presence of D-Manno-2-heptulose epimer.
-
Solution: Optimize the purification protocol. Fractional crystallization is a common method to separate diastereomers. Due to differences in solubility, one epimer will preferentially crystallize out of a supersaturated solution. Multiple recrystallization steps may be necessary to achieve high purity.
-
-
Possible Cause 2: Unreacted D-Glucose.
-
Solution: Ensure the initial reaction goes to completion by optimizing reaction time, temperature, and stoichiometry of reagents. If unreacted glucose remains, it can often be removed through chromatographic purification.
-
-
Possible Cause 3: Formation of other by-products.
-
Solution: Review your synthesis protocol. Side reactions can be minimized by carefully controlling the reaction conditions, such as pH and temperature. Purification by column chromatography can help in separating these by-products.
-
Problem 2: The yield of my this compound synthesis is low.
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or in-process HPLC analysis to determine the optimal reaction time. Ensure that the reagents are of high quality and used in the correct molar ratios.
-
-
Possible Cause 2: Product Loss During Purification.
-
Solution: If using fractional crystallization, be mindful that a significant amount of the desired product may remain in the mother liquor. The mother liquor can be concentrated and subjected to further crystallization or chromatographic purification to recover more product. When performing column chromatography, select the appropriate stationary and mobile phases to achieve good separation and recovery.
-
-
Possible Cause 3: Epimer Formation.
-
Solution: While the formation of the D-Manno-2-heptulose epimer is often unavoidable, the ratio of the two epimers can sometimes be influenced by the reaction conditions. Consult literature for similar syntheses to see if specific conditions favor the formation of the desired this compound.
-
Data Presentation
Table 1: Common Impurities in Synthetic this compound and their Typical Method of Detection.
| Impurity | Chemical Structure | Typical Method of Detection |
| D-Manno-2-heptulose | C7H14O7 (C3 epimer) | HPLC with RI detection |
| D-Glucose | C6H12O6 (Starting material) | HPLC with RI detection, TLC |
| Reaction By-products | Variable | HPLC, Mass Spectrometry (MS) |
Experimental Protocols
Key Experiment: HPLC Analysis of this compound and Impurities
Objective: To separate and quantify this compound, D-Manno-2-heptulose, and D-Glucose in a synthetic mixture.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.
-
Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve a known amount of the synthetic this compound sample in the mobile phase to a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10-20 µL.
-
Data Analysis: Identify peaks based on the retention times of pure standards of this compound, D-Manno-2-heptulose, and D-Glucose. Quantify the impurities by comparing their peak areas to those of the standards.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for HPLC impurities.
Technical Support Center: Optimization of D-Gluco-2-heptulose Purification by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of D-Gluco-2-heptulose using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most suitable HPLC column for this compound purification?
A1: For the separation of polar compounds like this compound, several types of columns are effective. The choice depends on the sample matrix and desired resolution.
-
Amino (NH2) Columns: These are a popular choice for carbohydrate analysis and can be used in hydrophilic interaction liquid chromatography (HILIC) mode. They offer good selectivity for separating monosaccharides and disaccharides.
-
Ligand Exchange Columns: These columns, often packed with a resin containing metal cations (e.g., Ca2+, Pb2+), are highly effective for separating sugars based on the interaction of the sugar's hydroxyl groups with the metal ions. They often use water as the mobile phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns with stationary phases like amide or diol are well-suited for retaining and separating highly polar compounds like heptuloses. They typically use a mobile phase of high organic content (e.g., acetonitrile) with a small amount of aqueous buffer.
Q2: Which detector is best for this compound analysis?
A2: Since this compound lacks a UV chromophore, UV detectors are not suitable without derivatization. The most common detectors for sugar analysis are:
-
Refractive Index (RI) Detector: RI detectors are universal for non-UV absorbing compounds. However, they are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.
-
Evaporative Light Scattering Detector (ELSD): ELSD is a mass-sensitive detector that is compatible with gradient elution, making it more versatile than RI for complex samples. It is a good choice for analyzing non-volatile compounds like this compound.[1][2]
-
Pulsed Amperometric Detector (PAD): PAD is a highly sensitive and specific detector for electroactive compounds, including carbohydrates, and is often used with high-pH anion-exchange chromatography.
Q3: Can I use a C18 reversed-phase column for this compound purification?
A3: Standard C18 columns are generally not suitable for retaining highly polar and water-soluble compounds like this compound. The analyte will have very little interaction with the nonpolar stationary phase and will elute in the void volume. HILIC or ligand exchange chromatography are the recommended modes of separation.
Q4: My this compound peak is co-eluting with other sugars like glucose. How can I improve the resolution?
A4: Co-elution of similar sugars is a common challenge. Here are some strategies to improve resolution:
-
Optimize the Mobile Phase: In HILIC, carefully adjust the ratio of acetonitrile to the aqueous buffer. A lower percentage of the aqueous component will generally increase retention and may improve separation.
-
Change the Column: If you are using an amino column, consider trying a ligand exchange column with a different metal ion (e.g., switching from Ca2+ to Pb2+), as this can alter the selectivity.
-
Adjust the Temperature: Operating the column at a slightly elevated or lowered temperature can sometimes improve the separation of closely eluting peaks.
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analyte with the stationary phase, potentially leading to better resolution, though this will also increase the run time.
Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC purification of this compound.
Problem 1: No Peaks or Very Small Peaks
| Possible Cause | Solution |
| Incorrect Detector Settings | Ensure the detector (RI or ELSD) is properly warmed up and the settings are appropriate for your concentration range. For ELSD, optimize nebulizer and evaporator temperatures. |
| Sample Degradation | Prepare fresh samples and standards. Sugars can be susceptible to degradation, especially at extreme pH or high temperatures. |
| Injection Issue | Check for blockages in the autosampler needle or injection port. Manually inject a standard to confirm the injector is working correctly. |
| Flow Path Leak | Inspect all fittings and connections for any signs of leaks, which can prevent the sample from reaching the detector. |
Problem 2: Peak Tailing
| Possible Cause | Solution |
| Column Overload | Reduce the injection volume or the concentration of your sample. |
| Secondary Interactions | If using a silica-based column, free silanol groups can cause peak tailing. Try a column with better end-capping or add a small amount of a competing base to the mobile phase. |
| Column Contamination | Flush the column with a strong solvent or follow the manufacturer's regeneration procedure. Consider using a guard column to protect the analytical column. |
| Inappropriate Mobile Phase pH | For ion-exchange separations, ensure the mobile phase pH is optimal for the interaction between the sugar and the stationary phase. |
Problem 3: Variable Retention Times
| Possible Cause | Solution |
| Inconsistent Mobile Phase Composition | If preparing the mobile phase online, ensure the pump is mixing the solvents accurately. Premixing the mobile phase can often improve reproducibility. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature. Even small changes in ambient temperature can affect retention times in sugar analysis. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important in HILIC. |
| Pump Malfunction | Check the pump for leaks and ensure the check valves are functioning correctly to deliver a consistent flow rate. |
Data Presentation
Table 1: HPLC Parameters for Carbohydrate Analysis from Literature
| Parameter | Method 1 (HILIC) | Method 2 (Ligand Exchange) | Method 3 (HILIC for Monosaccharides) |
| Compound(s) | Isomaltulose, Glucose, Sucrose | D-manno-heptulose, Perseitol, Glucose, Fructose | Fucose, Galactose, Mannose, GlcNAc, NeuAc |
| Column | HALO Penta-HILIC, 4.6 x 150 mm, 2.7 µm | Carbohydrate Analysis Column | TSKgel Amide-80, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Acetonitrile, B: 35 mM ammonium formate, pH 3.75 (Gradient) | Isocratic | 82% Acetonitrile, 5 mM ammonium formate, pH 5.5 |
| Flow Rate | 2.0 mL/min | Not specified | 1.0 mL/min |
| Temperature | 10 °C | Not specified | 60 °C |
| Detector | ELSD | Refractive Index (RI) | ELSD |
| Reference | Rapid HPLC Method for Determination of Isomaltulose...[3] | High-Performance Liquid Chromatographic Analysis of D-manno-Heptulose...[4] | Separation of monosaccharides by hydrophilic interaction chromatography...[5] |
Experimental Protocols
Model Protocol for this compound Purification using HILIC-ELSD
This protocol is a recommended starting point based on methods for similar monosaccharides. Optimization may be required for your specific application.
1. Sample Preparation:
-
Dissolve the crude this compound sample in a solvent that is miscible with the mobile phase, ideally the initial mobile phase composition (e.g., 85:15 acetonitrile:water).
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
2. HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: A HILIC column suitable for carbohydrate analysis, such as a TSKgel Amide-80 (4.6 x 250 mm, 5 µm) or similar.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Deionized Water
-
Gradient Program:
Time (min) %A %B 0 85 15 20 65 35 25 65 35 26 85 15 | 35 | 85 | 15 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
3. ELSD Conditions:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow (Nitrogen): 1.5 L/min
4. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of a pure standard.
-
Integrate the peak area for quantification.
Mandatory Visualizations
Caption: A generalized workflow for the HPLC purification of this compound.
Caption: A decision tree for troubleshooting common HPLC issues in sugar analysis.
References
- 1. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20140131257A1 - Preparatory high performance liquid chromatographic (hplc) separation technique for quantitative fractionation of heavy petroleum streams - Google Patents [patents.google.com]
- 3. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements [mdpi.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Separation of monosaccharides by hydrophilic interaction chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with D-Gluco-2-heptulose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Gluco-2-heptulose. The information is presented in a question-and-answer format to directly address common challenges, with a focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which common solvents is it soluble?
Q2: I am having trouble dissolving this compound in my aqueous buffer. What can I do?
Difficulty in dissolving this compound can arise from several factors, including concentration, temperature, and the presence of other solutes. Here are some troubleshooting steps:
-
Increase Temperature: Gently warming the solution can significantly increase the solubility of most sugars.
-
Agitation: Continuous stirring or vortexing can accelerate the dissolution process.
-
Sonication: Using a sonicator can help break down aggregates and enhance solubility.
-
Incremental Addition: Add the sugar in small portions to the solvent, ensuring each portion dissolves completely before adding the next.
Q3: Can I use organic solvents to dissolve this compound?
Based on data for similar sugars, this compound is expected to have low solubility in most organic solvents. For a structurally related ketoheptose, D-mannoheptulose, the solubility in ethanol is approximately 1 mg/mL, while in DMSO and DMF, it is around 20 mg/mL.[1][2] If an organic solvent is required for your experimental setup, consider using a co-solvent system with water.
Troubleshooting Guide: Overcoming Solubility Challenges
This guide provides structured approaches to address persistent solubility issues with this compound.
Issue 1: Precipitation of this compound from solution upon standing or temperature change.
-
Problem: The initial clear solution becomes cloudy or forms a precipitate over time or when cooled. This indicates that the solution was likely supersaturated.
-
Solution Workflow:
Caption: Workflow for addressing precipitation issues.
Issue 2: Incomplete dissolution of this compound powder.
-
Problem: Solid particles of this compound remain undissolved despite agitation.
-
Solution: Refer to the detailed "Experimental Protocol for Determining and Enhancing Solubility" below. The issue might be due to reaching the solubility limit at the given temperature or insufficient mixing.
Quantitative Solubility Data (Comparative)
As precise solubility data for this compound is not available, the following table provides data for structurally related keto-sugars to serve as a reference.
| Sugar | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| D-Fructose | Water | 20 | ~375 |
| D-Tagatose | Water | 20 | 160 |
| D-Mannoheptulose | PBS (pH 7.2) | Room Temp. | ~1 |
| D-Mannoheptulose | Ethanol | Room Temp. | ~0.1 |
| D-Mannoheptulose | DMSO | Room Temp. | ~2 |
| D-Mannoheptulose | DMF | Room Temp. | ~2 |
Note: The data for D-Fructose and D-Tagatose are from various chemical supplier databases.[3][4][5][6][7][8][9][10][11] The data for D-Mannoheptulose is from a product information sheet.[1][2][12][13][14]
Experimental Protocols
Protocol 1: Standardized Procedure for Determining Aqueous Solubility
This protocol outlines a general method to determine the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled water bath or incubator
-
Microcentrifuge
-
Calibrated micropipettes
-
Spectrophotometer or HPLC system for quantification
Procedure:
-
Prepare a series of vials with a fixed volume of the aqueous buffer.
-
Add increasing, precisely weighed amounts of this compound to each vial.
-
Tightly cap the vials and place them in a thermostatically controlled environment (e.g., 25°C).
-
Agitate the vials at a constant speed for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect each vial for undissolved solid.
-
For vials containing undissolved solid, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.
-
Carefully collect a known volume of the supernatant from the saturated solutions.
-
Quantify the concentration of dissolved this compound in the supernatant using a suitable analytical method (e.g., a colorimetric sugar assay or HPLC).
-
The highest concentration measured represents the solubility at that temperature.
Caption: Experimental workflow for solubility determination.
Signaling Pathway Involvement
This compound, in its phosphorylated form as sedoheptulose-7-phosphate, is a key intermediate in the Pentose Phosphate Pathway (PPP) .[15][16][17][18][19][20][21][22][23][24] This pathway is crucial for generating NADPH, a reducing agent vital for biosynthetic reactions and cellular antioxidant defense, and for producing precursors for nucleotide biosynthesis.
Caption: Role of Sedoheptulose-7-Phosphate in the Pentose Phosphate Pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. D-tagatose [chemister.ru]
- 4. chembk.com [chembk.com]
- 5. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fructose - Wikipedia [en.wikipedia.org]
- 8. D(-)-Fructose CAS#: 57-48-7 [m.chemicalbook.com]
- 9. acnfp.food.gov.uk [acnfp.food.gov.uk]
- 10. fao.org [fao.org]
- 11. D-Tagatose as a Sucrose Substitute and Its Effect on the Physico-Chemical Properties and Acceptability of Strawberry-Flavored Yogurt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Mannoheptulose - Wikipedia [en.wikipedia.org]
- 15. microbenotes.com [microbenotes.com]
- 16. researchgate.net [researchgate.net]
- 17. Sedoheptulose 7-phosphate - Wikipedia [en.wikipedia.org]
- 18. Structure and function of sedoheptulose-7-phosphate isomerase, a critical enzyme for lipopolysaccharide biosynthesis and a target for antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. P. aeruginosa Metabolome Database: D-Sedoheptulose 7-phosphate (PAMDB000240) [pseudomonas.umaryland.edu]
- 21. Evolutionary Divergence of Sedoheptulose 7-phosphate Cyclases Leads to Several Distinct Cyclic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 23. jackwestin.com [jackwestin.com]
- 24. bio.libretexts.org [bio.libretexts.org]
Refining experimental protocols involving D-Gluco-2-heptulose
Welcome to the technical support center for D-Gluco-2-heptulose. This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and relevant data presented in a clear and accessible format.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments involving this compound.
Question: My this compound solution appears to be degrading. How can I ensure its stability?
Answer: this compound, like many carbohydrates, can be susceptible to degradation under certain conditions. For optimal stability, it is recommended to store the solid compound at -20°C.[1] Prepare aqueous solutions fresh for each experiment. If you must store a stock solution, it is advisable to prepare it in an appropriate buffer, purge it with an inert gas, and store it at -20°C for no longer than one day.[1] Avoid repeated freeze-thaw cycles. For long-term storage, consider keeping the compound as a crystalline solid.[1]
Question: I am observing unexpected or inconsistent results in my cell-based assays when using this compound. What could be the cause?
Answer: Inconsistent results in cell-based assays can stem from several factors:
-
Cell Line Specificity: The effects of glucose analogs can be highly cell-line specific.[2] It is crucial to characterize the metabolic phenotype of your chosen cell line (e.g., its reliance on glycolysis vs. oxidative phosphorylation).
-
Media Composition: The concentration of D-glucose in your cell culture medium can significantly impact the effects of this compound. High glucose levels may mask the effects of the heptulose. Consider using a medium with physiological glucose concentrations (around 5.5 mM) for your experiments.
-
Cellular Uptake: The efficiency of cellular uptake of this compound can vary. This may depend on the expression levels of glucose transporters (GLUTs) on the cell surface.
-
Metabolic Fate: this compound is an analog of glucose and may interfere with glycolysis.[3][4] Depending on the cell type, this can lead to ATP depletion and cellular stress, such as endoplasmic reticulum (ER) stress.[2]
Question: How can I accurately quantify the concentration of this compound in my samples?
Answer: Several analytical methods can be adapted for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is a common method for the analysis of non-chromophoric sugars. Hydrophilic Interaction Chromatography (HILIC) is particularly well-suited for separating polar compounds like sugars.
-
Enzymatic Assays: Commercially available kits for D-glucose determination, which typically use hexokinase and glucose-6-phosphate dehydrogenase, may not be directly applicable. However, it is possible to develop a custom enzymatic assay if specific enzymes that recognize this compound are available.
-
Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) can provide high sensitivity and specificity for the quantification of this compound, especially in complex biological matrices.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H14O7 | PubChem[5] |
| Molecular Weight | 210.18 g/mol | PubChem[5] |
| CAS Number | 5349-37-1 | PubChem[5] |
| Appearance | Crystalline solid | Inferred from related sugars[1] |
| Storage Temperature | -20°C | Inferred from related sugars[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from related heptose synthesis)
This protocol is a generalized approach adapted from the synthesis of similar heptoses and should be optimized for this compound.
Objective: To synthesize this compound from a suitable starting material like D-glucose.
Materials:
-
D-Glucose
-
Nitromethane
-
Sodium methoxide
-
Hydrochloric acid
-
Solvents (e.g., methanol, ethanol, water)
-
Purification resins (e.g., Dowex 50W-X8)
-
Standard laboratory glassware and equipment
Methodology:
-
Nitromethane Condensation: React D-glucose with nitromethane in the presence of a base like sodium methoxide. This reaction extends the carbon chain.
-
Nef Reaction: Convert the resulting nitroalkane to a carbonyl group using a Nef reaction, typically by treatment with a strong acid.
-
Purification: Purify the crude product using column chromatography on a suitable resin to separate the desired this compound from byproducts and unreacted starting materials.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of a cancer cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with a defined glucose concentration
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[6]
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 3: Quantitative Analysis by HPLC-ELSD
Objective: To quantify the concentration of this compound in a solution.
Materials:
-
HPLC system with an Evaporative Light Scattering Detector (ELSD)
-
HILIC (Hydrophilic Interaction Chromatography) column
-
Acetonitrile (ACN)
-
Ultrapure water
-
This compound standard
-
Sample for analysis
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Mobile Phase: Prepare the mobile phase, typically a gradient of acetonitrile and water suitable for HILIC separation of sugars.
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase Gradient: A linear gradient from high to low acetonitrile concentration.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
ELSD Settings: Optimize nebulizer temperature and gas flow rate according to the manufacturer's instructions.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the unknown sample.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound research.
Caption: Potential interference of this compound with the glycolytic pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 2-Deoxy-D-glucose has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H14O7 | CID 111066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
How to address batch-to-batch variability of D-Gluco-2-heptulose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential batch-to-batch variability of D-Gluco-2-heptulose. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users identify, manage, and mitigate issues arising from variability in this reagent, ensuring the reproducibility and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
This compound is a seven-carbon monosaccharide, a type of simple sugar.[1][2] It is a ketoheptose, meaning it has a ketone functional group.[1] While less common than six-carbon sugars like glucose or fructose, heptuloses are found in various plants and can be involved in specific metabolic pathways.[3] In a research context, it may be used in studies of carbohydrate metabolism, glycobiology, or as a starting material for the synthesis of other complex molecules.[4][5]
Q2: What constitutes batch-to-batch variability in a chemical reagent like this compound?
Batch-to-batch variability refers to the slight differences in the chemical and physical properties of a compound from one production lot to another.[6] For this compound, this can manifest as variations in:
-
Purity: The percentage of the desired molecule compared to impurities.
-
Impurity Profile: The types and quantities of contaminants, which could include other sugars, residual solvents from synthesis, or degradation products.[7]
-
Physical Properties: Differences in crystalline form, solubility, or moisture content.[8]
Even when a manufacturer's certificate of analysis indicates a purity of ≥98%, the remaining percentage can consist of different impurities between batches, potentially affecting sensitive biological assays.[9]
Q3: Why is batch-to-batch variability a concern in my experiments?
Inconsistent reagent quality can be a significant source of experimental irreproducibility.[7] Potential consequences include:
-
Altered Biological Activity: Impurities may have their own biological effects or could inhibit/enhance the activity of the intended compound, leading to unexpected results in cell-based assays.[10]
-
Inconsistent Analytical Results: Variability can affect the outcomes of techniques like cell culture, leading to issues such as poor cell growth or altered metabolic rates.[11]
-
Failed Reactions: In chemical synthesis, impurities can interfere with reactions, leading to lower yields or the formation of undesirable byproducts.[12]
Q4: How can I proactively manage potential batch-to-batch variability?
Before starting a new series of critical experiments, it is prudent to perform an in-house quality control check, especially when switching to a new batch of this compound. This can include:
-
Analytical Validation: Using techniques like HPLC or colorimetric assays to confirm the identity and purity of the new batch.[13][14]
-
Bridging Study: Performing a small-scale side-by-side comparison of the old and new batches in your specific experimental system to ensure they produce comparable results.
-
Proper Storage: Always store this compound according to the manufacturer's instructions (e.g., at -20°C) to prevent degradation, which can introduce new impurities.[9][15] Aqueous solutions are often not recommended for storage for more than a day.[16]
Troubleshooting Guides
Guide 1: Unexpected or Inconsistent Results in Cell-Based Assays
Problem: You have started using a new batch of this compound and are observing unexpected changes in your cell culture experiments, such as altered cell proliferation, viability, or metabolic readouts.
Troubleshooting Steps:
-
Isolate the Variable: Confirm that the only significant change in your protocol was the new batch of this compound. Check other reagents like media and serum for their expiration dates and lot numbers.[11]
-
Prepare Fresh Solutions: Prepare fresh stock solutions of both the old and new batches of this compound. Ensure complete dissolution and check for any visual differences (e.g., color, clarity).
-
Perform a Direct Comparison: Run a simple, well-established assay (e.g., a cell viability assay) where you treat cells with identical concentrations of this compound from both the old and new batches. Include a vehicle-only control.
-
Analyze and Interpret:
-
If the results with the new batch are different from the old batch, this strongly suggests batch-to-batch variability is the cause.
-
If the results are the same, the issue may lie elsewhere in your experimental setup. Review other potential causes of cell culture problems, such as contamination or incubator issues.[17]
-
References
- 1. This compound | C7H14O7 | CID 111066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sugar - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of D-glycero-D-gulo-heptose,D-glycero-D-ido-heptose,and 2-deoxy-D-gluco-heptose from D-glucose. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. Synthesis of D-manno-heptulose via a cascade aldol/hemiketalization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 8. frontiersin.org [frontiersin.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Effects of Impurities from Sugar Excipient on Filtrate Flux during Ultrafiltration and Diafiltration Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adl.usm.my [adl.usm.my]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High-performance liquid chromatographic analysis of D-manno-heptulose, perseitol, glucose, and fructose in avocado cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vanderbilt.edu [vanderbilt.edu]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Troubleshooting unexpected results in D-Gluco-2-heptulose experiments
Welcome to the technical support center for D-Gluco-2-heptulose experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this rare sugar. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
General Troubleshooting
Question: My experimental results with this compound are inconsistent. What are some general factors I should consider?
Answer: Inconsistent results in experiments involving this compound can arise from several factors. It is crucial to meticulously control your experimental variables. Key areas to review include:
-
Reagent Quality and Storage: Ensure the purity of your this compound. Impurities can lead to unexpected side reactions or interfere with assays. Store the compound as recommended by the supplier, typically in a cool, dry, and dark place to prevent degradation. Aqueous solutions of similar sugars are often not recommended for storage for more than a day.
-
pH and Temperature Stability: The stability of sugars is highly dependent on pH and temperature. While specific data for this compound is limited, studies on similar sugars like glucose show maximal stability in slightly acidic conditions (around pH 4). High temperatures and extreme pH values can lead to degradation. It is advisable to perform pilot studies to determine the optimal pH and temperature range for your specific experimental setup.
-
Buffer Composition: Components of your buffer, such as salts or chelating agents, can potentially interfere with enzymatic reactions or analytical methods. For instance, excess salt, phosphate, or ammonium ions may inhibit kinase activity in phosphorylation assays.
-
Pipetting Accuracy: Given the often small volumes used in assays, precise and consistent pipetting is critical. Inaccurate pipetting can lead to significant variations in reagent and sample concentrations.
-
Instrument Calibration: Regularly calibrate all instruments, including spectrophotometers, HPLC systems, and pH meters, to ensure accurate measurements.
Enzymatic Assay Troubleshooting
Question: I am developing an enzymatic assay for this compound and am not getting the expected activity. What could be the problem?
Answer: Enzymatic assays for rare sugars can be challenging due to the specificity of enzymes. Here are some troubleshooting steps:
-
Enzyme Specificity: Confirm that the enzyme you are using is active towards this compound. While hexokinases can phosphorylate a range of sugars, their efficiency can vary significantly. For example, D-mannoheptulose is poorly phosphorylated by yeast hexokinase but is a better substrate for bovine heart hexokinase.[1] It is possible that your chosen enzyme has low activity with this compound. Consider screening different kinases or using a coupled enzyme assay.
-
Cofactor and Co-substrate Availability: Ensure that all necessary cofactors (e.g., Mg²⁺ for kinases) and co-substrates (e.g., ATP for phosphorylation) are present in optimal concentrations.
-
Enzyme Inhibition: Your sample matrix may contain inhibitors. Consider a sample cleanup step or performing a spike-and-recovery experiment to test for inhibition. Some known inhibitors of hexokinases include other sugars and the product of the reaction itself (e.g., glucose-6-phosphate).[1]
-
Assay Conditions: Optimize pH, temperature, and incubation time for your specific enzyme and substrate. Most enzymes have a narrow optimal range for these parameters.
General Enzymatic Assay Troubleshooting Table
| Problem | Possible Cause | Solution |
| No or Low Signal | Inactive enzyme | Check enzyme storage and handling. Use a positive control with a known substrate. |
| Incorrect assay buffer pH or temperature | Optimize pH and temperature for the specific enzyme. | |
| Missing cofactor or co-substrate | Ensure all necessary components are in the reaction mixture at the correct concentrations. | |
| Substrate degradation | Prepare fresh substrate solutions. Check storage conditions. | |
| High Background | Contaminated reagents | Use fresh, high-purity reagents. |
| Non-specific enzyme activity | Use a more specific enzyme or include inhibitors for interfering enzymes. | |
| Spontaneous substrate degradation | Run a no-enzyme control to measure background signal. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and proper technique. Prepare a master mix. |
| Temperature fluctuations | Ensure consistent incubation temperatures. | |
| Sample matrix effects | Perform sample cleanup or dilution. Run matrix controls. |
Analytical Methods: HPLC
Question: I am having trouble with the HPLC analysis of this compound. What are some common issues and solutions?
Answer: High-Performance Liquid Chromatography (HPLC) is a powerful tool for carbohydrate analysis. However, challenges can arise.
-
Peak Tailing or Splitting: This can be caused by interactions between the sugar and the stationary phase, or by issues with the column itself.
-
Solution: Ensure the mobile phase pH is appropriate. For amine-based columns, a slightly acidic mobile phase can improve peak shape. Check for column contamination or degradation and consider replacing the column if necessary.
-
-
Poor Resolution: Co-elution with other components in your sample can be an issue.
-
Solution: Optimize the mobile phase composition and gradient. Trying a different column chemistry (e.g., HILIC, ion-exchange) may also be necessary.
-
-
Changes in Retention Time: This can indicate a problem with the column, mobile phase, or pump.
-
Solution: Ensure the mobile phase is properly prepared and degassed. Check for leaks in the HPLC system. Column equilibration time may also need to be adjusted.
-
HPLC Troubleshooting Summary
| Problem | Possible Cause | Solution |
| Peak Tailing/Splitting | Column degradation/contamination | Flush the column or replace if necessary. |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase. | |
| Poor Resolution | Suboptimal mobile phase | Optimize the mobile phase composition and gradient. |
| Column not suitable for separation | Try a different column chemistry (e.g., HILIC, ion-exchange). | |
| Retention Time Drift | Inconsistent mobile phase composition | Prepare fresh mobile phase and ensure proper mixing and degassing. |
| Column temperature fluctuation | Use a column oven to maintain a stable temperature. | |
| Pump issues (e.g., leaks, check valves) | Perform pump maintenance. |
Experimental Protocols
Detailed Methodology: Colorimetric Assay for Heptoses (Cysteine-Sulfuric Acid Method)
This method can be adapted for the quantification of this compound.
Principle: Heptoses react with sulfuric acid to form furfural derivatives, which then react with cysteine to produce a colored product that can be measured spectrophotometrically.
Reagents:
-
Sulfuric Acid (concentrated)
-
Cysteine hydrochloride solution (e.g., 3% w/v in water)
-
This compound standards
-
Sample containing this compound
Procedure:
-
Prepare a series of this compound standards of known concentrations.
-
To 1 mL of each standard or sample in a glass test tube, carefully add a specific volume of concentrated sulfuric acid (e.g., 6 mL). Caution: This reaction is highly exothermic and should be performed in an ice bath with appropriate personal protective equipment.
-
Mix the contents of the tubes thoroughly and allow them to cool to room temperature.
-
Add a small volume of the cysteine hydrochloride solution (e.g., 0.1 mL) to each tube and mix.
-
Incubate the tubes at room temperature for a set period (e.g., 2-3 hours) to allow for color development.
-
Measure the absorbance of the solutions at the appropriate wavelength (typically around 412 nm for heptoses).
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Note: This is a general protocol and may require optimization for your specific application, including reaction times, reagent concentrations, and measurement wavelength. Other sugars may interfere with this assay, so it is important to run appropriate controls.
Signaling Pathways and Workflows
Heptose-Mediated NF-κB Activation Pathway
Bacterial heptose metabolites, such as heptose-1,7-bisphosphate (HBP), can act as pathogen-associated molecular patterns (PAMPs) and trigger an innate immune response in host cells. This pathway involves the activation of the ALPK1-TIFA signaling axis, leading to the activation of the transcription factor NF-κB.[2]
References
Optimizing reaction conditions for D-Gluco-2-heptulose derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for D-Gluco-2-heptulose derivatization.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis by gas chromatography-mass spectrometry (GC-MS)?
A1: this compound, like other sugars, is a highly polar and non-volatile compound.[1][2] These properties make it unsuitable for direct analysis by GC-MS, which requires analytes to be volatile and thermally stable. Derivatization converts the polar hydroxyl groups into less polar and more volatile ether or ester groups, allowing the molecule to be vaporized without decomposition and to travel through the GC column for separation and analysis.[1][3]
Q2: What are the most common derivatization methods for this compound?
A2: The most common derivatization methods for monosaccharides, including this compound, are silylation, oximation followed by silylation, and acetylation.[1][4]
-
Silylation: This method replaces the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group. It is a widely used technique for carbohydrate analysis.[5][6]
-
Oximation followed by Silylation: This two-step process first involves the reaction of the keto group of this compound with an oximating reagent (e.g., hydroxylamine or methoxyamine) to form an oxime. This step is crucial for reducing the number of isomers formed during the subsequent silylation of the hydroxyl groups.[1] For ketoses like this compound, oximation can prevent the formation of multiple anomeric peaks in the chromatogram, simplifying data analysis.[7]
-
Acetylation: This method involves the conversion of the hydroxyl groups to acetate esters using reagents like acetic anhydride. The resulting alditol acetates are stable derivatives.[7]
Q3: How can I improve the stability of my this compound TMS derivatives?
A3: Trimethylsilyl (TMS) derivatives of sugars can be susceptible to hydrolysis, especially in the presence of moisture. To improve their stability:
-
Ensure all glassware and solvents are anhydrous.[5]
-
Store the derivatized samples at low temperatures (-20°C) until analysis to minimize degradation.[8][9]
-
Analyze the samples as soon as possible after derivatization.[6] Some studies have shown that TMS derivatives of certain amino acids are only stable for up to 72 hours even at -20°C.[8][9]
-
Consider using an automated online derivatization method if available, as this allows for immediate analysis after derivatization, enhancing reproducibility.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple peaks for this compound in the chromatogram | Formation of multiple anomers (pyranose and furanose forms) during silylation.[1][3] | Perform an oximation step prior to silylation. This will convert the open-chain keto form to a stable oxime, preventing the formation of multiple ring structures during silylation and resulting in fewer chromatographic peaks.[1] |
| Incomplete derivatization (low peak intensity, broad peaks) | Insufficient reagent concentration, reaction time, or temperature. The sample may not have been fully dissolved in the derivatization solvent.[10] | Optimize the reaction conditions by increasing the amount of derivatizing reagent, extending the reaction time, or raising the temperature. Ensure the dried sample is completely dissolved in the solvent (e.g., pyridine) before adding the derivatization reagents.[10] |
| No peaks or very small peaks detected | Degradation of the derivative. Incomplete sample extraction or derivatization. | Verify the stability of your derivatives by running a freshly prepared sample. Check your sample extraction and derivatization protocols for any potential errors. Ensure the GC-MS instrument is functioning correctly. For silylation, ensure strictly anhydrous conditions as the reagents are moisture-sensitive.[6] |
| Poor reproducibility between injections | Instability of the derivatives over time.[6] Variations in sample preparation. | Prepare samples in smaller batches and analyze them promptly after derivatization.[6] If possible, use an autosampler with cooling capabilities to maintain sample integrity.[9] Ensure consistent and precise execution of the derivatization protocol for all samples. |
| Contaminant peaks in the chromatogram | Impure reagents or solvents. Contamination from glassware or sample handling. | Use high-purity, anhydrous reagents and solvents. Thoroughly clean all glassware and dry it in an oven before use. Minimize sample exposure to the atmosphere to prevent contamination. |
Experimental Protocols
Protocol 1: Oximation followed by Silylation of this compound
This two-step protocol is recommended for reducing the complexity of the chromatogram for the ketose this compound.
Materials:
-
This compound standard or dried sample extract
-
Pyridine (anhydrous)
-
Hydroxylamine hydrochloride or Methoxyamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Internal standard (e.g., sorbitol)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
Procedure:
-
Sample Preparation: Place 1-5 mg of the dried this compound sample or standard into a reaction vial.
-
Oximation:
-
Add 200 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the vial.
-
Seal the vial tightly and heat at 70-80°C for 30-60 minutes.
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 200 µL of BSTFA with 1% TMCS or MSTFA to the vial.
-
Seal the vial and heat at 70-80°C for 30-60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
-
GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Table 1: Optimized Parameters for Oximation-Silylation of this compound (Representative)
| Parameter | Value | Reference/Note |
| Oximation | ||
| Reagent | Methoxyamine hydrochloride in Pyridine | Methoxyamine is often preferred over hydroxylamine. |
| Concentration | 20 mg/mL | |
| Volume | 200 µL | |
| Temperature | 70-80 °C | |
| Time | 30-60 min | |
| Silylation | ||
| Reagent | BSTFA + 1% TMCS or MSTFA | TMCS acts as a catalyst. |
| Volume | 200 µL | |
| Temperature | 70-80 °C | |
| Time | 30-60 min |
Protocol 2: Acetylation of this compound
This protocol produces stable alditol acetate derivatives.
Materials:
-
This compound standard or dried sample extract
-
Sodium borohydride (NaBH₄)
-
Acetic anhydride
-
1-methylimidazole (catalyst)
-
Dichloromethane (DCM) or Chloroform
-
Deionized water
Procedure:
-
Reduction:
-
Dissolve the dried sample in a suitable solvent (e.g., water or a buffer).
-
Add an excess of sodium borohydride to reduce the keto group to a hydroxyl group. The reaction is typically carried out at room temperature for 1-2 hours.
-
Decompose the excess NaBH₄ by adding a few drops of acetic acid.
-
-
Acetylation:
-
Evaporate the sample to dryness.
-
Add 500 µL of acetic anhydride and 50 µL of 1-methylimidazole.
-
Heat the mixture at 60°C for 30 minutes.
-
-
Work-up:
-
Cool the reaction mixture and add 1 mL of deionized water to quench the excess acetic anhydride.
-
Extract the acetylated derivative into an organic solvent like dichloromethane or chloroform.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and then evaporate the solvent.
-
-
Reconstitution and Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Table 2: Optimized Parameters for Acetylation of this compound (Representative)
| Parameter | Value | Reference/Note |
| Reduction | ||
| Reagent | Sodium borohydride (NaBH₄) | |
| Solvent | Water/Buffer | |
| Temperature | Room Temperature | |
| Time | 1-2 hours | |
| Acetylation | ||
| Reagent | Acetic anhydride | |
| Catalyst | 1-methylimidazole | |
| Temperature | 60 °C | |
| Time | 30 min |
Experimental Workflows
Caption: Workflow for Oximation-Silylation Derivatization.
Caption: Workflow for Acetylation Derivatization.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. shimadzu.co.kr [shimadzu.co.kr]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
D-Gluco-2-heptulose vs. D-mannoheptulose: A Comparative Guide for Metabolic Studies
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different sugar analogs on metabolic pathways is crucial. This guide provides a detailed comparison of D-Gluco-2-heptulose and D-mannoheptulose, focusing on their roles in metabolic studies. While extensive research has illuminated the metabolic impact of D-mannoheptulose, a notable gap exists in the scientific literature regarding the biological activities of this compound.
Executive Summary
D-mannoheptulose is a well-characterized natural heptose known for its potent inhibition of hexokinase, the first enzyme in the glycolytic pathway. This inhibition leads to significant downstream effects on glucose metabolism, insulin secretion, and cellular energy homeostasis. Consequently, D-mannoheptulose has been investigated for its therapeutic potential in conditions such as cancer and obesity.
In stark contrast, this compound remains largely uncharacterized in metabolic studies. Publicly available research primarily consists of chemical database entries, with a significant absence of experimental data on its biological effects. Therefore, a direct, data-driven comparison of the metabolic effects of these two heptuloses is not currently possible. This guide will present the established metabolic profile of D-mannoheptulose and highlight the current knowledge vacuum surrounding this compound, offering a framework for future research.
D-mannoheptulose: A Potent Glycolytic Inhibitor
D-mannoheptulose is a seven-carbon sugar that acts as a competitive inhibitor of hexokinase, the enzyme responsible for the phosphorylation of glucose to glucose-6-phosphate.[1][2][3] This initial step is critical for committing glucose to the glycolytic pathway. By blocking this step, D-mannoheptulose effectively reduces the rate of glycolysis.
Quantitative Effects on Metabolism
The inhibitory effect of D-mannoheptulose on hexokinase has been quantified in several studies. The inhibition constant (Ki) for the interaction of D-mannoheptulose with glucokinase (hexokinase IV) is approximately 0.25 mM.[3] This potent inhibition leads to a cascade of metabolic consequences, as summarized in the table below.
| Metabolic Parameter | Effect of D-mannoheptulose | Cell/Animal Model | Reference |
| Glucose Phosphorylation | Competitive inhibition of hexokinase/glucokinase | Bovine heart hexokinase, human liver glucokinase | [1] |
| Glycolysis | Decreased rate | Breast cancer cells | [4][5] |
| ATP Production | Reduced intracellular levels | Breast cancer cells | [5] |
| Pyruvate Concentration | Decreased intracellular levels | Breast cancer cells | [5] |
| Insulin Secretion | Inhibition of glucose-stimulated insulin release | Human and rat pancreatic islets | [6][7] |
| Blood Glucose | Transient hyperglycemia (at high doses) | Dogs | [3] |
Experimental Protocols
Hexokinase Inhibition Assay
-
Principle: The assay measures the phosphorylation of glucose by hexokinase, and the inhibitory effect of D-mannoheptulose is determined by a decrease in the rate of glucose-6-phosphate formation.
-
Methodology:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, ATP, and glucose.
-
Add a known amount of purified hexokinase (e.g., bovine heart hexokinase or human liver glucokinase).
-
Initiate the reaction by adding radiolabeled D-[U-14C]glucose.
-
Incubate the reaction mixture at a controlled temperature (e.g., 24°C or 4°C) for a specific duration (e.g., 10-60 minutes).[1]
-
To test the inhibitory effect, pre-incubate the enzyme with varying concentrations of D-mannoheptulose before adding the substrate.
-
Stop the reaction and separate the product (glucose-6-phosphate) from the substrate (glucose) using an appropriate method (e.g., ion-exchange chromatography).
-
Quantify the amount of radiolabeled glucose-6-phosphate formed to determine the enzyme activity.
-
Calculate the inhibition constant (Ki) by analyzing the reaction rates at different substrate and inhibitor concentrations using methods like Lineweaver-Burk plots.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Principle: This assay measures the ability of pancreatic islets to secrete insulin in response to glucose stimulation, and how this is affected by D-mannoheptulose.
-
Methodology:
-
Isolate pancreatic islets from a suitable animal model (e.g., rat or human donor tissue).[6]
-
Pre-incubate the islets in a low-glucose buffer to establish a baseline.
-
Incubate the islets with a high-glucose solution to stimulate insulin secretion.
-
To assess the effect of D-mannoheptulose, add it to the high-glucose incubation medium at various concentrations.
-
After incubation, collect the supernatant and measure the insulin concentration using an ELISA or radioimmunoassay.
-
Normalize the insulin secretion to the islet number or protein content.
-
Signaling Pathways Affected by D-mannoheptulose
The inhibition of glycolysis by D-mannoheptulose has significant repercussions for cellular signaling, particularly in cancer cells that exhibit a high glycolytic rate (the Warburg effect).
As depicted in Figure 1, D-mannoheptulose enters the cell and competitively inhibits hexokinase, leading to a reduction in glucose-6-phosphate (G6P) and subsequent glycolytic intermediates and ATP. This energy deficit can impact signaling pathways that are sensitive to cellular energy status, such as the PI3K/Akt/mTOR pathway, which is often hyperactive in cancer.
This compound: An Uncharted Territory in Metabolic Research
A thorough review of the scientific literature reveals a significant lack of experimental data on the metabolic effects of this compound. While its chemical structure is known, its biological activities, including its potential to interact with key metabolic enzymes like hexokinase, have not been reported.
Figure 2 outlines a potential experimental workflow that could be employed to characterize the metabolic effects of this compound and directly compare it to D-mannoheptulose. Such studies are essential to fill the current knowledge gap.
Future Directions and Conclusion
The extensive body of research on D-mannoheptulose provides a solid foundation for its consideration as a tool in metabolic studies and as a potential therapeutic agent. Its mechanism of action as a hexokinase inhibitor is well-established, with clear downstream consequences on cellular metabolism and signaling.
The complete absence of data on the metabolic effects of this compound presents a significant opportunity for novel research. Future studies should focus on:
-
Enzymatic assays to determine if this compound inhibits hexokinase or other key glycolytic enzymes.
-
Cell-based metabolic analyses to measure its impact on glycolysis, oxidative phosphorylation, and ATP production.
-
In vivo studies to assess its effects on glucose homeostasis and insulin sensitivity.
Until such data becomes available, any discussion of the metabolic effects of this compound remains speculative. Researchers are encouraged to undertake these foundational studies to unlock the potential of this uncharacterized heptulose and enable a comprehensive comparison with its well-studied counterpart, D-mannoheptulose.
References
- 1. Dissimilar effects of D-mannoheptulose on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glucose phosphorylation by mannoheptulose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-mannoheptulose uptake and its metabolic and secretory effects in human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 2-deoxy-D-glucose and mannoheptulose on the insulin response to pancreozymin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Gluco-2-heptulose and Sedoheptulose for Researchers and Drug Development Professionals
An in-depth guide to the biochemical properties, metabolic roles, and physiological effects of two key heptuloses, supported by experimental data and protocols.
This guide provides a comprehensive comparative analysis of D-Gluco-2-heptulose and sedoheptulose, two seven-carbon monosaccharides. While structurally similar, these heptuloses exhibit distinct roles in metabolism and physiological effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their properties, metabolic fates, and the experimental methodologies used to study them.
Biochemical and Physical Properties
This compound and sedoheptulose are ketoheptoses, sharing the same molecular formula and weight. However, their structural differences, specifically the stereochemistry at the C3, C4, and C5 positions, lead to distinct biochemical properties.
| Property | This compound | Sedoheptulose (D-altro-hept-2-ulose) |
| Molecular Formula | C₇H₁₄O₇[1] | C₇H₁₄O₇[2] |
| Molecular Weight | 210.18 g/mol [1] | 210.18 g/mol [2] |
| IUPAC Name | (3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one | (3S,4R,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one[2] |
| Synonyms | D-glucoheptulose | Volemulose, D-altro-2-heptulose |
| Natural Occurrence | Less common, biosynthesis not well-defined. | Found in various plants and fruits like carrots, leeks, figs, and mangos.[2] |
Metabolic Role and Significance
The metabolic fates of this compound and sedoheptulose differ significantly, with sedoheptulose playing a well-established role in a central metabolic pathway.
Sedoheptulose in the Pentose Phosphate Pathway
Sedoheptulose, in its phosphorylated form, sedoheptulose-7-phosphate (S7P), is a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). The PPP is crucial for producing NADPH, which is vital for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis.
S7P is formed from the transfer of a two-carbon unit from xylulose-5-phosphate to ribose-5-phosphate, a reaction catalyzed by transketolase. Subsequently, transaldolase transfers a three-carbon unit from S7P to glyceraldehyde-3-phosphate, yielding fructose-6-phosphate and erythrose-4-phosphate. These products can then re-enter glycolysis or be used in other biosynthetic pathways.
This compound Metabolism (Hypothetical)
The metabolic pathway of this compound is not well-elucidated. It is plausible that, like other monosaccharides, it can be phosphorylated by a kinase to enter metabolic pathways. Given its structural similarity to other sugars, it might interact with enzymes of glycolysis or the pentose phosphate pathway, potentially acting as a substrate or an inhibitor. Further research is needed to define its precise metabolic fate.
Physiological Effects
The physiological effects of these two heptuloses appear to differ, particularly concerning glucose metabolism.
| Physiological Effect | This compound | Sedoheptulose |
| Effect on Blood Glucose | Limited data available. Further research is needed to determine its effect on blood glucose and insulin levels. | Does not exhibit diabetogenic or ketogenic activity.[3] Its effect on lowering blood ketone bodies is similar to that of glucose.[3] |
| Interaction with Glycolysis | The inhibitory potential on glycolytic enzymes like hexokinase is not well-studied but is a key area for investigation. | No significant inhibitory effect on glycolysis has been reported. A derivative, 7-O-galloyl-D-sedoheptulose, has shown anti-diabetic effects by ameliorating inflammation and oxidative stress.[4] |
| Role in Disease | Potential as a metabolic modulator or therapeutic agent is yet to be explored. | Its phosphorylated form is crucial for cell proliferation and antioxidant defense. Dysregulation of the PPP, where sedoheptulose is an intermediate, is implicated in various diseases, including cancer. |
Experimental Protocols
HPLC Analysis of Heptuloses
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of monosaccharides.
Objective: To separate and quantify this compound and sedoheptulose in a sample.
Instrumentation:
-
HPLC system with a refractive index (RI) detector.
-
A carbohydrate analysis column, such as an amino-based or a ligand-exchange column (e.g., Shodex SUGAR KS-801).[5]
Mobile Phase:
-
A mixture of acetonitrile and water is commonly used for amino columns.
-
For ligand-exchange columns, water is often used as the eluent.[5]
Procedure:
-
Sample Preparation: Dissolve the heptulose standards and samples in the mobile phase. Filter through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Analysis: Inject the prepared samples and standards into the HPLC system. Identify and quantify the peaks based on the retention times and peak areas of the standards.
Pentose Phosphate Pathway Activity Assay
This assay measures the activity of key enzymes in the PPP, such as glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6-PGD), by monitoring the reduction of NADP⁺ to NADPH.
Objective: To determine the effect of this compound or sedoheptulose on the activity of PPP enzymes.
Principle: The rate of NADPH production is measured spectrophotometrically at 340 nm.
Reagents:
-
Tris-HCl buffer (100 mM, pH 8.0) with 1 mM MgCl₂
-
NADP⁺ (0.2 mM)
-
Glucose-6-phosphate (G6P) (0.4 mM)
-
6-phosphogluconate (6-PG) (0.4 mM)
-
Cell or tissue extract containing the enzymes
-
This compound or sedoheptulose (for inhibition studies)
Procedure:
-
Prepare a reaction mixture containing the buffer, NADP⁺, and the substrate (G6P for total dehydrogenase activity, or 6-PG for 6-PGD activity).
-
Add the cell or tissue extract to initiate the reaction.
-
To test for inhibition, pre-incubate the enzyme extract with varying concentrations of this compound or sedoheptulose before adding the substrate.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH. G6PD activity is determined by subtracting the 6-PGD activity from the total dehydrogenase activity.[6]
Conclusion and Future Directions
This guide highlights the current understanding of this compound and sedoheptulose. Sedoheptulose is a well-characterized intermediate of the pentose phosphate pathway with established metabolic and physiological roles. In contrast, this compound remains a molecule of significant research interest due to the limited knowledge of its metabolic fate and biological effects.
Future research should focus on:
-
Elucidating the biosynthetic and metabolic pathways of this compound.
-
Conducting direct comparative studies on the effects of both heptuloses on key metabolic enzymes and pathways.
-
Investigating the physiological effects of this compound on glucose homeostasis and insulin signaling.
A deeper understanding of these seven-carbon sugars could open new avenues for therapeutic interventions in metabolic diseases and cancer.
References
- 1. This compound | C7H14O7 | CID 111066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sedoheptulose - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Anti-diabetic action of 7-O-galloyl-D-sedoheptulose, a polyphenol from Corni Fructus, through ameliorating inflammation and inflammation-related oxidative stress in the pancreas of type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shodex.com [shodex.com]
- 6. 4.14. Pentose Phosphate Pathway Enzyme Activity Assays [bio-protocol.org]
Validating the Biological Activity of Synthetic D-Gluco-2-heptulose: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of synthetic biomolecules is a critical step in ensuring their efficacy and potential therapeutic applications. This guide provides a framework for validating the biological activity of synthetic D-Gluco-2-heptulose by comparing its potential performance with known alternatives, supported by established experimental protocols.
Comparative Analysis of this compound and Alternatives
To objectively assess the biological activity of synthetic this compound, a direct comparison with well-characterized heptuloses and other relevant sugar analogs is essential. The following table summarizes key biological activities and characteristics, providing a benchmark for validation studies. While specific experimental data for synthetic this compound is limited in publicly available literature, its activity is hypothesized to be similar to other D-ketoheptoses.
| Feature | Synthetic this compound (Hypothesized) | D-Mannoheptulose | D-Sedoheptulose | 2-Deoxy-D-glucose (2-DG) |
| Primary Biological Activity | Competitive inhibitor of hexokinase and glucokinase. | Potent competitive inhibitor of hexokinase and glucokinase.[1][2] | Intermediate in the pentose phosphate pathway. | Competitive inhibitor of glucose transport and glycolysis.[3] |
| Mechanism of Action | Binds to the active site of hexokinase, preventing the phosphorylation of glucose. | Competitively binds to the glucose-binding site of hexokinase, inhibiting the first step of glycolysis.[1][4] | A key seven-carbon sugar phosphate in the non-oxidative branch of the pentose phosphate pathway. | Transported into cells by glucose transporters and phosphorylated by hexokinase, but cannot be further metabolized, leading to glycolytic inhibition.[3] |
| Reported Cellular Effects | Potential to decrease the rate of glycolysis and modulate glucose metabolism. | Inhibition of insulin secretion in pancreatic β-cells, anti-proliferative effects in cancer cells.[1][2][5][6] | Precursor for the synthesis of nucleotides and aromatic amino acids. | Induction of apoptosis in cancer cells, antiviral and anti-inflammatory activities.[3] |
| Source | Chemical synthesis. | Naturally occurring in avocados and other plants. | Naturally occurring as an intermediate in metabolic pathways. | Synthetic glucose analog. |
| Potential Research Applications | Study of glucose metabolism, development of anti-cancer or anti-diabetic agents. | Tool for studying glucose sensing and insulin secretion, cancer metabolism research.[1][2] | Research on the pentose phosphate pathway and nucleotide biosynthesis. | Cancer therapy, virology, and inflammation research.[3] |
Experimental Protocols for Validation
To validate the hypothesized biological activity of synthetic this compound, a series of in vitro assays are recommended. These protocols are designed to provide quantitative data on its interaction with key metabolic enzymes and its effects on cellular processes.
Hexokinase Inhibition Assay
Objective: To determine the inhibitory effect of synthetic this compound on hexokinase activity and to calculate its inhibitory constant (Ki).
Methodology:
-
Reagents and Materials: Purified hexokinase (from yeast or bovine heart), ATP, D-glucose, NADP+, glucose-6-phosphate dehydrogenase (G6PDH), reaction buffer (e.g., Tris-HCl with MgCl2), synthetic this compound, and a spectrophotometer.
-
Procedure:
-
A coupled enzymatic reaction is used where the product of the hexokinase reaction, glucose-6-phosphate (G6P), is a substrate for G6PDH.
-
The reduction of NADP+ to NADPH by G6PDH is monitored by the increase in absorbance at 340 nm.
-
Assays are performed with a fixed concentration of D-glucose and varying concentrations of synthetic this compound.
-
Control reactions are run without the synthetic heptulose.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear portion of the absorbance curves.
-
The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor.
-
A dose-response curve is generated to determine the IC50 value.
-
Kinetic parameters (Km and Vmax) are determined using Lineweaver-Burk or Michaelis-Menten plots to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
-
Cellular Glucose Uptake Assay
Objective: To assess the effect of synthetic this compound on the uptake of glucose into cultured cells.
Methodology:
-
Reagents and Materials: A suitable cell line (e.g., HepG2 for liver cells, 3T3-L1 for adipocytes), cell culture medium, radiolabeled glucose analog (e.g., 2-deoxy-[3H]-D-glucose), synthetic this compound, and a scintillation counter.
-
Procedure:
-
Cells are cultured to a confluent monolayer in multi-well plates.
-
Cells are pre-incubated with varying concentrations of synthetic this compound.
-
The radiolabeled glucose analog is added, and uptake is allowed to proceed for a defined period.
-
The uptake is stopped by washing the cells with ice-cold buffer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of radiolabeled glucose analog taken up by the cells is quantified.
-
The effect of synthetic this compound on glucose uptake is expressed as a percentage of the control (no inhibitor).
-
Cell Viability and Proliferation Assay
Objective: To evaluate the cytotoxic or anti-proliferative effects of synthetic this compound on cancer cell lines known to be highly dependent on glycolysis (e.g., MCF-7 breast cancer cells).
Methodology:
-
Reagents and Materials: Cancer cell line (e.g., MCF-7), cell culture medium, synthetic this compound, and a reagent for assessing cell viability (e.g., MTT, WST-1, or a trypan blue exclusion assay).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of synthetic this compound.
-
After a specified incubation period (e.g., 24, 48, 72 hours), the cell viability reagent is added.
-
The absorbance or cell count is measured according to the assay manufacturer's instructions.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the untreated control.
-
An IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
-
Visualizing the Molecular Pathways and Experimental Logic
To better understand the context of this compound's potential biological activity, the following diagrams illustrate the relevant metabolic pathways and a proposed experimental workflow.
Caption: The Glycolysis Pathway and the inhibitory point of this compound.
Caption: The Pentose Phosphate Pathway, highlighting the role of Sedoheptulose-7-Phosphate.
Caption: Proposed experimental workflow for validating the biological activity of synthetic this compound.
References
- 1. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.libretexts.org [med.libretexts.org]
- 4. Dissimilar effects of D-mannoheptulose on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pancreatic D-cell recognition of D-glucose: studies with D-glucose, D-glyceraldehyde, dihydroxyacetone, D-mannoheptulose, D-fructose, D-galactose, and D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of D-mannoheptulose upon D-glucose metabolism in pancreatic B and non-B islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Hexokinase Inhibition: A Guide for Researchers
A comprehensive evaluation of D-Mannoheptulose and other prominent hexokinase inhibitors, providing essential data for researchers in metabolic-targeted therapies.
Published: October 31, 2025
Executive Summary
Hexokinase, the initial and often rate-limiting enzyme in the glycolytic pathway, represents a critical target in the development of therapeutics for cancer and other metabolic diseases. This guide provides a comparative analysis of the inhibitory effects of several key compounds on hexokinase activity. While the initial focus of this report was D-Gluco-2-heptulose, a comprehensive review of published literature revealed a lack of experimental data regarding its direct inhibitory effects on hexokinase. Consequently, this guide will focus on the well-characterized isomer, D-Mannoheptulose, as a representative heptose inhibitor. We will compare its performance against other widely studied hexokinase inhibitors, including 2-deoxy-D-glucose (2-DG), 3-bromopyruvate (3-BrPA), and Lonidamine. This guide presents quantitative inhibitory data, detailed experimental protocols for assessing hexokinase inhibition, and visual diagrams of the relevant biochemical pathways and experimental workflows to aid researchers in their study of metabolic inhibitors.
Comparative Inhibitory Activity of Hexokinase Inhibitors
The efficacy of a hexokinase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme. A lower value for both parameters indicates a more potent inhibitor. The following table summarizes the available quantitative data for D-Mannoheptulose and its alternatives. It is important to note that IC50 values can vary significantly depending on the experimental conditions, including the specific hexokinase isoform (e.g., HK1, HK2), substrate concentrations, and whether the assay is performed on a purified enzyme or in a cell-based model.
| Inhibitor | Type | Target | IC50 / Ki | Cell Line / Conditions |
| D-Mannoheptulose | Heptose Sugar (Glucose analog) | Hexokinase/Glucokinase | Ki = 0.25 mM | General, competitive with D-glucose[1] |
| IC50 = 263.3 µg/mL (~1.25 mM) | MCF-7 (breast cancer)[2] | |||
| IC50 = 124.7 µg/mL (~0.59 mM) | AMJ13 (breast cancer)[3] | |||
| 2-deoxy-D-glucose (2-DG) | Glucose analog | Hexokinase | IC50 = 1.45 to 13.34 mM | Pancreatic and ovarian cancer cell lines[4] |
| IC50 = 0.22 to 2.70 mM | Acute Lymphoblastic Leukemia cell lines[5] | |||
| 3-bromopyruvate (3-BrPA) | Pyruvate analog (Alkylating agent) | Hexokinase II | Ki = 2.4 mM | Hepatoma cells[6] |
| IC50 < 30 µM | HCT116 (colorectal cancer)[7] | |||
| IC50 = 44.87 µM | HCC1143 (triple-negative breast cancer)[8] | |||
| Lonidamine | Indazole derivative | Hexokinase, Mitochondrial Pyruvate Carrier | IC50 = 850 µM | General[9] |
| Ki = 2.5 µM | Mitochondrial Pyruvate Carrier[10] |
Note: The molar mass of D-Mannoheptulose (210.18 g/mol ) was used for the conversion of µg/mL to mM.[11][12]
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the context of hexokinase inhibition and the methods used to study it, the following diagrams illustrate the glycolysis pathway, a typical experimental workflow for a hexokinase inhibition assay, and the logical relationship for comparing different inhibitors.
Experimental Protocols
The following is a generalized protocol for a spectrophotometric hexokinase inhibition assay, based on commonly used methods. This assay measures the activity of hexokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored by an increase in absorbance at 340 nm.
Materials and Reagents:
-
Purified Hexokinase (e.g., from yeast or recombinant human)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM DTT
-
Adenosine 5'-triphosphate (ATP) solution
-
D-Glucose solution
-
Nicotinamide adenine dinucleotide phosphate (NADP+) solution
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Inhibitor compounds (e.g., D-Mannoheptulose) dissolved in a suitable solvent (e.g., water or DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing Assay Buffer, ATP (final concentration ~1 mM), NADP+ (final concentration ~0.5 mM), and G6PDH (final concentration ~1 unit/mL).
-
Prepare serial dilutions of the inhibitor compounds in the appropriate solvent.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Reaction mixture.
-
A specified volume of the inhibitor dilution (or solvent for control wells).
-
A specified volume of the hexokinase enzyme solution.
-
-
Include control wells:
-
"No inhibitor" control (enzyme, substrates, no inhibitor).
-
"No enzyme" control (substrates, no enzyme).
-
"No glucose" control (enzyme, cofactors, no glucose).
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the D-Glucose solution (final concentration ~2 mM) to all wells.
-
Immediately place the microplate in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm every 30-60 seconds for a duration of 10-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
While direct experimental evidence for the inhibitory activity of this compound on hexokinase is currently unavailable in the public domain, the analysis of its isomer, D-Mannoheptulose, provides valuable insights into the potential of heptose sugars as hexokinase inhibitors. When compared to other classes of inhibitors such as 2-DG, 3-BrPA, and Lonidamine, D-Mannoheptulose demonstrates moderate potency. The choice of an appropriate hexokinase inhibitor for research or therapeutic development will depend on the specific context, including the target cell type, the desired mechanism of action, and the therapeutic window. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance the field of metabolic-targeted therapies.
References
- 1. D-mannoheptulose phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-bromopyruvate enhanced daunorubicin-induced cytotoxicity involved in monocarboxylate transporter 1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Competitive inhibition of hexokinase isoenzymes by mercurials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mannoheptulose - Wikipedia [en.wikipedia.org]
- 12. scbt.com [scbt.com]
D-Gluco-2-heptulose and Glucose Assays: A Guide to Potential Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
Comparison of Glucose Assay Methods
Two primary enzymatic methods are widely employed for the quantification of glucose: the glucose oxidase (GOx) method and the hexokinase (HK) method. The specificity of these enzymes is the critical determinant of assay accuracy in the presence of other sugars.
| Assay Method | Principle | Known Interferences (Other Sugars) | Inferred Potential for D-Gluco-2-heptulose Cross-reactivity |
| Glucose Oxidase (GOx) Based Assays | Catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide. The peroxide is then used in a secondary reaction to produce a detectable signal (colorimetric or electrochemical). | Galactose, Mannose, Xylose (typically at high, non-physiological concentrations)[1][2][3][4][5] | Low to Moderate. The high specificity of glucose oxidase for the pyranose ring structure of β-D-glucose suggests that this compound, a ketoheptose, is unlikely to be a primary substrate. However, at high concentrations, some low-level cross-reactivity cannot be definitively ruled out without direct experimental evidence. |
| Hexokinase (HK) Based Assays | Catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P) by ATP. G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PD), producing NADPH, which is measured spectrophotometrically. | Mannose, Fructose, Galactose[6] | Moderate to High. Hexokinase exhibits broader substrate specificity for hexoses[6][7][8][9][10]. While this compound is a seven-carbon sugar, its structural similarity to other hexoses, particularly at the C3-C6 positions, may allow it to bind to the active site of hexokinase and potentially be phosphorylated, leading to inaccurate glucose readings. |
Experimental Protocols
Detailed methodologies for the two primary glucose assay types are provided below. These protocols serve as a reference for researchers aiming to assess the potential interference of this compound or other compounds in their specific experimental settings.
Glucose Oxidase (GOx) Assay Protocol (Colorimetric)
This protocol is a generalized representation of a common glucose oxidase-peroxidase coupled assay.
Materials:
-
Glucose Oxidase (GOx) from Aspergillus niger
-
Peroxidase (e.g., from horseradish)
-
O-dianisidine dihydrochloride (or other suitable chromogen)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Glucose standards
-
Test sample(s) containing the analyte and potentially this compound
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing phosphate buffer, glucose oxidase, peroxidase, and the chromogenic substrate.
-
Standard Curve: Prepare a series of glucose standards of known concentrations.
-
Reaction Initiation: Add a defined volume of the glucose standards and test samples to separate reaction wells or cuvettes. Add the GOx reaction mixture to initiate the reaction.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 37°C) for a specified time.
-
Measurement: Stop the reaction (e.g., by adding a strong acid) and measure the absorbance at the appropriate wavelength for the chosen chromogen.
-
Calculation: Determine the glucose concentration in the test samples by comparing their absorbance to the standard curve.
Hexokinase (HK) Assay Protocol
This protocol outlines the steps for a typical hexokinase-G6PD coupled assay.
Materials:
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase (G6PD)
-
Adenosine triphosphate (ATP)
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Tris buffer (or other suitable buffer)
-
Magnesium chloride (as a cofactor)
-
Glucose standards
-
Test sample(s) containing the analyte and potentially this compound
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing buffer, MgCl2, ATP, and NADP+.
-
Sample and Standard Preparation: Prepare a series of glucose standards and the test samples.
-
First Reaction: Add the samples and standards to separate cuvettes containing the reaction mixture. Add hexokinase to initiate the phosphorylation of glucose. Incubate to allow for the complete conversion of glucose to G6P.
-
Second Reaction: Add G6PD to the cuvettes to initiate the oxidation of G6P and the concomitant reduction of NADP+ to NADPH.
-
Measurement: Monitor the increase in absorbance at 340 nm until the reaction is complete. The change in absorbance is directly proportional to the initial glucose concentration.
-
Calculation: Calculate the glucose concentration in the samples based on the absorbance change and comparison with the glucose standards.
Visualizing the Assay Principles
To further elucidate the mechanisms of these assays and the potential points of interference, the following diagrams illustrate the respective enzymatic pathways.
Caption: Workflow of the Glucose Oxidase (GOx) assay and potential interference point.
Caption: Workflow of the Hexokinase (HK) assay and potential interference point.
Conclusion and Recommendations
-
Glucose oxidase-based assays are likely to be more specific and less prone to interference from this compound than hexokinase-based assays. The high specificity of glucose oxidase for β-D-glucose makes it a more robust choice when the presence of other sugars is a concern.
-
Hexokinase-based assays carry a higher risk of cross-reactivity. The broader substrate acceptance of hexokinase means that it may phosphorylate this compound, leading to an overestimation of glucose levels.
Recommendations for Researchers:
-
Method Selection: When analyzing samples that may contain this compound or other non-glucose sugars, a glucose oxidase-based assay is the recommended starting point due to its higher specificity.
-
Validation: It is imperative to validate the chosen glucose assay for potential interference from this compound under the specific experimental conditions. This can be achieved by spiking known concentrations of this compound into glucose standards and samples to quantify the extent of any cross-reactivity.
-
Alternative Methods: If significant interference is observed, consider using a non-enzymatic method for glucose quantification, such as high-performance liquid chromatography (HPLC) with a suitable detector, which can separate and quantify individual sugars in a complex mixture.
-
Data Interpretation: When interpreting glucose measurements in the presence of this compound, the potential for analytical interference should be acknowledged and discussed.
By carefully considering the principles of these common glucose assays and taking appropriate validation steps, researchers can ensure the accuracy and reliability of their data in the presence of potentially cross-reactive substances like this compound.
References
- 1. In Vitro Sugar Interference Testing With Amperometric Glucose Oxidase Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. In Vitro Sugar Interference Testing With Amperometric Glucose Oxidase Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Sugar Interference Testing With Amperometric Glucose Oxidase Sensors (Journal Article) | OSTI.GOV [osti.gov]
- 6. Identification and Characterization of an ATP-Dependent Hexokinase with Broad Substrate Specificity from the Hyperthermophilic Archaeon Sulfolobus tokodaii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexokinase - Proteopedia, life in 3D [proteopedia.org]
- 8. Hexokinase - Wikipedia [en.wikipedia.org]
- 9. proteopedia.org [proteopedia.org]
- 10. Hexose-specificity of hexokinase and ADP-dependence of pyruvate kinase play important roles in the control of monosaccharide utilization in freshly diluted boar spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Gluco-2-heptulose as an Alternative to 2-deoxy-D-glucose: A Comparative Analysis for Researchers
A comprehensive review of the existing scientific literature reveals a significant disparity in the available data for D-Gluco-2-heptulose compared to the extensively studied glycolysis inhibitor, 2-deoxy-D-glucose (2-DG). While 2-DG has been the subject of numerous preclinical and clinical investigations, particularly in the context of cancer therapy, this compound remains largely uncharacterized in terms of its biological activity and therapeutic potential.
Currently, there is a lack of published experimental data detailing the mechanism of action, metabolic effects, or efficacy of this compound in cancer models or other disease states. Searches of prominent scientific databases have yielded minimal information beyond its basic chemical properties. Consequently, a direct, data-driven comparison with 2-deoxy-D-glucose is not feasible at this time.
This guide will, therefore, focus on providing a detailed overview of 2-deoxy-D-glucose as a benchmark glycolysis inhibitor, summarizing its mechanism of action, key experimental findings, and relevant protocols to aid researchers in the field of metabolic therapeutics.
2-deoxy-D-glucose (2-DG): A Profile of a Competitive Glycolysis Inhibitor
2-deoxy-D-glucose is a glucose analog in which the 2-hydroxyl group is replaced by hydrogen.[1][2] This structural modification allows it to be recognized and transported into cells by glucose transporters and phosphorylated by hexokinase, the first enzyme in the glycolytic pathway.[1][3] However, the resulting product, 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), cannot be further metabolized by phosphoglucose isomerase.[4] This leads to the intracellular accumulation of 2-DG-6-P, which competitively inhibits both hexokinase and phosphoglucose isomerase, effectively halting glycolysis.[1][4] The subsequent depletion of ATP and essential metabolic intermediates can induce cellular stress and, in many cancer cells, lead to apoptosis.[1][4][5][6]
Mechanism of Action of 2-deoxy-D-glucose
The primary mechanism of 2-DG's anti-cancer effects stems from its ability to disrupt the metabolic strategy of many tumor cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect).[1] By inhibiting this crucial energy production pathway, 2-DG can selectively target cancer cells.
Beyond glycolysis inhibition, 2-DG has been shown to have other cellular effects, including:
-
Inhibition of N-linked glycosylation: Due to its structural similarity to mannose, 2-DG can interfere with the synthesis of glycoproteins, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1][2]
-
Induction of oxidative stress: Disruption of glycolysis can alter the cellular redox balance, leading to an increase in reactive oxygen species (ROS).[5]
-
Induction of autophagy: As a cellular stress response to energy depletion, 2-DG can induce autophagy.[5]
These multifaceted effects contribute to its potential as a therapeutic agent, both as a monotherapy and in combination with other treatments like radiation and chemotherapy.[1][5]
Comparative Data: 2-deoxy-D-glucose
As a direct comparison with this compound is not possible, the following tables summarize key quantitative data related to the effects of 2-DG from various studies.
| Parameter | Cell Line/Model | Treatment Conditions | Result | Reference |
| Cytotoxicity (IC50) | Human Breast Cancer Cells | 2-DG treatment | Dose-dependent decrease in cell viability. | --INVALID-LINK-- |
| Apoptosis Induction | Human Breast Cancer Cells | 2-DG treatment | Induction of caspase 3 activity and cleavage of poly (ADP-ribose) polymerase. | --INVALID-LINK-- |
| Glycolysis Inhibition | Rat Hepatoma Model (in vivo) | 2-DG treatment | Significant delay in hepatocarcinogenesis and prolonged survival time. | --INVALID-LINK-- |
| Metastasis Inhibition | Osteosarcoma (in vitro) | Non-cytotoxic concentrations of 2-DG | Dose-dependent inhibition of migration and invasion. | --INVALID-LINK-- |
| Toxicity (LD50) | Mice (intravenous) | Single dose administration | 8000 mg/kg | --INVALID-LINK-- |
| Toxicity (LD50) | Mice and Rats (oral) | Single dose administration | >8000 mg/kg | --INVALID-LINK-- |
Experimental Protocols for 2-deoxy-D-glucose Studies
The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 2-DG (e.g., 0, 1, 5, 10, 25, 50 mM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: Treat cells with 2-DG at the desired concentration and time point. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Growth Study
-
Animal Model: Utilize an appropriate animal model, such as immunodeficient mice bearing tumor xenografts.
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100 mm³), randomize the animals into control and treatment groups.
-
Drug Administration: Administer 2-DG via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizing the Impact of 2-deoxy-D-glucose
Glycolytic Pathway Inhibition by 2-DG
Caption: Mechanism of 2-DG-mediated glycolysis inhibition.
Experimental Workflow for Assessing 2-DG Efficacy
Caption: Workflow for evaluating 2-DG's anti-cancer effects.
Conclusion
References
- 1. This compound | C7H14O7 | CID 111066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of D-mannoheptulose upon D-glucose metabolism in pancreatic B and non-B islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic review on anti-diabetic action of 7-O-galloyl-D-sedoheptulose, a polyphenol from Corni Fructus, in type 2 diabetic mice with hepatic and pancreatic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glycolysis disrupts cellular antioxidant defense and sensitizes HepG2 cells to doxorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-mannoheptulose uptake and its metabolic and secretory effects in human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Gluco-heptulose and D-Gluco-2-heptulose for Researchers and Drug Development Professionals
An objective comparison of the biochemical properties, metabolic fate, and physiological effects of the stereoisomeric seven-carbon sugars, L-Gluco-heptulose and D-Gluco-2-heptulose. This guide synthesizes available experimental data to assist researchers in evaluating their potential as therapeutic agents or research tools.
This guide provides a detailed comparative analysis of L-Gluco-heptulose and this compound, two ketoheptose monosaccharides. While sharing the same chemical formula, their distinct stereochemistry imparts unique biological activities. This document summarizes their known biochemical properties, explores their involvement in metabolic pathways, and presents available data on their physiological effects. Detailed experimental protocols for key cited studies are also provided to facilitate reproducibility and further investigation.
Biochemical and Physical Properties
L-Gluco-heptulose and this compound are stereoisomers, also known as enantiomers. They possess identical physical and chemical properties such as molecular weight and molecular formula. However, their three-dimensional structures are mirror images of each other, leading to different interactions with chiral molecules like enzymes and receptors in biological systems.
| Property | L-Gluco-heptulose | This compound |
| Molecular Formula | C₇H₁₄O₇[1] | C₇H₁₄O₇[2] |
| Molecular Weight | 210.18 g/mol [1] | 210.18 g/mol [2] |
| IUPAC Name | (3S,4R,5S,6S)-1,3,4,5,6,7-hexahydroxyheptan-2-one[1] | (3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one[2] |
| Synonyms | L-gluco-heptulose | D-glucoheptulose |
| PubChem CID | 88431539[1] | 111066[2] |
| Optical Rotation [α]²⁰D | -67.0° (c 1, H₂O)[3] | Not available |
Metabolic Pathways and Physiological Effects
Detailed metabolic pathways for L-Gluco-heptulose and this compound in mammalian systems are not well-established. However, research into heptose metabolism in microorganisms and the study of related heptuloses provide some insights.
L-Gluco-heptulose:
L-Gluco-heptulose is a rare, naturally occurring ketoheptose that has garnered interest for its potential therapeutic applications in hypoglycemia and cancer.[3] It can be synthesized biocatalytically from L-arabinose, a major component of sugar beet pulp, using transketolase enzymes.[3] This enzymatic synthesis provides a sustainable route to produce this rare sugar.
The proposed therapeutic effects of L-Gluco-heptulose are thought to stem from its ability to inhibit glucokinases, enzymes that play a crucial role in glucose metabolism and insulin secretion.[4] By inhibiting these enzymes, L-Gluco-heptulose could potentially modulate glucose homeostasis and impact the energy metabolism of cancer cells, which often exhibit high rates of glycolysis.
This compound:
There is currently a lack of specific information regarding the metabolic pathways and physiological effects of this compound in the scientific literature. However, studies on other D-heptuloses, such as D-mannoheptulose, have shown that they can act as inhibitors of hexokinase, the first enzyme in the glycolytic pathway.[5] This inhibition of glucose phosphorylation can lead to a decrease in glucose metabolism and insulin secretion.[5][6] It is plausible that this compound may exhibit similar properties, but further experimental validation is required.
The biosynthesis of various heptose isomers, including D-glycero-L-gluco-heptose, has been studied in the context of bacterial capsular polysaccharide formation in pathogens like Campylobacter jejuni.[7][8] These pathways involve a series of enzymatic modifications starting from D-sedoheptulose-7-phosphate.[7] While not directly involving this compound, these studies highlight the enzymatic machinery that exists in nature for the interconversion of heptose sugars.
Comparative Summary:
| Feature | L-Gluco-heptulose | This compound |
| Potential Therapeutic Area | Hypoglycemia, Cancer[3] | Not established |
| Proposed Mechanism of Action | Glucokinase inhibition | Potential hexokinase inhibition (by analogy) |
| Metabolic Fate | Not well-characterized in mammals | Not well-characterized in mammals |
| Synthesis | Biocatalytic from L-arabinose[3] | Not a focus of recent synthesis literature |
Experimental Protocols
Biocatalytic Synthesis of L-Gluco-heptulose using Transketolase:
This protocol is based on the work of Subrizi et al. (2016).[3]
Materials:
-
L-arabinose
-
Lithium hydroxypyruvate (Li-HPA)
-
Transketolase (TK) enzyme variants (e.g., from E. coli)
-
Thiamine diphosphate (ThDP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.0)
Procedure:
-
Prepare a reaction mixture containing L-arabinose (acceptor substrate) and Li-HPA (donor substrate) in Tris-HCl buffer.
-
Add the cofactors ThDP and MgCl₂ to the mixture.
-
Initiate the reaction by adding the transketolase enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 25°C) with agitation.
-
Monitor the formation of L-Gluco-heptulose over time using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
Purify the L-Gluco-heptulose product from the reaction mixture using appropriate chromatographic techniques.
Visualizations
DOT Script for the Biocatalytic Synthesis of L-Gluco-heptulose:
Caption: Biocatalytic synthesis of L-Gluco-heptulose.
DOT Script for a Putative Metabolic Impact Comparison:
Caption: Putative comparative effects on glucose metabolism.
References
- 1. L-Gluco-heptulose | C7H14O7 | CID 88431539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H14O7 | CID 111066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Transketolase catalysed upgrading of l -arabinose: the one-step stereoselective synthesis of l - gluco -heptulose - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC02660A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-mannoheptulose uptake and its metabolic and secretory effects in human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Insulin Secretagogues: Evaluating Alternatives to D-Gluco-2-heptulose
A critical analysis of established insulin secretagogues is presented to provide a comparative framework for the evaluation of novel compounds. While this guide aims to validate the effects of D-Gluco-2-heptulose, a thorough review of the scientific literature did not yield specific data on its impact on insulin secretion. Therefore, we present a comprehensive comparison of two major classes of established insulin secretagogues: Sulfonylureas (represented by Glibenclamide) and Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the mechanisms of action, dose-dependent effects, and experimental protocols relevant to the study of insulin secretion.
Quantitative Comparison of Insulin Secretagogue Performance
The following table summarizes the dose-dependent effects of Glibenclamide and GLP-1 receptor agonists on insulin secretion, based on data from preclinical and clinical studies. This quantitative data provides a benchmark for assessing the potency and efficacy of new chemical entities.
| Compound Class | Specific Agent | Dose/Concentration | Fold Increase in Insulin Secretion (Approx.) | Experimental Model |
| Sulfonylurea | Glibenclamide | 0.1 µM | Increased basal insulin secretion ~3-fold.[1] | Isolated rat pancreatic islets |
| Glibenclamide | 2.5 mg/day | ~1.5-fold increase from baseline.[2] | Type 2 Diabetes Patients | |
| Glibenclamide | 5 mg/day | ~1.6-fold increase from baseline.[2] | Type 2 Diabetes Patients | |
| GLP-1 Receptor Agonist | GLP-1 | 1 nmol/kg (half-maximal effect) | Dose-dependently potentiated glucose-stimulated insulin secretion.[3] | Anesthetized mice |
| GLP-1 | 0.03 - 100 nmol/kg | Dose-dependent augmentation of first and second phase insulin release.[4] | Anesthetized mice | |
| Liraglutide | Not specified | Stimulatory effect on insulin secretion.[5] | Type 2 Diabetes Patients |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms underlying insulin secretion and the experimental approaches used for its measurement, the following diagrams are provided.
Caption: A simplified diagram of the primary signaling pathway for glucose-stimulated insulin secretion in pancreatic β-cells.
Caption: A generalized workflow for conducting an in vitro insulin secretion assay to evaluate the effect of test compounds.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of insulin secretagogues.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets
This protocol is adapted from standard procedures used to assess the effects of compounds on insulin secretion from isolated pancreatic islets.
1. Islet Isolation:
-
Pancreatic islets are isolated from rodents (e.g., mice or rats) by collagenase digestion of the pancreas, followed by purification using a density gradient.
2. Islet Culture and Pre-incubation:
-
Isolated islets are cultured overnight in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Before the assay, islets are pre-incubated for 1-2 hours in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
3. Stimulation and Treatment:
-
After pre-incubation, batches of islets (typically 5-10 islets per replicate) are transferred to fresh KRB buffer containing:
-
Basal (low) glucose (e.g., 2.8 mM).
-
Stimulatory (high) glucose (e.g., 16.7 mM).
-
High glucose plus the test compound (e.g., this compound at various concentrations).
-
High glucose plus a known secretagogue (e.g., 0.1 µM Glibenclamide) as a positive control.
-
-
Islets are incubated for a defined period, typically 30-60 minutes, at 37°C.
4. Sample Collection and Insulin Measurement:
-
Following incubation, the supernatant is collected to measure secreted insulin.
-
To determine total insulin content, the islets can be lysed using an acid-ethanol solution.
-
Insulin concentrations in the supernatant and lysate are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
5. Data Analysis:
-
Insulin secretion is typically expressed as a percentage of total insulin content or as the amount of insulin secreted per islet.
-
The effect of the test compound is determined by comparing insulin secretion in its presence to that with high glucose alone.
In Vivo Glucose Tolerance Test (GTT) and Insulin Secretion
This protocol outlines the procedure for assessing the in vivo effects of a test compound on glucose homeostasis and insulin secretion.
1. Animal Preparation:
-
Animals (e.g., mice) are fasted overnight (typically 6-8 hours) with free access to water.
-
A baseline blood sample is collected from the tail vein to measure basal glucose and insulin levels.
2. Compound Administration:
-
The test compound (e.g., this compound) or vehicle control is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection).
3. Glucose Challenge:
-
After a specified time following compound administration, a glucose solution (typically 1-2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.
4. Blood Sampling and Analysis:
-
Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood glucose levels are measured immediately using a glucometer.
-
Plasma is separated from the blood samples for subsequent measurement of insulin levels by ELISA or RIA.
5. Data Analysis:
-
The area under the curve (AUC) for both glucose and insulin is calculated to assess the overall effect on glucose tolerance and insulin secretion.
-
A significant decrease in the glucose AUC and a corresponding increase in the insulin AUC in the compound-treated group compared to the vehicle group would indicate a potential insulin secretagogue effect.
Conclusion
While the direct effect of this compound on insulin secretion remains to be elucidated by future research, this guide provides a robust framework for its evaluation. The comparative data on established insulin secretagogues, along with detailed experimental protocols and pathway diagrams, offer the necessary tools for researchers to design and interpret experiments aimed at characterizing novel therapeutic agents for diabetes. The methodologies described are fundamental to the preclinical assessment of any potential insulin secretagogue.
References
- 1. Exposure to glibenclamide increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Dose-related effects of GLP-1 on insulin secretion, insulin sensitivity, and glucose effectiveness in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of increasing doses of glucagon-like peptide-1 on insulin-releasing phases during intravenous glucose administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Original Article [sciencehub.novonordisk.com]
D-Allulose: A Promising Candidate for Glycemic Control, While D-Gluco-2-heptulose Lags in Evidence
For researchers, scientists, and drug development professionals, the quest for novel compounds to manage glycemic control is a continuous endeavor. This guide provides a comparative analysis of two monosaccharides, D-allulose and D-Gluco-2-heptulose, based on available experimental data. The evidence overwhelmingly positions D-allulose as a compound of significant interest for its beneficial effects on glucose metabolism, whereas this compound currently lacks scientific support for a similar role.
D-allulose, a rare sugar, has garnered substantial attention for its potential to improve glycemic control. In contrast, research on this compound is sparse, with available studies suggesting it does not share the same glucoregulatory properties. This comparison guide will delve into the experimental evidence for each, highlighting the mechanisms of action, quantitative effects on key glycemic markers, and the experimental designs used to elicit these findings.
D-Allulose: A Multi-faceted Approach to Glycemic Control
D-allulose, also known as psicose, is a C-3 epimer of D-fructose. It is found naturally in small quantities in foods like figs, raisins, and wheat. Its low caloric value and minimal impact on blood glucose levels have made it a focal point of metabolic research.
Mechanisms of Action
Experimental studies have elucidated several mechanisms through which D-allulose exerts its positive effects on glycemic control:
-
Inhibition of α-glucosidase: D-allulose competitively inhibits α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. This action slows down carbohydrate digestion and subsequent glucose absorption.
-
Modulation of Glucose Transporters: Evidence suggests that D-allulose can interfere with the transport of glucose across the intestinal epithelium.
-
Enhanced GLP-1 Secretion: D-allulose has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-stimulated insulin secretion, suppresses glucagon secretion, and slows gastric emptying.
-
Hepatic Action: Studies indicate that D-allulose can increase hepatic glycogen content, suggesting an influence on glucose storage in the liver.
Experimental Evidence and Data
A growing body of research from both animal and human studies supports the efficacy of D-allulose in managing blood glucose levels.
| Study Type | Subjects | D-allulose Dosage | Key Findings |
| Human Clinical Trial | Healthy adults | 5g with a meal | Significantly lower postprandial blood glucose levels compared to the control group. |
| Human Clinical Trial | Healthy adults | 10g with a meal | Significantly attenuated postprandial blood glucose concentrations. |
| Animal Study | Healthy dogs | Oral administration | Decreased plasma glucose concentrations after oral glucose or maltose administration, with a diminished plasma insulin rise. |
Experimental Protocols
The following provides a generalized experimental protocol for assessing the impact of D-allulose on postprandial glycemia in humans, based on common methodologies in the cited literature.
Caption: Generalized workflow for a human oral glucose tolerance test with D-allulose.
Signaling Pathways
The glycemic control effects of D-allulose are mediated through various physiological pathways. The diagram below illustrates the key mechanisms.
Caption: Key signaling pathways influenced by D-allulose for improved glycemic control.
This compound: A Notable Absence of Evidence
In stark contrast to D-allulose, there is a significant dearth of scientific literature on the effects of this compound on glycemic control. The available research is extremely limited and does not support a role for this compound in managing blood glucose.
Known Metabolic Effects
The most relevant study identified investigated the potential of this compound as a substitute for D-mannoheptulose, a known inhibitor of hexokinase and glucokinase, which are critical enzymes in glucose metabolism. The study concluded that this compound failed to inhibit the phosphorylation of D-glucose by these enzymes.[1] This finding suggests that this compound does not interfere with the initial, rate-limiting step of glycolysis in the same manner as D-mannoheptulose.
There are no published studies to date that have reported any beneficial effects of this compound on blood glucose levels, insulin secretion, or other markers of glycemic control in either animal models or humans.
| Study Type | Subjects | This compound Dosage | Key Findings |
| In Vitro Enzyme Assay | Yeast hexokinase, bovine heart hexokinase, human B-cell glucokinase | Not specified | Failed to duplicate the inhibitory effect of D-mannoheptulose on D-glucose phosphorylation.[1] |
| Animal/Human Studies | - | - | No data available |
Experimental Protocols
Due to the lack of studies investigating the effects of this compound on glycemic control, there are no established experimental protocols to report.
Signaling Pathways
Based on the limited available data, this compound does not appear to significantly interact with the key signaling pathways involved in glycemic control. The diagram below reflects the current state of knowledge.
Caption: this compound's lack of inhibitory effect on glucose phosphorylation.
Conclusion
For professionals in research and drug development, the contrast between D-allulose and this compound is stark. D-allulose stands out as a well-researched compound with multiple mechanisms of action that contribute to its beneficial effects on glycemic control. The wealth of positive data from both preclinical and clinical studies makes it a strong candidate for further investigation and potential application as a functional food ingredient or therapeutic agent.
Conversely, this compound remains an obscure molecule with no current evidence to support its use in glycemic management. The finding that it does not inhibit key enzymes in glucose metabolism, coupled with a complete lack of in vivo studies on its glucoregulatory effects, suggests that it is not a promising lead for glycemic control at this time. Future research, should it be undertaken, would need to start from a foundational level to establish any potential biological activity. Therefore, for the purposes of developing interventions for glycemic control, the focus should remain on promising compounds with a robust evidence base, such as D-allulose.
References
A Comparative Guide to the Metabolic Effects of Different Heptuloses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of different heptuloses on cellular metabolism, drawing from available experimental data. Heptuloses, seven-carbon ketose monosaccharides, are emerging as significant modulators of key metabolic pathways, with implications for various physiological and pathological processes. This document summarizes the current understanding of D-mannoheptulose, D-sedoheptulose, D-altro-heptulose (coriose), and L-gluco-heptulose, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to facilitate further research and drug development.
Comparative Analysis of Heptulose Effects on Cell Metabolism
The metabolic influence of heptuloses varies significantly depending on their stereochemistry. While some act as inhibitors of core metabolic pathways, others serve as intermediates or signaling molecules. The following table summarizes the known effects of four key heptuloses.
Table 1: Summary of the Comparative Effects of Different Heptuloses on Cell Metabolism
| Heptulose | Primary Metabolic Effect | Key Enzyme Interaction | Impact on Glycolysis | Impact on Pentose Phosphate Pathway (PPP) | Other Notable Effects |
| D-Mannoheptulose | Inhibition of glucose metabolism | Competitive and non-competitive inhibitor of Hexokinase and Glucokinase[1] | Inhibits glucose phosphorylation, the first step of glycolysis[1] | Indirectly reduces flux by limiting glucose-6-phosphate availability | Inhibits insulin secretion from pancreatic β-cells; exhibits anti-proliferative effects in cancer cells.[2] |
| D-Sedoheptulose | Intermediate in the Pentose Phosphate Pathway | Substrate for Sedoheptulokinase | Can be converted to glycolytic intermediates | Key intermediate (as sedoheptulose-7-phosphate) in the non-oxidative branch of the PPP[3] | Plays a role in managing oxidative stress and has been implicated in inflammatory responses.[3] |
| D-altro-Heptulose (Coriose) | Limited data available | Not well characterized | Unknown | Precursor for the heptoses of certain antibiotics.[4] | Found in various plants; its phosphorylated form, D-altro-heptulose 1,7-bisphosphate, is regulated by fructose 2,6-bisphosphate in the liver.[5] |
| L-gluco-Heptulose | Potential therapeutic agent | Not well characterized | Unknown | Unknown | Suggested to have therapeutic potential in hypoglycemia and cancer.[6] |
Quantitative Experimental Data
The following tables present quantitative data from studies on the effects of D-mannoheptulose and D-sedoheptulose.
In Vivo Effects of D-Mannoheptulose vs. D-Sedoheptulose in Fasting Rats
A study comparing the subcutaneous injection of D-mannoheptulose and D-sedoheptulose in fasting rats revealed distinct effects on blood glucose and ketone bodies.
Table 2: In Vivo Effects of D-Mannoheptulose and D-Sedoheptulose (400 mg/rat, subcutaneous) in Fasting Rats at 1-hour post-injection [7][8]
| Parameter | Control (Saline) | D-Mannoheptulose | D-Sedoheptulose |
| Blood Glucose (mg/100 ml) | ~80 | 200 | ~85 (slight, transient increase) |
| Blood Ketone Bodies (mg/100 ml) | ~5 | 21 | ~2 (decrease) |
Note: Control values are approximated based on typical fasting levels in rats.
In Vitro Effects of D-Mannoheptulose on Breast Cancer Cells
D-mannoheptulose has been shown to inhibit the proliferation of breast cancer cell lines by inhibiting glycolysis.
Table 3: In Vitro Effects of D-Mannoheptulose (62.5 µg/ml for 72h) on Breast Cancer Cell Lines (AMJ13 and MCF7) and Normal Fibroblast Cells (REF) [2]
| Parameter | Cell Line | Control | D-Mannoheptulose Treated | % Change |
| Hexokinase Activity | AMJ13 | High | Significantly Decreased | Inhibition |
| MCF7 | High | Significantly Decreased | Inhibition | |
| REF | Normal | No Significant Change | - | |
| ATP Concentration | AMJ13 | High | Significantly Decreased | Reduction |
| MCF7 | High | Significantly Decreased | Reduction | |
| REF | Normal | No Significant Change | - | |
| Pyruvate Concentration | AMJ13 | High | Significantly Decreased | Reduction |
| MCF7 | High | Significantly Decreased | Reduction | |
| REF | Normal | No Significant Change | - | |
| Extracellular Acidity (pH) | AMJ13 | Low (Acidic) | Increased (Less Acidic) | Increase |
| MCF7 | Low (Acidic) | Increased (Less Acidic) | Increase | |
| REF | Normal | No Significant Change | - |
Signaling Pathways Modulated by Heptuloses
Heptuloses can influence cellular signaling pathways, either directly as signaling molecules or indirectly through their metabolic effects.
TIFA-ALPK1 Signaling Pathway
A derivative of the heptose L-glycero-D-manno-heptose, a component of the lipopolysaccharide (LPS) in Gram-negative bacteria, acts as a pathogen-associated molecular pattern (PAMP). This molecule, ADP-heptose, is sensed in the cytosol of mammalian cells by the alpha-protein kinase 1 (ALPK1). This interaction triggers a signaling cascade that leads to an inflammatory response.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of the metabolic effects of heptuloses.
General Experimental Workflow for Comparing Heptulose Effects
The following diagram outlines a general workflow for comparing the metabolic effects of different heptuloses on a chosen cell line.
Protocol 1: Measurement of Hexokinase Activity Inhibition by D-Mannoheptulose[9][10]
Objective: To quantify the inhibitory effect of D-mannoheptulose on hexokinase activity in cell lysates.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, AMJ13) and a normal cell line (e.g., REF).
-
D-Mannoheptulose (MH).
-
Hexokinase Assay Kit (Colorimetric).
-
Cell lysis buffer.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and culture until 80-90% confluency.
-
Treat cells with the desired concentration of D-mannoheptulose (e.g., 62.5 µg/ml) for 72 hours. Include an untreated control.
-
-
Cell Lysate Preparation:
-
After incubation, wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Hexokinase Activity Assay:
-
Follow the manufacturer's instructions for the hexokinase assay kit.
-
Typically, this involves adding a specific amount of cell lysate protein to a reaction mixture containing glucose and ATP.
-
The production of glucose-6-phosphate is coupled to a colorimetric reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 340 nm) at different time points.
-
-
Data Analysis:
-
Calculate the hexokinase activity based on the change in absorbance over time.
-
Compare the activity in D-mannoheptulose-treated cells to the untreated control.
-
Protocol 2: Assessment of Cellular ATP Levels in Response to Heptulose Treatment[9][11]
Objective: To measure the effect of heptuloses on intracellular ATP concentration.
Materials:
-
Cell line of interest.
-
Different heptuloses for testing.
-
ATP Assay Kit (Luminescence-based).
-
96-well white, flat-bottom microplate.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white microplate at a suitable density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of each heptulose for the desired time period.
-
-
ATP Measurement:
-
Follow the protocol of the ATP assay kit.
-
This usually involves lysing the cells and adding a reagent that contains luciferase and its substrate, D-luciferin.
-
In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve with known ATP concentrations.
-
Calculate the ATP concentration in each sample based on the standard curve.
-
Normalize the ATP levels to the cell number or protein concentration.
-
Compare the ATP levels in heptulose-treated cells to untreated controls.
-
Protocol 3: Sedoheptulokinase Activity Assay[12]
Objective: To measure the enzymatic activity of sedoheptulokinase.
Materials:
-
Recombinant sedoheptulokinase (CARKL) or cell lysate containing the enzyme.
-
D-Sedoheptulose.
-
ATP.
-
Kinase reaction buffer (e.g., 25 mM HEPES, 20 mM KCl, 10 mM MgCl2, pH 7.6).
-
ADP-Glo™ Kinase Assay or a radioactive kinase assay setup ([³²P]γ-ATP and thin-layer chromatography).
Procedure (using ADP-Glo™ Assay):
-
Kinase Reaction:
-
In a 96-well plate, combine the sedoheptulokinase, D-sedoheptulose, and ATP in the kinase reaction buffer.
-
Incubate at 30°C for a specific time (e.g., 15-60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction.
-
Measure the luminescence.
-
-
Data Analysis:
-
The luminescence signal is proportional to the ADP generated and thus to the sedoheptulokinase activity.
-
Kinetic parameters such as Km and Vmax can be determined by varying the substrate concentrations.
-
Conclusion and Future Directions
The study of heptuloses reveals a fascinating diversity in their metabolic roles. D-mannoheptulose stands out as a potent inhibitor of glycolysis, with clear implications for insulin secretion and cancer therapy. In contrast, D-sedoheptulose is an integral part of the pentose phosphate pathway, crucial for biosynthesis and redox balance. The immunomodulatory role of bacterial heptose derivatives highlights a novel intersection of metabolism and innate immunity.
Significant knowledge gaps remain, particularly for D-altro-heptulose (coriose) and L-gluco-heptulose. Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of different heptuloses in various cell types to elucidate their specific metabolic signatures.
-
Metabolic Flux Analysis: Employing stable isotope tracing to quantitatively map the metabolic fate of different heptuloses and their impact on central carbon metabolism.
-
Elucidation of Signaling Pathways: Identifying the specific signaling cascades modulated by each heptulose to understand their broader physiological effects.
-
Therapeutic Potential: Further exploring the anti-cancer and other therapeutic properties of these seven-carbon sugars.
A deeper understanding of the comparative effects of heptuloses will undoubtedly open new avenues for therapeutic intervention in metabolic diseases, cancer, and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. med.qu.edu.iq [med.qu.edu.iq]
- 3. Sedoheptulose - Wikipedia [en.wikipedia.org]
- 4. d-Sedoheptulose-7-phosphate is a common precursor for the heptoses of septacidin and hygromycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of hepatic altro heptulose 1,7-bisphosphate levels and control of flux through the pentose pathway by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
A Researcher's Guide to Verifying the Purity of D-Gluco-2-heptulose
For researchers, scientists, and drug development professionals, ensuring the purity of D-Gluco-2-heptulose is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for verifying the purity of this compound samples, complete with experimental protocols and data presentation to aid in selecting the most suitable method for your laboratory's needs.
Understanding Potential Impurities
The purity of a this compound sample can be compromised by the presence of various impurities, often stemming from the synthetic route employed. A common method for synthesizing heptoses is the Kiliani-Fischer synthesis, which involves elongating the carbon chain of a smaller sugar, such as D-glucose. This process can lead to a mixture of stereoisomers. Therefore, potential impurities in a this compound sample may include:
-
Unreacted Starting Materials: Primarily D-glucose.
-
Epimers and other Stereoisomers: Different isomers of heptulose, such as D-manno-heptulose or D-altro-heptulose, can be formed as by-products due to the non-stereospecific nature of certain synthesis steps.
-
Anomers: The alpha and beta anomers of this compound may be present in equilibrium in solution. While not strictly impurities, their relative ratio can be of interest.
-
Degradation Products: Improper storage or handling can lead to the degradation of the sugar into various smaller molecules.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical method for purity verification depends on the specific requirements of the analysis, including the need for quantitation, sensitivity, and the types of impurities being targeted. The following table summarizes and compares the most common techniques.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) | Separation based on polarity, with detection based on changes in the refractive index of the eluent. | Robust, relatively inexpensive, and suitable for quantifying bulk components. | Low sensitivity, not suitable for gradient elution, and susceptible to temperature and flow rate fluctuations. | Routine quality control and quantification of the main component when high sensitivity is not required. |
| Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) | Separation of polar compounds on a polar stationary phase with a less polar mobile phase. MS provides sensitive and specific detection. | High sensitivity and selectivity, allows for the identification and quantification of a wide range of polar impurities, and is compatible with gradient elution for complex mixtures. | Higher cost of instrumentation and requires more expertise for method development and data analysis. | Comprehensive purity profiling, identification of unknown impurities, and analysis of complex mixtures at low concentrations. |
| Colorimetric Assays | A chemical reaction produces a colored product, the intensity of which is proportional to the concentration of the analyte. | Simple, rapid, and inexpensive. Can be adapted for high-throughput screening. | Generally lacks specificity for a particular sugar isomer and is prone to interference from other reducing sugars or compounds that react with the colorimetric reagent. | Preliminary screening or estimation of total heptose content, but not for detailed purity analysis. |
Experimental Protocols
High-Throughput Purity Screening using HILIC-MS
This protocol is designed for the rapid and sensitive analysis of this compound and its potential polar impurities.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the this compound sample.
- Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Further dilute the stock solution to a working concentration of 10 µg/mL using the same solvent mixture.
- Filter the final solution through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
- Column: A HILIC column, such as one packed with amide- or diol-functionalized silica particles (e.g., 2.1 mm x 100 mm, 1.7 µm particle size), is recommended for good separation of polar sugars.
- Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
- 0-1 min: 95% B
- 1-8 min: Linear gradient from 95% to 50% B
- 8-9 min: Hold at 50% B
- 9.1-12 min: Return to 95% B and equilibrate
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 2 µL
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for sugars.
- Scan Range: m/z 100-500
- Capillary Voltage: 3.0 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Gas Flows: Optimize nitrogen desolvation and cone gas flows for the specific instrument.
Visualizing the Analytical Workflow
A clear workflow is essential for reproducible purity analysis. The following diagram illustrates the key steps in the HILIC-MS based purity verification process.
Hypothetical Signaling Pathway Involving Heptuloses
While the primary focus of this guide is on purity verification, understanding the biological context of this compound can be important. The diagram below illustrates a hypothetical signaling pathway where a heptulose derivative might play a role, emphasizing the need for pure starting material to avoid confounding experimental outcomes.
Safety Operating Guide
Navigating the Disposal of D-Gluco-2-heptulose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of D-Gluco-2-heptulose, a monosaccharide used in various research applications.
Summary of Key Safety and Disposal Parameters
The following table summarizes essential information pertinent to the handling and disposal of this compound, compiled from general chemical knowledge and data for similar non-hazardous monosaccharides.
| Parameter | Information | Recommendations |
| Physical State | Solid (crystalline powder) | Handle in a well-ventilated area to avoid dust inhalation. |
| Solubility | Expected to be soluble in water | Use water for cleaning contaminated surfaces and labware. |
| Hazard Classification | Not classified as hazardous under GHS | Despite the lack of official classification, treat with care as a laboratory chemical. |
| Primary Disposal Route | Non-hazardous solid waste | Dispose of in the designated laboratory solid waste stream. |
| Spill Cleanup | Sweep up solid material, avoiding dust generation. | For spills, wear appropriate personal protective equipment (PPE), including gloves and safety glasses. |
Standard Operating Procedure for Disposal
Adherence to a standardized disposal protocol is essential for maintaining laboratory safety and regulatory compliance. The following step-by-step procedure outlines the recommended process for the disposal of this compound.
Experimental Protocol: Disposal of this compound
-
Decontamination of Labware:
-
All glassware, spatulas, and other equipment that have come into contact with this compound should be thoroughly rinsed with water.
-
The resulting aqueous solution can typically be disposed of down the sanitary sewer system, followed by flushing with ample water.[1] Always consult local regulations for wastewater disposal.
-
-
Disposal of Unused Solid this compound:
-
Uncontaminated, expired, or excess solid this compound should be collected in a clearly labeled, sealed container.
-
The container should be marked as "Non-hazardous Solid Waste" and include the chemical name "this compound."
-
This container should then be placed in the designated laboratory solid waste stream for routine pickup and disposal.
-
-
Disposal of Contaminated Materials:
-
Personal protective equipment (e.g., gloves, weighing paper, paper towels) contaminated with this compound should be collected in a dedicated, sealed waste bag.
-
This bag should be disposed of in the laboratory's solid waste stream.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Disposal workflow for this compound.
By following these procedures and prioritizing the acquisition of a supplier-provided SDS, laboratories can ensure the safe and responsible management of this compound waste.
References
Comprehensive Safety and Handling Guide for D-Gluco-2-heptulose
Personal Protective Equipment (PPE)
When handling D-Gluco-2-heptulose, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. |
| Skin Protection | Wear impervious, flame-retardant clothing. Nitrile, polyurethane, neoprene, or latex gloves are recommended; however, be mindful of potential latex allergies. Vinyl gloves are not recommended.[1] |
| Respiratory Protection | In case of insufficient ventilation or dust formation, use a full-face respirator with a particulate filter device (EN 143, P1) or a self-contained breathing apparatus.[2] |
Operational Plan: Safe Handling and Storage
Proper operational procedures are essential to maintain a safe laboratory environment when working with this compound.
Handling:
-
Work in a well-ventilated area to avoid the formation and inhalation of dust.
-
Avoid direct contact with skin and eyes.
-
The usual precautionary measures for handling chemicals should be followed.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep refrigerated for long-term storage.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Product Disposal:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]
-
Do not discharge into sewer systems.[4]
Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[4]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
